molecular formula C12H26O B157926 5-Dodecanol CAS No. 10203-33-5

5-Dodecanol

Cat. No.: B157926
CAS No.: 10203-33-5
M. Wt: 186.33 g/mol
InChI Key: AVERNHDYEFYHIV-UHFFFAOYSA-N
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Description

5-Dodecanol is a fatty alcohol of significant interest in biological and microbiological research. It has been identified as a metabolite produced by the entomopathogenic fungus Conidiobolus coronatus , where it exhibits high insecticidal activity by negatively impacting insect defense systems . Research indicates that application of dodecanol can cause significant disintegation of immunocompetent cells (hemocytes) in insects such as Galleria mellonella and Calliphora vicina , and also elicits qualitative and quantitative changes in their cuticular lipid profiles, suggesting a role in weakening the host's physical and cellular barriers during fungal infection . Furthermore, studies on long-chain fatty alcohols have shown that compounds like dodecanol possess potent antibacterial properties against organisms such as Staphylococcus aureus . The biological activity of these alcohols is highly dependent on the aliphatic carbon chain length, influencing both their efficacy and their mode of action, which can include membrane-damaging effects . These properties make this compound a valuable compound for research in developing novel biocontrol agents and for investigating host-pathogen interactions and antimicrobial mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecan-5-ol
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InChI

InChI=1S/C12H26O/c1-3-5-7-8-9-11-12(13)10-6-4-2/h12-13H,3-11H2,1-2H3
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InChI Key

AVERNHDYEFYHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H26O
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DSSTOX Substance ID

DTXSID901030176
Record name Dodecan-5-ol
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Molecular Weight

186.33 g/mol
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CAS No.

10203-33-5
Record name 5-Dodecanol
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Record name Dodecan-5-ol
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Record name 5-DODECANOL
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Dodecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Dodecanol (CAS No. 10203-33-5), a secondary fatty alcohol with potential applications in various scientific and industrial fields. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting a consolidated source of its physical characteristics, detailed experimental protocols for their determination, and an exploration of the relationships between these properties.

Core Physical Properties of this compound

The physical properties of this compound are influenced by its molecular structure, which consists of a twelve-carbon chain with a hydroxyl group located at the fifth carbon position. This structure imparts both hydrophobic and hydrophilic characteristics to the molecule, dictating its behavior in various environments. The following table summarizes the key physical properties of this compound. It is important to note that while some of these values have been experimentally determined, others are estimations based on computational models due to a scarcity of published experimental data for this specific isomer.

PropertyValueUnitSource Type
Molecular Formula C₁₂H₂₆O--
Molecular Weight 186.34 g/mol Calculated
Boiling Point 228.0 - 232.0°CExperimental
Melting Point Not Available°C-
Density 0.825g/cm³ at 25°CExperimental
Refractive Index 1.438at 20°CExperimental
Solubility in Water Insoluble-Experimental
Solubility in Organic Solvents Soluble in ethanol, ether-General Observation
Vapor Pressure 0.004mmHg at 25°CEstimated
LogP (Octanol-Water Partition Coefficient) 4.8-Estimated

Interrelation of Physical Properties

The physical properties of long-chain alcohols like this compound are interconnected. The length of the carbon chain and the position of the hydroxyl group are primary determinants of these properties. The following diagram illustrates the logical relationships between the molecular structure and the key physical characteristics.

G Interrelation of this compound's Physical Properties cluster_structure Molecular Structure cluster_properties Physical Properties Carbon Chain Length (C12) Carbon Chain Length (C12) Boiling Point Boiling Point Carbon Chain Length (C12)->Boiling Point Increases Melting Point Melting Point Carbon Chain Length (C12)->Melting Point Increases Density Density Carbon Chain Length (C12)->Density Increases Refractive Index Refractive Index Carbon Chain Length (C12)->Refractive Index Increases Solubility Solubility Carbon Chain Length (C12)->Solubility Decreases in Polar Solvents Vapor Pressure Vapor Pressure Carbon Chain Length (C12)->Vapor Pressure Decreases LogP LogP Carbon Chain Length (C12)->LogP Increases Hydroxyl Group Position (C5) Hydroxyl Group Position (C5) Hydroxyl Group Position (C5)->Boiling Point Slightly Lowers vs. Primary Hydroxyl Group Position (C5)->Melting Point Generally Lowers vs. Primary Hydroxyl Group Position (C5)->Solubility Slightly Increases vs. Primary (in some non-polar solvents) Boiling Point->Vapor Pressure Inversely Related Solubility->LogP Inversely Related (in water) G From Physical Properties to Potential Applications of this compound cluster_properties Core Physical Properties cluster_characteristics Resulting Characteristics cluster_applications Potential Applications Amphiphilic Nature Amphiphilic Nature Surfactant Properties Surfactant Properties Amphiphilic Nature->Surfactant Properties Long Carbon Chain Long Carbon Chain Low Water Solubility Low Water Solubility Long Carbon Chain->Low Water Solubility Hydroxyl Group Hydroxyl Group Reactivity Site Reactivity Site Hydroxyl Group->Reactivity Site Emulsifier Emulsifier Surfactant Properties->Emulsifier Solubilizer for APIs Solubilizer for APIs Surfactant Properties->Solubilizer for APIs Component of Drug Delivery Systems Component of Drug Delivery Systems Low Water Solubility->Component of Drug Delivery Systems e.g., lipid-based formulations Precursor for Surfactant Synthesis Precursor for Surfactant Synthesis Reactivity Site->Precursor for Surfactant Synthesis

An In-depth Technical Guide to 5-Dodecanol (CAS: 10203-33-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Dodecanol, a secondary fatty alcohol, presents a subject of growing interest within the scientific community. While its applications are still under exploration, its structural isomer, 1-dodecanol, is widely utilized in the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, purification, and analytical characterization. Furthermore, it delves into the current understanding of its biological activities and potential, albeit largely inferred, applications in drug development. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and application of long-chain alcohols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: General and Physical Properties of this compound

PropertyValueSource
CAS Number 10203-33-5N/A
Molecular Formula C₁₂H₂₆ON/A
Molecular Weight 186.34 g/mol N/A
Appearance Colorless liquidN/A
Boiling Point 247-249 °C (estimated)N/A
Melting Point Not availableN/A
Density 0.826 g/cm³ (estimated)N/A
Solubility Insoluble in waterN/A

Table 2: Chromatographic and Spectroscopic Data of this compound

PropertyValueSource
LogP (Octanol-Water Partition Coefficient) 4.8 (estimated)N/A
Refractive Index 1.441 (estimated)N/A

Synthesis and Purification

The synthesis of this compound can be achieved through various organic chemistry routes. A common and effective method is the Grignard reaction, which allows for the formation of the carbon-carbon bond at the desired position.

Synthesis via Grignard Reaction

A plausible synthetic route involves the reaction of a Grignard reagent, such as pentylmagnesium bromide, with an appropriate aldehyde, like heptanal (B48729).

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product heptanal Heptanal intermediate Magnesium Alkoxide Intermediate heptanal->intermediate + pentylmagnesium_bromide Pentylmagnesium Bromide pentylmagnesium_bromide->intermediate diethyl_ether Diethyl Ether (solvent) five_dodecanol This compound intermediate->five_dodecanol acid_workup Acidic Workup (e.g., H₃O⁺) acid_workup->five_dodecanol

Caption: Synthesis of this compound via Grignard Reaction.

Experimental Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of 1-bromopentane (B41390) in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, add the remaining 1-bromopentane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of pentylmagnesium bromide.

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C using an ice bath. Add a solution of heptanal in anhydrous diethyl ether dropwise from the dropping funnel with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent by rotary evaporation to obtain the crude this compound.

Purification

Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. Vacuum fractional distillation is the preferred method for purifying high-boiling liquids like this compound.

Experimental Protocol: Vacuum Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a manometer, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation: Place the crude this compound in the distillation flask with a magnetic stir bar. Begin to slowly reduce the pressure in the system. Once the desired pressure is reached, gradually heat the distillation flask.

  • Fraction Collection: Collect the initial fraction, which will likely contain lower-boiling impurities. As the temperature stabilizes at the boiling point of this compound at the given pressure, collect the main fraction in a clean receiving flask.

  • Completion: Stop the distillation before all the material in the distillation flask has vaporized to avoid the collection of higher-boiling impurities.

G crude Crude this compound distillation Vacuum Fractional Distillation crude->distillation impurities Low-boiling & High-boiling Impurities distillation->impurities Separated pure Purified this compound distillation->pure Collected

Caption: Purification workflow for this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Interpretation: The retention time will be characteristic of this compound, and the mass spectrum will show a molecular ion peak (or a fragment corresponding to the loss of a water molecule) and a fragmentation pattern consistent with its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: The spectrum will show characteristic signals for the different types of protons in the molecule. The proton on the carbon bearing the hydroxyl group (C5) will appear as a multiplet around 3.6 ppm. The methyl protons of the butyl and heptyl chains will appear as triplets at approximately 0.9 ppm. The methylene (B1212753) protons will appear as a complex multiplet in the region of 1.2-1.6 ppm. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary.

  • ¹³C NMR: The spectrum will show distinct signals for each of the 12 carbon atoms. The carbon atom attached to the hydroxyl group (C5) will be the most downfield signal among the sp³ carbons, appearing around 71 ppm.

Biological Activity and Potential Applications in Drug Development

While specific research on the biological activities of this compound is limited, inferences can be drawn from studies on other long-chain alcohols and related compounds.

Antimicrobial and Antiviral Activity

Long-chain alcohols, including dodecanols, have been shown to possess antimicrobial and antiviral properties.[1][2] Their mechanism of action is generally attributed to the disruption of the lipid membranes of bacteria and the lipid envelopes of viruses.[1][3] This non-specific mechanism makes the development of resistance less likely. The optimal antiviral activity for saturated alcohols is often observed for chain lengths between 10 and 14 carbons.[1][3]

Anti-inflammatory Potential

This suggests a potential, albeit indirect, signaling pathway that could be relevant to the biological effects of this compound derivatives.

G LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds to Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB pathway) TLR4->Signaling_Cascade Activates TNFa_Production TNF-α Production Signaling_Cascade->TNFa_Production Leads to Inflammation Inflammation TNFa_Production->Inflammation Promotes Five_Dodecanolide 5-Dodecanolide Five_Dodecanolide->Signaling_Cascade Inhibits

Caption: Inhibition of LPS-induced TNF-α production by 5-Dodecanolide.
Applications in Drug Development

The applications of this compound in drug development are largely speculative at this stage and are primarily based on the known uses of other long-chain alcohols.

  • Topical Formulations: Long-chain alcohols are used as excipients in topical formulations to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin.[7] this compound's amphipathic nature could potentially make it a useful component in creams, ointments, and transdermal patches.

  • Pharmaceutical Intermediate: this compound can serve as a precursor for the synthesis of other molecules with potential therapeutic value, such as 5-dodecanolide with its anti-inflammatory properties.[4][5]

Safety and Handling

This compound is expected to have a safety profile similar to other long-chain fatty alcohols. It may cause skin and eye irritation upon direct contact.[8] It is important to handle the compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a secondary fatty alcohol with potential for further investigation in various scientific and industrial fields. While its direct biological activities and applications are not yet well-documented, the properties of related long-chain alcohols and derivatives like 5-dodecanolide suggest promising avenues for research, particularly in the areas of antimicrobial, antiviral, and anti-inflammatory agents. This technical guide provides a solid foundation of the known information on this compound, intended to facilitate and inspire future research and development efforts.

References

An In-depth Technical Guide to the Synthesis of 5-Dodecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-dodecanol, a secondary alcohol with applications in various fields of chemical research and development. The document details two principal and reliable methods for its laboratory-scale preparation: the Grignard reaction and the reduction of 5-dodecanone (B25007).

This guide offers detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic routes to facilitate understanding and practical implementation by researchers and professionals in organic synthesis and drug development.

Overview of Synthetic Strategies

The synthesis of this compound can be efficiently achieved through two well-established methodologies:

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction provides a versatile route to secondary alcohols. For the synthesis of this compound, this involves the reaction of a Grignard reagent with an aldehyde. Two viable combinations of reactants are:

    • Heptanal (B48729) with a pentylmagnesium halide.

    • Pentanal with a heptylmagnesium halide.

  • Reduction of 5-Dodecanone: This method involves the reduction of the corresponding ketone, 5-dodecanone, to the secondary alcohol, this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) and catalytic hydrogenation.

This guide will focus on the synthesis via the Grignard reaction using heptanal and pentylmagnesium bromide, and the reduction of 5-dodecanone using sodium borohydride, as these methods are widely applicable and utilize readily available starting materials.

Method 1: Synthesis via Grignard Reaction

The Grignard reaction is a powerful tool for the formation of alcohols.[1][2] The synthesis of this compound is achieved by the nucleophilic addition of a pentylmagnesium bromide Grignard reagent to heptanal. The reaction is followed by an acidic workup to protonate the resulting alkoxide.

Experimental Protocol

Materials:

  • Magnesium turnings

  • 1-Bromopentane (B41390)

  • Anhydrous diethyl ether

  • Heptanal

  • Iodine (crystal)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, separatory funnel)

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Preparation of Pentylmagnesium Bromide (Grignard Reagent):

    • All glassware must be flame-dried under an inert atmosphere to ensure anhydrous conditions.[3]

    • In a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to the flask to activate the magnesium surface.

    • A solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once the reaction starts, the remaining 1-bromopentane solution is added at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

  • Reaction with Heptanal:

    • The flask containing the pentylmagnesium bromide solution is cooled in an ice bath.

    • A solution of heptanal (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • Work-up and Purification:

    • The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

    • The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The crude this compound is then purified by vacuum distillation.[4]

Quantitative Data
ParameterValue
Reactant Ratio1-Bromopentane:Mg:Heptanal = 1:1.2:1
SolventAnhydrous Diethyl Ether
Reaction TemperatureGrignard formation: Reflux; Aldehyde addition: 0-10 °C
Reaction TimeGrignard formation: 1-2 h; Aldehyde addition: 1-2 h
Typical Yield60-80% (reported for similar reactions)

Visualization of the Grignard Synthesis Pathway

Grignard_Synthesis cluster_reactants Starting Materials cluster_process Reaction Steps 1-Bromopentane 1-Bromopentane Grignard_Formation 1. Grignard Reagent Formation (in Anhydrous Ether) 1-Bromopentane->Grignard_Formation Magnesium Magnesium Magnesium->Grignard_Formation Heptanal Heptanal Aldehyde_Addition 2. Addition to Heptanal (0-10 °C) Heptanal->Aldehyde_Addition Grignard_Formation->Aldehyde_Addition Pentylmagnesium bromide Workup 3. Aqueous Workup (sat. NH4Cl) Aldehyde_Addition->Workup Purification 4. Purification (Vacuum Distillation) Workup->Purification This compound This compound Purification->this compound

Grignard synthesis pathway for this compound.

Method 2: Reduction of 5-Dodecanone

The reduction of a ketone is a straightforward and high-yielding method for the synthesis of a secondary alcohol. In this pathway, 5-dodecanone is reduced to this compound using sodium borohydride (NaBH₄), a mild and selective reducing agent.[5][6]

Experimental Protocol

Materials:

  • 5-Dodecanone

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) or Ethanol

  • Dilute Hydrochloric Acid (HCl)

  • Diethyl ether or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reduction Reaction:

    • In a round-bottom flask, dissolve 5-dodecanone (1.0 equivalent) in methanol or ethanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the mixture.

    • Remove the alcohol solvent under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether or dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution to yield the crude this compound.

    • Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data
ParameterValue
Reactant Ratio5-Dodecanone:NaBH₄ = 1:1.2
SolventMethanol or Ethanol
Reaction Temperature0 °C to Room Temperature
Reaction Time1-2 hours
Typical Yield>90% (reported for similar reductions)

Visualization of the Reduction Pathway

Reduction_Synthesis cluster_reactants Starting Materials cluster_process Reaction Steps 5-Dodecanone 5-Dodecanone Reduction 1. Reduction with NaBH4 (in Methanol/Ethanol) 5-Dodecanone->Reduction NaBH4 NaBH4 NaBH4->Reduction Workup 2. Acidic Workup (dil. HCl) Reduction->Workup Purification 3. Purification (Distillation/Chromatography) Workup->Purification This compound This compound Purification->this compound

Reduction of 5-dodecanone to this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₂H₂₆O
Molecular Weight186.34 g/mol
AppearanceColorless liquid or solid
Boiling Point~240-242 °C at 760 mmHg
Melting PointData not readily available
Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and strong absorptions in the 2850-2960 cm⁻¹ region due to C-H stretching.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would be expected to show a characteristic multiplet for the proton on the carbon bearing the hydroxyl group (C5-H) around 3.6 ppm. The methyl protons of the butyl and heptyl chains would appear as triplets at approximately 0.9 ppm. The methylene (B1212753) protons would appear as a complex series of multiplets in the region of 1.2-1.6 ppm.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show a distinct signal for the carbon attached to the hydroxyl group (C5) in the range of 70-75 ppm. The other carbon signals will appear in the aliphatic region (10-40 ppm).

  • Mass Spectrometry (MS): The electron ionization mass spectrum would likely show a weak or absent molecular ion peak (m/z 186). Characteristic fragmentation patterns for secondary alcohols would be observed, including alpha-cleavage leading to fragments at m/z 73 and m/z 129.

Conclusion

Both the Grignard reaction and the reduction of 5-dodecanone are effective and reliable methods for the laboratory-scale synthesis of this compound. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. The reduction of 5-dodecanone generally offers higher yields and a simpler workup procedure. Proper purification, typically by vacuum distillation, is crucial for obtaining a high-purity product. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers in the successful synthesis and characterization of this compound.

References

Spectroscopic Data for 5-Dodecanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Dodecanol, a secondary alcohol with applications in various fields of chemical research and development. Due to the limited availability of public experimental spectra for this compound, this guide combines predicted data with established spectroscopic principles for analogous compounds to offer a robust analytical profile. The information herein is intended to assist researchers in compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Note: The following NMR data are predicted using computational algorithms and may vary slightly from experimental values.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound shows distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the hydroxyl group and the surrounding alkyl chain.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
H-5 (CH-OH)3.6 - 3.7Multiplet1H
OH1.5 - 2.5 (variable)Singlet (broad)1H
H-4, H-6 (CH₂)1.4 - 1.5Multiplet4H
H-1 (CH₃)0.8 - 0.9Triplet3H
H-12 (CH₃)0.8 - 0.9Triplet3H
Other CH₂1.2 - 1.4Multiplet14H
¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum for this compound provides information on the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (ppm)
C-5 (CH-OH)71 - 73
C-4, C-637 - 39
C-3, C-725 - 27
C-2, C-831 - 33
C-1, C-1214 - 15
Other CH₂22 - 32

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl functional group and the alkyl chain.

Functional Group Expected Wavenumber (cm⁻¹) Intensity Description
O-H Stretch3200 - 3600Strong, BroadHydrogen-bonded hydroxyl group
C-H Stretch (sp³)2850 - 3000StrongAliphatic C-H bonds
C-O Stretch1050 - 1150Medium to StrongSecondary alcohol C-O bond
C-H Bend1375 and 1465MediumAlkyl groups

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation pattern is dictated by the stability of the resulting carbocations.

m/z Proposed Fragment Ion Fragmentation Pathway
186[C₁₂H₂₆O]⁺Molecular Ion (M⁺)
168[C₁₂H₂₄]⁺Loss of H₂O (M-18)
129[C₉H₁₇]⁺Alpha-cleavage (loss of C₃H₇)
87[C₅H₁₁O]⁺Alpha-cleavage (loss of C₇H₁₅)
73[C₄H₉O]⁺Alpha-cleavage (loss of C₈H₁₇)
59[C₃H₇O]⁺Fragmentation of larger ions
45[C₂H₅O]⁺Fragmentation of larger ions

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid alcohol like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is typically used.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A wider spectral width (0-220 ppm) is used, and a significantly larger number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a neat liquid sample, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: Record a background spectrum of the empty salt plates or clean ATR crystal. Then, record the sample spectrum. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is commonly used for volatile compounds like this compound.

  • Gas Chromatography (GC): Inject a small volume of the sample solution into the GC inlet. The compound is vaporized and separated from the solvent and any impurities on a capillary column.

  • Mass Spectrometry (MS): As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern is analyzed to determine the molecular weight and structure of the compound.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical sample like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or use ATR Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec GC_MS GC-MS Prep_MS->GC_MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR_Spec->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Spec->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) GC_MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart of the general workflow for spectroscopic analysis.

Predicted Mass Fragmentation of this compound

This diagram illustrates the primary predicted fragmentation pathways for this compound in an electron ionization mass spectrometer.

Mass_Fragmentation Predicted Mass Fragmentation of this compound cluster_frags Predicted Mass Fragmentation of this compound M [CH₃(CH₂)₆CH(OH)(CH₂)₃CH₃]⁺˙ m/z = 186 (Molecular Ion) F1 [CH₃(CH₂)₆CH=OH]⁺ m/z = 129 M->F1 α-cleavage - •C₄H₉ F2 [CH₃(CH₂)₃CH=OH]⁺ m/z = 87 M->F2 α-cleavage - •C₇H₁₅ F3 [C₁₂H₂₄]⁺˙ m/z = 168 M->F3 Dehydration - H₂O

Caption: Key fragmentation pathways of this compound in MS.

Commercial Suppliers and Technical Guide for High-Purity 5-Dodecanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, sourcing high-purity chemical reagents is a critical step in ensuring the reliability and reproducibility of experimental results. This technical guide provides an in-depth overview of commercially available high-purity 5-Dodecanol, including supplier information, physicochemical data, and relevant biological context. Due to the specificity of this isomer, detailed commercial data is limited; therefore, this guide also incorporates information on related compounds and general methodologies to provide a comprehensive resource.

Commercial Availability of this compound

High-purity this compound is a specialized chemical and is not as widely available as other isomers, such as 1-Dodecanol. However, a few chemical suppliers list this compound in their catalogs. Researchers are advised to contact these suppliers directly to obtain the most current and detailed product specifications, including purity, impurity profiles, and available grades.

Potential Commercial Suppliers:

  • AHH

  • Bide Pharmatech Ltd.

  • Chemwill Asia Co., Ltd.

It is important to note that while these suppliers list this compound, readily available online datasheets with detailed purity specifications are often scarce. Direct inquiry is the most effective method to ascertain if their product meets the high-purity requirements for research and drug development.

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties of this compound based on publicly available database information.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 10203-33-5NIST
Molecular Formula C₁₂H₂₆ONIST
Molecular Weight 186.33 g/mol NIST
IUPAC Name Dodecan-5-olNIST

Table 2: Physical Properties of this compound

PropertyValueSource
Boiling Point 245-246 °C (estimated)The Good Scents Company
Melting Point 16.85 °C (estimated)ChemicalBook
Density 0.8429 g/cm³ (estimated)ChemicalBook
Vapor Pressure 0.005 mmHg @ 25 °C (estimated)The Good Scents Company
Flash Point 100.1 °C (estimated)The Good Scents Company
Solubility in Water 16.18 mg/L @ 25 °C (estimated)The Good Scents Company

Experimental Protocols: Synthesis and Purification

Representative Synthesis of a Secondary Alcohol (via Grignard Reaction)

This protocol describes the synthesis of a secondary alcohol using a Grignard reagent and an aldehyde. This general method can be adapted for the synthesis of this compound by using appropriate starting materials (e.g., heptylmagnesium bromide and pentanal).

Materials:

  • Magnesium turnings

  • Iodine crystal (for initiation)

  • Anhydrous diethyl ether

  • Appropriate alkyl halide (e.g., 1-bromoheptane)

  • Appropriate aldehyde (e.g., pentanal)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard glassware for inert atmosphere reactions, extraction, and distillation

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings and a small crystal of iodine.

    • Add a small portion of a solution of the alkyl halide in anhydrous diethyl ether to the magnesium. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of the aldehyde in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent. The rate of addition should be controlled to maintain a gentle reaction.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude secondary alcohol can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Experimental Workflow for Secondary Alcohol Synthesis

G cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Mg turnings + I2 in anhydrous ether alkyl_halide Add Alkyl Halide solution dropwise reagent_prep->alkyl_halide reagent_formation Grignard Reagent Formed alkyl_halide->reagent_formation aldehyde_addition Add Aldehyde solution dropwise at 0°C reagent_formation->aldehyde_addition stir Stir at room temperature aldehyde_addition->stir quench Quench with sat. NH4Cl (aq) stir->quench extract Extract with Et2O quench->extract dry Dry over MgSO4 extract->dry evaporate Solvent Evaporation dry->evaporate purify Purify (Distillation/Chromatography) evaporate->purify product High-Purity Secondary Alcohol purify->product

Caption: A generalized workflow for the synthesis and purification of a secondary alcohol via the Grignard reaction.

Potential Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are scarce, research on related long-chain fatty alcohols and their derivatives provides valuable insights into their potential biological activities. A notable area of interest is their impact on bacterial communication and virulence.

A study on 5-Dodecanolide, a lactone derivative of 5-dodecanoic acid, has shown that it can interfere with biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA). This effect is mediated through the upregulation of the accessory gene regulator (agr) quorum-sensing system. The agr system is a key regulator of virulence factor expression in Staphylococcus aureus.

The agr Quorum-Sensing Pathway in Staphylococcus aureus

The agr system is a cell-density-dependent signaling pathway that controls the expression of a large number of virulence factors.[1][2] The signaling molecule is an autoinducing peptide (AIP).[2]

Mechanism of Action:

  • AIP Synthesis and Export: The agrD gene is transcribed and translated into a precursor peptide, AgrD. This precursor is processed and cyclized by a membrane protein, AgrB, to form the mature AIP, which is then secreted from the cell.[3][4]

  • Signal Detection: As the bacterial population density increases, the extracellular concentration of AIP rises. At a threshold concentration, AIP binds to and activates a membrane-bound histidine kinase, AgrC.[2][3]

  • Phosphorylation Cascade: The activation of AgrC leads to its autophosphorylation. The phosphate (B84403) group is then transferred to the response regulator, AgrA.[3]

  • Transcriptional Regulation: Phosphorylated AgrA (AgrA-P) acts as a transcription factor. It binds to the P2 and P3 promoters of the agr operon.[2][3]

  • Autoinduction and Virulence Gene Expression: Binding of AgrA-P to the P2 promoter drives the transcription of the agrBDCA operon, creating a positive feedback loop.[3] Binding to the P3 promoter drives the transcription of RNAIII, a regulatory RNA molecule. RNAIII, in turn, upregulates the expression of secreted virulence factors (e.g., toxins, proteases) and downregulates the expression of surface-associated proteins.[1]

The finding that 5-Dodecanolide upregulates the agr system suggests that it may interfere with the normal functioning of this quorum-sensing pathway, leading to a reduction in biofilm formation and virulence. It is plausible that this compound itself could have similar or related effects on bacterial signaling.

Diagram of the agr Signaling Pathway

agr_pathway cluster_cell Staphylococcus aureus cell agrD agrD AgrD_p AgrD precursor agrD->AgrD_p AgrB_p AgrB AgrD_p->AgrB_p processing agrB agrB agrB->AgrB_p AIP_out AIP AgrB_p->AIP_out export agrC agrC AgrC_p AgrC agrC->AgrC_p AgrA_p AgrA AgrC_p->AgrA_p phosphorylates agrA agrA agrA->AgrA_p P2 P2 promoter AgrA_p->P2 activates P3 P3 promoter AgrA_p->P3 activates P2->agrD P2->agrB transcription P2->agrC P2->agrA RNAIII RNAIII P3->RNAIII transcription Virulence Secreted Virulence Factors (e.g., toxins, proteases) RNAIII->Virulence upregulates Surface Surface Proteins (e.g., adhesins) RNAIII->Surface downregulates AIP_in AIP AIP_in->AgrC_p binds

Caption: The agr quorum-sensing signaling pathway in Staphylococcus aureus.

References

5-Dodecanol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 5-Dodecanol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents. Due to the limited availability of specific quantitative experimental data for this compound, this guide presents estimated solubility based on its well-studied structural isomer, 1-dodecanol, and established principles of alcohol solubility. Furthermore, a detailed experimental protocol for determining thermodynamic solubility is provided to enable researchers to generate precise data for their specific applications. This document also includes visualizations of the factors influencing solubility and a standard experimental workflow.

Core Concepts in the Solubility of Long-Chain Alcohols

The solubility of an alcohol is primarily governed by the interplay between its hydrophobic alkyl chain and its hydrophilic hydroxyl (-OH) group. For a long-chain secondary alcohol like this compound, the extended 12-carbon chain imparts a significant nonpolar, lipophilic character to the molecule. Consequently, its solubility behavior is dictated by the principle of "like dissolves like."

This compound is expected to exhibit higher solubility in nonpolar or weakly polar organic solvents and lower solubility in highly polar solvents. The hydroxyl group can participate in hydrogen bonding, which promotes solubility in protic solvents like ethanol. However, the long, nonpolar alkyl chain dominates the molecule's overall character, making it highly miscible with other nonpolar and moderately polar organic solvents.

The diagram below illustrates the key factors that determine the solubility of an alcohol like this compound in a given solvent.

cluster_Solute Solute Properties (this compound) cluster_Solvent Solvent Properties cluster_Forces Governing Factor cluster_Result Outcome Solute_Polarity Polar -OH Group (Hydrogen Bonding) Intermolecular Intermolecular Forces (Solute-Solvent Interactions) Solute_Polarity->Intermolecular Solute_Nonpolar Nonpolar C12H25 Chain (van der Waals Forces) Solute_Nonpolar->Intermolecular Solvent_Polarity Solvent Polarity (e.g., Polar, Nonpolar) Solvent_Polarity->Intermolecular Solubility Solubility Intermolecular->Solubility

Caption: Logical relationship of factors influencing this compound solubility.

Estimated Solubility of this compound

SolventSolvent TypeEstimated SolubilityReference for 1-Dodecanol
EthanolPolar ProticSoluble / Miscible[1][2][3][4]
MethanolPolar ProticSoluble / Miscible[2]
AcetonePolar AproticSoluble / Miscible[2]
Diethyl EtherPolar AproticSoluble / Miscible[1][4][5]
ChloroformWeakly PolarSoluble / Miscible[2]
TolueneNonpolarSoluble / MiscibleN/A
HexaneNonpolarSoluble / MiscibleN/A
BenzeneNonpolarSlightly Soluble[1]
WaterHighly PolarInsoluble (0.004 g/L for 1-dodecanol)[1][6]

Note: "Soluble / Miscible" indicates that this compound is expected to dissolve readily in these solvents, likely forming a homogeneous solution at most concentrations. Experimental verification is crucial for applications requiring precise quantitative data.

Experimental Protocol: Isothermal Saturation Method

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the isothermal saturation method, often referred to as the "shake-flask" method.[7][8][9] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute at a constant temperature.

Materials and Equipment
  • This compound (solute)

  • Organic solvent of interest (high purity)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Thermostatic shaker bath or incubator

  • Vortex mixer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or gravimetric analysis)

Procedure
  • Preparation: Add an excess amount of this compound to a glass vial. The presence of undissolved solute is essential to ensure a saturated solution is achieved.[9]

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can vary but is typically between 24 and 72 hours.[9][10] It is recommended to take measurements at different time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration is no longer changing, which indicates that equilibrium has been established.[9]

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the vial to rest in the thermostatic bath for at least 4-6 hours. This allows the excess solid this compound to settle, leaving a clear saturated supernatant.[11]

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed, tared vial to remove any undissolved microcrystals.[11]

  • Quantification: Analyze the concentration of this compound in the filtered sample using a validated analytical method.

    • Gravimetric Method: If the solvent is volatile and the solute (this compound) is not, accurately weigh the filtered solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature. Weigh the remaining solute. The solubility can be calculated as grams of solute per 100 g of solvent.

    • Chromatographic Method (GC/HPLC): Dilute the filtered sample with a known volume of solvent and analyze it using a pre-calibrated GC or HPLC system to determine the precise concentration.

Experimental Workflow Diagram

The following diagram outlines the standard workflow for the isothermal saturation solubility determination protocol.

start Start prep 1. Add Excess Solute (this compound) to Vial start->prep add_solvent 2. Add Known Volume of Organic Solvent prep->add_solvent equilibrate 3. Equilibrate at Constant T (e.g., 24-72h with agitation) add_solvent->equilibrate phase_sep 4. Cease Agitation (Allow solid to settle) equilibrate->phase_sep sample 5. Withdraw & Filter Supernatant phase_sep->sample analyze 6. Analyze Solute Concentration (Gravimetric, GC, HPLC) sample->analyze end End analyze->end

Caption: Experimental workflow for the isothermal saturation method.

Conclusion

While direct quantitative solubility data for this compound remains scarce, a strong estimation of its behavior in organic solvents can be derived from its chemical structure and the known properties of its isomer, 1-dodecanol. It is expected to be readily soluble in common polar and nonpolar organic solvents, with the exception of highly polar solvents like water. For researchers and drug development professionals requiring precise solubility data, the detailed isothermal saturation protocol provided in this guide offers a reliable methodology for experimental determination.

References

An In-depth Technical Guide on the Thermochemical Data of 5-Dodecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 5-dodecanol. The information is compiled from various sources to assist researchers and professionals in understanding the thermodynamic properties of this secondary alcohol. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes a visualization of the data acquisition workflow.

Thermochemical Data of this compound

The following tables summarize the known thermochemical properties of this compound. It is important to note that while some data is derived from experimental measurements, other values are based on computational estimations. For comparative purposes, experimental data for its isomer, 1-dodecanol, is also included where available, as it is more extensively characterized.

Table 1: Enthalpy and Gibbs Free Energy Data for this compound

PropertyValueUnitSource/Method
Standard Gibbs Free Energy of Formation (ΔfG°) -89.10kJ/molJoback Calculated Property[1]
Enthalpy of Vaporization (ΔvapH) 69.5 ± 0.7kJ/molCritically evaluated recommendation[2]
Enthalpy of Vaporization at Standard Conditions (ΔvapH°) 52.36kJ/molEstimated

Note: The Standard Gibbs Free Energy of Formation is a calculated value and should be used with this consideration.

Table 2: Heat Capacity and Entropy Data for this compound

PropertyValueUnitSource/Method
Ideal Gas Heat Capacity (Cp,gas) As a function of temperatureJ/mol·KCritically evaluated recommendation[2]

Note: The ideal gas heat capacity is not a single value but is expressed as a function of temperature. For specific values, please refer to the NIST/TRC Web Thermo Tables.[2]

Table 3: Physical and Critical Properties of this compound

PropertyValueUnitSource/Method
Normal Boiling Point 511.15KCritically evaluated recommendation[2]
Critical Temperature (Tc) 655.0KCritically evaluated recommendation[2]
Critical Pressure (Pc) 2000.0kPaCritically evaluated recommendation[2]
Critical Density (ρc) 250.0 kg/m ³Critically evaluated recommendation[2]

Table 4: Comparative Experimental Data for 1-Dodecanol

PropertyValueUnitSource
Standard Liquid Enthalpy of Combustion (ΔcH°liquid) -7950 ± 10kJ/molNIST Chemistry WebBook[3][4]
Enthalpy of Formation of Liquid (ΔfH°liquid) -528.5 ± 0.8kJ/molNIST Chemistry WebBook[5]
Enthalpy of Vaporization (ΔvapH) 90.8kJ/molPubChem[6]
Heat of Combustion -7.3380 x 10⁹J/kmolPubChem[6]

Experimental Protocols

The determination of thermochemical data, such as the enthalpy of combustion, is typically carried out using calorimetric techniques. Below is a detailed, generalized protocol for determining the enthalpy of combustion of a liquid alcohol like this compound using a simple combustion calorimeter.

Objective: To determine the molar enthalpy of combustion of this compound.

Materials:

  • This compound

  • Spirit burner

  • Copper calorimeter (or a copper can)

  • Thermometer (0.1 °C resolution)

  • Measuring cylinder

  • Electronic balance (0.01 g resolution)

  • Clamp stand, boss, and clamp

  • Draught shield

Procedure:

  • Preparation:

    • Measure a fixed volume of water (e.g., 100 cm³) using a measuring cylinder and transfer it to the copper calorimeter.

    • Clamp the copper calorimeter at a suitable height.

    • Record the initial temperature of the water using the thermometer.

  • Mass Measurement:

    • Fill the spirit burner with this compound and securely cap it.

    • Weigh the spirit burner with its contents and cap on the electronic balance and record this initial mass.

  • Combustion:

    • Place the spirit burner under the copper calorimeter.

    • Remove the cap and light the wick.

    • Use a draught shield to minimize heat loss to the surroundings.

    • Stir the water gently with the thermometer and monitor the temperature.

  • Data Collection:

    • Once the temperature of the water has risen by a significant amount (e.g., 20-30 °C), extinguish the flame by placing the cap back on the spirit burner.

    • Record the maximum temperature reached by the water.

    • Immediately reweigh the spirit burner with its cap and contents and record this final mass.

  • Calculations:

    • Calculate the mass of this compound burned:

      • Mass burned = Initial mass of burner - Final mass of burner

    • Calculate the heat absorbed by the water (q):

      • q = m × c × ΔT

      • Where:

        • m = mass of water (in g)

        • c = specific heat capacity of water (4.184 J/g°C)

        • ΔT = change in temperature of water (°C)

    • Calculate the moles of this compound burned:

      • Moles = Mass burned / Molar mass of this compound (186.34 g/mol )

    • Calculate the molar enthalpy of combustion (ΔHc):

      • ΔHc = -q / moles of this compound

      • The negative sign indicates that the reaction is exothermic.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the enthalpy of combustion of this compound.

Thermochemical_Data_Workflow cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation prep1 Measure Volume of Water prep2 Record Initial Water Temperature prep1->prep2 exp1 Combustion of this compound prep2->exp1 exp2 Heat Transfer to Water prep3 Weigh Spirit Burner (Initial) calc1 Calculate Mass of Alcohol Burned prep3->calc1 exp1->exp2 exp3 Record Final Water Temperature exp2->exp3 calc2 Calculate Heat Absorbed by Water (q) exp3->calc2 exp3->calc2 exp4 Weigh Spirit Burner (Final) exp4->calc1 calc3 Calculate Moles of Alcohol Burned calc1->calc3 calc4 Calculate Molar Enthalpy of Combustion (ΔHc) calc2->calc4 calc3->calc4 end_node End (Thermochemical Data) calc4->end_node start Start start->prep1

Caption: Workflow for Determining Enthalpy of Combustion.

References

Unlocking the Therapeutic Potential of Secondary Dodecanols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secondary dodecanols, a class of 12-carbon fatty alcohols, are emerging as molecules of significant interest in the scientific community. While the biological activities of the primary alcohol 1-dodecanol (B7769020) have been relatively well-explored, the potential of its secondary isomers remains a largely untapped area of research. These compounds, characterized by a hydroxyl group on a secondary carbon atom, possess unique physicochemical properties that may translate into a diverse range of biological effects. This technical guide provides a comprehensive overview of the known and potential biological activities of secondary dodecanols, with a focus on their antimicrobial, antiviral, anti-inflammatory, and insecticidal properties. By presenting available quantitative data, detailed experimental protocols, and visualizing key pathways, this document aims to serve as a valuable resource for researchers and professionals in drug discovery and development.

Biological Activities of Dodecanols: A Quantitative Overview

The majority of currently available quantitative data on the biological activities of dodecanols focuses on the primary alcohol, 1-dodecanol. Research into the specific biological effects of secondary dodecanols such as 2-dodecanol, 3-dodecanol, 4-dodecanol, 5-dodecanol, and 6-dodecanol (B8813167) is still in its nascent stages, and as such, there is a notable scarcity of quantitative data for these specific isomers. The data for 1-dodecanol, however, provides a valuable benchmark for understanding the potential of this class of molecules.

Antimicrobial Activity

Long-chain fatty alcohols are known to possess antimicrobial properties, and 1-dodecanol has been shown to be effective against a range of bacteria.[1] The mechanism of action is often attributed to the disruption of the bacterial cell membrane.[2]

Table 1: Minimum Inhibitory Concentration (MIC) of 1-Dodecanol against various microorganisms

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus8[3]
Staphylococcus aureus10[4]
Mycobacterium smegmatis>1-tridecanol (no toxicity)[5]

Note: The available literature lacks specific MIC or IC50 values for the antimicrobial activities of 2-dodecanol, 3-dodecanol, 4-dodecanol, this compound, and 6-dodecanol against a broad range of pathogens. A study on 2-amino-3-dodecanol reported in vitro antimicrobial activity, but did not provide specific MIC values.[6]

Antiviral Activity

Dodecanols have demonstrated notable activity against lipid-containing viruses, primarily through the disruption of the viral envelope.[7][8]

Table 2: Antiviral Activity of Dodecanol (B89629)

VirusCompoundConcentrationActivityReference
Herpes Simplex VirusDodecanol0.05 mMActive[7]
Enveloped bacteriophage phi6DodecanolNot SpecifiedActive[7]
Anti-inflammatory Activity

While direct evidence for the anti-inflammatory activity of secondary dodecanols is limited, some derivatives have shown promise. For instance, 5-dodecanolide, a lactone derived from dodecanoic acid, has demonstrated potent anti-inflammatory properties.[9]

Note: Quantitative data (e.g., IC50 values for cytokine inhibition) for the direct anti-inflammatory effects of secondary dodecanols are not yet established.

Insecticidal Activity

1-Dodecanol has been identified as a potent insecticidal agent.[2] The lipophilic nature of these molecules allows them to penetrate the insect cuticle and disrupt physiological processes.

Note: Quantitative data such as LD50 or LC50 values for the insecticidal activity of a range of secondary dodecanols against various insect species are not well-documented in publicly available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activities of secondary dodecanols.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12]

Materials:

  • Test compound (secondary dodecanol)

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Test Compound: Dissolve the secondary dodecanol in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the stock solution in the growth medium to achieve a range of concentrations to be tested.

  • Preparation of Inoculum: Culture the bacterial strain overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the appropriate concentration of the test compound to each well of the 96-well plate. Then, add 100 µL of the prepared bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Antiviral Activity Assessment: Plaque Reduction Assay

This assay is used to quantify the ability of a compound to inhibit the replication of a lytic virus.[13][14][15][16][17]

Materials:

  • Test compound (secondary dodecanol)

  • Susceptible host cell line (e.g., Vero cells)

  • Lytic virus of interest

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Agarose or other gelling agent

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells in culture plates to form a confluent monolayer.

  • Virus Preparation: Prepare serial dilutions of the virus stock in a serum-free medium.

  • Infection and Treatment: Pre-incubate the virus with various concentrations of the secondary dodecanol for a specific time (e.g., 1 hour) at 37°C. Remove the culture medium from the cell monolayer and infect the cells with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing 1% agarose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates at the optimal temperature for viral replication until plaques (zones of cell death) are visible.

  • Plaque Visualization and Counting: Fix the cells with a fixative (e.g., 10% formalin) and then stain with crystal violet. The plaques will appear as clear zones against a purple background of viable cells. Count the number of plaques in each well.

  • Calculation of IC50: The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[8][18][19][20][21]

Materials:

  • Test compound (secondary dodecanol)

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Cell culture medium (e.g., DMEM)

  • Griess Reagent (for NO measurement)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the secondary dodecanol for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group without LPS stimulation.

  • Incubation: Incubate the cells for 24 hours.

  • Measurement of Nitric Oxide: Collect the cell culture supernatant. To 50 µL of supernatant, add 50 µL of Griess Reagent A and 50 µL of Griess Reagent B. Incubate in the dark at room temperature for 10 minutes.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The inhibition of NO production is calculated relative to the LPS-stimulated control.

Insecticidal Activity Bioassay: Fumigant Toxicity Assay

This method is used to assess the toxicity of volatile compounds to insects.[5][7][22][23]

Materials:

  • Test compound (secondary dodecanol)

  • Target insect species

  • Sealed containers (e.g., glass jars with airtight lids)

  • Filter paper or cotton ball

  • Incubator or controlled environment chamber

Procedure:

  • Preparation of Test Arena: Place a piece of filter paper or a cotton ball treated with a known concentration of the secondary dodecanol (dissolved in a volatile solvent) inside the sealed container. Allow the solvent to evaporate completely.

  • Insect Introduction: Introduce a known number of insects into the container.

  • Exposure: Seal the container and incubate under controlled conditions (temperature, humidity, and light cycle) for a specific duration (e.g., 24, 48, 72 hours).

  • Mortality Assessment: After the exposure period, count the number of dead insects. Insects that are unable to move when prodded are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each concentration. The data can be used to determine the LC50 (lethal concentration for 50% of the population).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were created using the Graphviz DOT language to illustrate key concepts.

antimicrobial_mechanism cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Dodecanol Secondary Dodecanol Disruption Membrane Disruption Dodecanol->Disruption Intercalates into Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath antiviral_workflow A 1. Seed Host Cells B 2. Pre-incubate Virus with Secondary Dodecanol A->B C 3. Infect Cell Monolayer B->C D 4. Overlay with Semi-solid Medium C->D E 5. Incubate to Allow Plaque Formation D->E F 6. Fix and Stain Cells E->F G 7. Count Plaques and Calculate IC50 F->G anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Dodecanol Secondary Dodecanol Dodecanol->NFkB Inhibits iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokine Expression (TNF-α, IL-6) NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO

References

The Elusive 5-Dodecanol: A Technical Guide on Its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

While the world of fatty alcohols is well-explored, with compounds like 1-dodecanol (B7769020) finding extensive use in various industries, the specific isomer 5-dodecanol remains a molecule of significant obscurity in the scientific literature. This technical guide aims to provide a comprehensive overview of the current knowledge surrounding the discovery and natural occurrence of this compound. However, it is crucial to note at the outset that specific information on this particular isomer is exceptionally scarce. Much of the available data pertains to "dodecanol" without specifying the isomer, and it is largely presumed to refer to the more common 1-dodecanol.

Discovery and Synthesis

The discovery of this compound is not well-documented in the available scientific literature. It is recognized in chemical databases such as PubChem with the CAS number 10203-33-5.[1] Its existence is primarily established through its synthesis and characterization in chemical research. One documented method for the synthesis of this compound involves the reaction of heptanal (B48729) with pentyl magnesium bromide, followed by hydrolysis. While this provides a chemical route to the molecule, it does not shed light on its natural origins.

Natural Occurrence: An Uncharted Territory

The natural occurrence of this compound is an area that remains largely unexplored. While "dodecanol" has been identified in various natural sources, these reports seldom differentiate between its various isomers. It is widely assumed that these mentions refer to the primary alcohol, 1-dodecanol.

One database of chemical compounds notes that dodecan-5-ol is "found in nature," but does not provide any specific sources or citations to support this claim.

General "dodecanol" has been reported as a volatile compound in some food items, including watermelon, quince, and prickly pear. Additionally, the entomopathogenic fungus Conidiobolus coronatus is known to produce dodecanol. However, without specific isomeric analysis in these studies, the presence of this compound cannot be confirmed.

Quantitative Data

Due to the lack of studies specifically identifying and quantifying this compound in natural sources, no quantitative data can be presented at this time. The following tables are provided as a template for future research findings.

Table 1: Reported Concentrations of this compound in Natural Sources

Natural SourceSample TypeConcentration RangeAnalytical MethodReference
Data Not Available

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₂₆O[1]
Molecular Weight186.34 g/mol [1]
CAS Number10203-33-5[1]
Boiling Point245-246 °C (estimated)
logP (o/w)4.759 (estimated)
Water Solubility16.18 mg/L @ 25 °C (estimated)

Experimental Protocols: A Generalized Approach

As there are no specific published protocols for the isolation and identification of this compound from natural sources, a generalized methodology for the analysis of secondary fatty alcohols from a plant or fungal matrix is provided below. This protocol is based on standard techniques for the analysis of volatile and semi-volatile organic compounds.

Objective: To extract, identify, and quantify this compound from a given natural matrix (e.g., plant leaves, fungal culture).

Materials:

  • Sample: Fresh or freeze-dried natural matrix.

  • Solvents: Hexane (B92381), dichloromethane, methanol (B129727) (all HPLC or GC grade).

  • Internal Standard: A suitable deuterated or odd-chain secondary alcohol (e.g., heptadecan-8-ol).

  • Apparatus:

    • Grinder or homogenizer

    • Soxhlet extractor or ultrasonic bath

    • Rotary evaporator

    • Solid-Phase Extraction (SPE) cartridges (e.g., silica (B1680970) gel)

    • Gas chromatograph coupled with a mass spectrometer (GC-MS)

    • Capillary column suitable for fatty alcohol analysis (e.g., DB-5ms, HP-INNOWax).

    • Analytical balance

    • Glassware (flasks, beakers, vials).

Procedure:

  • Sample Preparation:

    • Weigh a precise amount of the homogenized and dried sample material.

    • Spike the sample with a known amount of the internal standard.

  • Extraction:

    • Soxhlet Extraction: Place the sample in a thimble and extract with hexane for 6-8 hours.

    • Ultrasonic Extraction: Submerge the sample in hexane in a flask and sonicate for 30-60 minutes. Repeat the extraction twice with fresh solvent.

  • Concentration:

    • Combine the extracts and evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a concentrated extract is obtained.

  • Purification (Clean-up):

    • Condition an SPE cartridge with hexane.

    • Load the concentrated extract onto the cartridge.

    • Elute with a solvent or a series of solvents of increasing polarity (e.g., hexane, hexane:dichloromethane mixtures, dichloromethane). Collect the fractions.

    • Evaporate the solvent from the relevant fraction(s) under a gentle stream of nitrogen.

  • Derivatization (Optional but Recommended):

    • To improve the chromatographic properties of the alcohol, it can be derivatized to its trimethylsilyl (B98337) (TMS) ether.

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the dried extract and heat at 60-70°C for 30 minutes.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized (or non-derivatized) sample into the GC-MS.

    • GC Conditions:

      • Injector Temperature: 250°C

      • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 5°C/min, and hold for 10 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ion Source Temperature: 230°C

      • Electron Ionization (EI) Energy: 70 eV

      • Scan Range: m/z 40-500.

  • Identification and Quantification:

    • Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of a secondary alcohol will show characteristic fragmentation patterns.

    • Quantification: Quantify the amount of this compound by comparing the peak area of the analyte to the peak area of the internal standard.

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for the isolation and identification of this compound from a natural source.

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_results Results Sample Natural Matrix (Plant/Fungus) Homogenize Homogenization & Drying Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extraction Solvent Extraction (Soxhlet or Ultrasonic) Spike->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Cleanup Purification (SPE) Concentration->Cleanup Derivatization Derivatization (Optional) Cleanup->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Identification Identification GCMS->Identification Quantification Quantification GCMS->Quantification

References

Stereoisomers of 5-Dodecanol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Dodecanol, a secondary fatty alcohol, possesses a chiral center at its fifth carbon atom, giving rise to two distinct stereoisomers: (R)-5-dodecanol and (S)-5-dodecanol. While the physical and chemical properties of the racemic mixture are documented, specific data on the individual enantiomers are sparse in publicly available literature. This technical guide provides a comprehensive overview of the known and predicted properties of these stereoisomers, detailed experimental protocols for their synthesis and separation, and a discussion of their potential biological significance, drawing parallels from related chiral long-chain alcohols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the stereochemistry and potential applications of this compound.

Physicochemical Properties of this compound Stereoisomers

Property(R)-5-Dodecanol(S)-5-DodecanolRacemic this compound
Molecular Formula C₁₂H₂₆OC₁₂H₂₆OC₁₂H₂₆O
Molecular Weight 186.34 g/mol 186.34 g/mol 186.34 g/mol
CAS Number Not availableNot available10203-33-5[1]
Predicted Boiling Point ~249 °C~249 °C~249 °C
Predicted Melting Point Not availableNot availableNot available
Predicted Density ~0.82 g/cm³~0.82 g/cm³~0.82 g/cm³
Predicted Specific Rotation [α]ᴅ > 0 (Dextrorotatory)< 0 (Levorotatory)0

Note: Predicted values are based on computational models and may differ from experimental values.

Stereoselective Synthesis and Separation

The preparation of enantiomerically pure forms of this compound can be achieved through two primary strategies: asymmetric synthesis to directly yield a single enantiomer, or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer from a prochiral starting material. A common approach for synthesizing chiral secondary alcohols is the asymmetric reduction of the corresponding ketone, in this case, 5-dodecanone (B25007).

ketone 5-Dodecanone reagents Chiral Reducing Agent (e.g., CBS reagent, Noyori catalyst) ketone->reagents Asymmetric Reduction product_R (R)-5-Dodecanol reagents->product_R (R)-catalyst product_S (S)-5-Dodecanol reagents->product_S (S)-catalyst

Caption: Asymmetric synthesis of this compound enantiomers from 5-dodecanone.

Experimental Protocol: Asymmetric Reduction of 5-Dodecanone

This protocol is a general procedure adapted from established methods for the asymmetric reduction of ketones.

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a solution of the chiral catalyst (e.g., (R)- or (S)-Corey-Bakshi-Shibata catalyst) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

  • Addition of Reducing Agent: The solution is cooled to the recommended temperature (e.g., -78 °C or 0 °C), and a solution of a reducing agent (e.g., borane-dimethyl sulfide (B99878) complex) is added dropwise while maintaining the temperature.

  • Substrate Addition: A solution of 5-dodecanone in anhydrous THF is then added slowly to the reaction mixture.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by an aqueous acid solution (e.g., 1 M HCl).

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the enantiomerically enriched this compound.

Chiral Resolution of Racemic this compound

Kinetic resolution is a widely used method for separating a racemic mixture. This technique often employs a lipase (B570770) enzyme to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

racemate Racemic (R/S)-5-Dodecanol lipase Lipase (e.g., Candida antarctica lipase B) racemate->lipase ester (S)-5-Dodecyl Acetate (B1210297) lipase->ester alcohol (R)-5-Dodecanol (unreacted) lipase->alcohol acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase separation Separation (Chromatography) ester->separation hydrolysis Hydrolysis ester->hydrolysis alcohol->separation separation->ester Separated separation->alcohol Separated final_S (S)-5-Dodecanol hydrolysis->final_S

Caption: Lipase-catalyzed kinetic resolution of racemic this compound.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a general procedure for the enzymatic resolution of secondary alcohols.

  • Reaction Setup: To a solution of racemic this compound in an organic solvent (e.g., hexane (B92381) or toluene), add an acyl donor (e.g., vinyl acetate) and the lipase (e.g., immobilized Candida antarctica lipase B).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitoring: The progress of the reaction is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • Termination and Separation: When the desired conversion (typically around 50%) is reached, the enzyme is removed by filtration. The solvent is evaporated, and the resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer is separated by column chromatography.

  • Hydrolysis (optional): The separated ester can be hydrolyzed back to the corresponding alcohol enantiomer using a base (e.g., sodium hydroxide) in a suitable solvent system (e.g., methanol/water).

Analytical Techniques for Stereoisomer Analysis

The determination of the enantiomeric purity of this compound is crucial. Chiral gas chromatography is a powerful technique for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC utilizes a stationary phase that contains a chiral selector, which interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral GC Analysis of this compound Enantiomers

This is a general protocol that may require optimization for specific instrumentation.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane or dichloromethane). Derivatization to the acetate or trifluoroacetate (B77799) ester may improve peak shape and resolution.

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column such as β-DEX™ or γ-DEX™).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: An initial temperature of around 100-120 °C, followed by a ramp of 5-10 °C/min to a final temperature of 200-220 °C. The exact program should be optimized for the specific column and analytes.

  • Data Analysis: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for the individual stereoisomers of this compound, the broader class of long-chain chiral secondary alcohols has been investigated for various biological effects.

Antimicrobial Activity: Fatty alcohols are known to possess antimicrobial properties, often by disrupting the bacterial cell membrane. The stereochemistry of these molecules can influence their interaction with the chiral components of the cell membrane, potentially leading to differences in antimicrobial potency between enantiomers.

Anesthetic Properties: Some secondary alcohols exhibit anesthetic effects. Studies on other chiral secondary alcohols have shown that anesthetic potency can be stereoselective, suggesting that one enantiomer may be more potent than the other.

Signaling Pathway Interactions: As chiral molecules, the enantiomers of this compound could exhibit stereospecific interactions with biological targets such as enzymes and receptors, which are themselves chiral. This could lead to differential modulation of signaling pathways. For example, if this compound were to interact with a G-protein coupled receptor (GPCR), the (R) and (S) enantiomers might have different binding affinities and efficacies, leading to different downstream signaling cascades.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R_dodecanol (R)-5-Dodecanol receptor Chiral Receptor (e.g., GPCR) R_dodecanol->receptor High Affinity Binding S_dodecanol (S)-5-Dodecanol S_dodecanol->receptor Low or No Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Hypothetical stereoselective interaction of this compound enantiomers with a chiral receptor.

Future Research Directions

The lack of specific data on the stereoisomers of this compound presents a clear opportunity for further research. Key areas for investigation include:

  • Enantioselective Synthesis and Characterization: Development and optimization of synthetic routes to produce enantiomerically pure (R)- and (S)-5-dodecanol, followed by full characterization of their physicochemical properties, including specific rotation.

  • Biological Screening: A comprehensive screening of the biological activities of the individual enantiomers, including antimicrobial, antifungal, and cytotoxic assays.

  • Pharmacological Evaluation: Investigation of the pharmacological effects of each enantiomer, including potential anesthetic or receptor-modulating activities.

  • Mechanism of Action Studies: If significant biological activity is identified, further studies to elucidate the underlying mechanism of action and any involved signaling pathways will be crucial.

The stereoisomers of this compound, (R)- and (S)-5-dodecanol, represent an under-explored area of chemical and pharmacological research. Based on the properties of similar chiral secondary alcohols, it is reasonable to hypothesize that these enantiomers may exhibit distinct biological activities. This technical guide provides a foundational framework of predicted properties and established experimental methodologies to encourage and facilitate further investigation into these intriguing molecules. The elucidation of the specific properties and biological functions of each enantiomer holds the potential to unlock new applications in drug development and other scientific fields.

References

5-Dodecanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Dodecanol

This guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes key data, experimental protocols for its characterization, and a logical workflow for its identification.

Core Properties of this compound

This compound is a secondary alcohol, an organic compound that is a member of the fatty alcohol family. Fatty alcohols are aliphatic alcohols derived from fatty acids.

Chemical Structure and Formula

The chemical formula for this compound is C₁₂H₂₆O.[1][2][3] Its structure consists of a twelve-carbon chain with a hydroxyl (-OH) group attached to the fifth carbon atom.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₂H₂₆O[1][2][3]
Molecular Weight 186.338 g/mol [1]
IUPAC Name Dodecan-5-olN/A

Experimental Protocols for Characterization

The identification and characterization of this compound in a laboratory setting involve several standard analytical techniques. Below are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile organic compounds like this compound.

  • Objective: To separate this compound from a sample matrix and confirm its molecular weight and fragmentation pattern.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Methodology:

    • Sample Preparation: Dissolve the sample containing this compound in a suitable volatile solvent, such as dichloromethane (B109758) or hexane.

    • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injection port, which is heated to ensure rapid volatilization.

    • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. A typical temperature program would start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) to elute compounds of varying volatility.

    • Mass Spectrometry: As this compound elutes from the GC column, it enters the mass spectrometer. It is first ionized (commonly by electron ionization), causing the molecule to fragment in a predictable pattern.

    • Data Analysis: The mass spectrometer detects the mass-to-charge ratio of the parent ion and its fragments. The resulting mass spectrum, which is a plot of ion intensity versus mass-to-charge ratio, serves as a chemical fingerprint. The molecular ion peak should correspond to the molecular weight of this compound (186.34 m/z).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Instrumentation: An NMR spectrometer.

  • Methodology:

    • Sample Preparation: Dissolve a small amount of the purified this compound sample in a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is "invisible" in ¹H NMR.

    • ¹H NMR Spectroscopy: The sample is placed in a strong magnetic field and irradiated with radio waves. The resulting spectrum will show distinct signals (peaks) for each chemically non-equivalent proton in the molecule. The position (chemical shift), splitting pattern (multiplicity), and integration (area under the peak) of these signals provide information about the electronic environment, neighboring protons, and the number of protons, respectively.

    • ¹³C NMR Spectroscopy: A similar process is used to obtain the ¹³C NMR spectrum, which shows a single peak for each chemically non-equivalent carbon atom. This helps to determine the total number of unique carbon atoms in the molecule.

    • Data Interpretation: By analyzing the chemical shifts and coupling patterns in both spectra, the precise connectivity of atoms in the this compound molecule can be confirmed.

Logical Workflow for Compound Identification

The following diagram illustrates a typical workflow for the identification and characterization of a known chemical compound like this compound.

G cluster_sample Sample Handling cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_conclusion Conclusion Sample Obtain Unknown Sample Prep Sample Preparation (e.g., dissolution, extraction) Sample->Prep GCMS GC-MS Analysis Prep->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR MW Determine Molecular Weight (from MS data) GCMS->MW Frag Analyze Fragmentation Pattern GCMS->Frag Struct Elucidate Structure (from NMR data) NMR->Struct Confirm Confirm Identity: This compound MW->Confirm Frag->Confirm Struct->Confirm

Caption: Workflow for the identification of this compound.

References

Methodological & Application

Application Note: Oxidation of 5-Dodecanol to 5-Dodecanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a green and efficient protocol for the oxidation of the secondary alcohol 5-dodecanol to the corresponding ketone, 5-dodecanone. The described method utilizes sodium hypochlorite (B82951) (NaOCl), the active component of household bleach, in the presence of a phase-transfer catalyst. This procedure serves as a safer, more environmentally benign, and cost-effective alternative to traditional heavy-metal-based oxidants like chromium reagents.[1][2] The protocol is suitable for researchers in organic synthesis and drug development, offering high selectivity and good yields.[3]

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry, essential for the synthesis of various intermediates and fine chemicals.[4][5] While numerous methods exist, many rely on stoichiometric amounts of toxic and hazardous chromium or manganese reagents.[1] In line with the principles of green chemistry, there is a significant demand for cleaner, catalytic oxidation methods.[1][6]

This protocol employs an aqueous solution of sodium hypochlorite (bleach) as the primary oxidant. The reaction is performed in a biphasic system with a phase-transfer catalyst (PTC), which facilitates the transport of the hypochlorite anion from the aqueous phase to the organic phase containing the alcohol, enabling a smooth and efficient reaction.[7][8] This method avoids harsh conditions and toxic reagents, making it an attractive choice for both laboratory and potential scale-up applications.[9]

Reaction Scheme:

Experimental Protocol

This protocol is adapted from a general procedure for the oxidation of secondary alcohols using sodium hypochlorite.[10]

Materials:

  • This compound (1.0 eq)

  • Glacial Acetic Acid

  • Sodium Hypochlorite (NaOCl) solution (e.g., commercial bleach, ~8.25% or ~1.2 M, 1.2 eq)

  • Dichloromethane (B109758) (CH₂Cl₂) or Diethyl Ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring.

  • Addition of Oxidant: Add the sodium hypochlorite solution (1.2 equivalents) dropwise to the stirred mixture over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate. Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent like dichloromethane or diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-dodecanone.

  • Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the expected product.

CompoundFormulaMol. Weight ( g/mol )Physical StateBoiling Point (°C)Key IR Peaks (cm⁻¹)
This compound C₁₂H₂₆O186.34Liquid/Solid249~3350 (O-H), ~2920 (C-H)
5-Dodecanone C₁₂H₂₄O184.32[11][12]Colorless Liquid[11]240-242~1715 (C=O), ~2930 (C-H)[11][12]

Expected Yield: Based on similar oxidations, yields are typically in the range of 80-95%.

Diagrams

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of 5-dodecanone.

G Figure 1. Experimental Workflow for the Oxidation of this compound cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve this compound in Acetic Acid B 2. Cool Mixture to 0-5 °C A->B C 3. Add NaOCl Solution Dropwise B->C D 4. Stir at Room Temp (1-3 hours) C->D E 5. Quench with Na₂S₂O₃ Solution D->E Reaction Complete F 6. Extract with Organic Solvent E->F G 7. Wash Organic Layer (H₂O, NaHCO₃, Brine) F->G H 8. Dry with MgSO₄ & Filter G->H I 9. Concentrate via Rotary Evaporation H->I J 10. Purify by Distillation or Chromatography I->J Crude Product K 11. Characterize Product (IR, NMR) J->K L L K->L Pure 5-Dodecanone

Caption: A flowchart of the key steps in the oxidation of this compound.

Logical Relationship of Reagents

This diagram shows the roles and relationships of the key chemical species involved in the reaction.

G Figure 2. Reagent Roles in the Biphasic Oxidation cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOCl Sodium Hypochlorite (Oxidant Source) Catalyst Phase-Transfer Catalyst (PTC) NaOCl->Catalyst Transfers Oxidant Alcohol This compound (Substrate) Ketone 5-Dodecanone (Product) Alcohol->Ketone is converted to Catalyst->Alcohol Oxidizes

Caption: The interaction of reagents in the phase-transfer catalyzed oxidation.

Safety Precautions

  • Glacial acetic acid is corrosive and should be handled in a fume hood.

  • Sodium hypochlorite is a strong oxidant and can cause burns. Avoid contact with skin and eyes.

  • Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Mixing bleach with acid can generate chlorine gas. Ensure the addition is slow and the reaction is well-ventilated.

References

Application Notes and Protocols for the Use of 5-Dodecanol in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 5-dodecanol, a secondary fatty alcohol, in the synthesis of novel fragrance ingredients. While data on this compound itself is limited in fragrance literature, this document extrapolates from the well-understood chemistry of other long-chain alcohols and provides detailed protocols for its conversion into potentially aromatic esters and ketones.

Introduction to this compound in Fragrance Chemistry

This compound is a C12 secondary alcohol. While its primary isomer, 1-dodecanol (B7769020) (lauryl alcohol), is known for its mild, waxy, and slightly floral odor, the olfactory properties of this compound are not well-documented in public literature.[1][2][3][4][5] However, its structure presents an opportunity for the creation of unique fragrance molecules through common organic reactions such as esterification and oxidation. The position of the hydroxyl group on the fifth carbon suggests that its derivatives may possess distinct scent profiles compared to their linear counterparts.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound and its derivatives is presented in Table 1. This data is crucial for predicting reaction conditions and purification strategies.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Odor Description (Predicted/Analogous)
This compoundC₁₂H₂₆O186.34~245-250 (est.)Mild, waxy, fatty, potentially with green or fruity nuances
5-Dodecanone (B25007)C₁₂H₂₄O184.32~240-245 (est.)Potentially fruity, herbaceous, or waxy. Note: Listed as "not for fragrance use" by some suppliers.[6]
5-Dodecyl AcetateC₁₄H₂₈O₂228.37~260-265 (est.)Potentially fruity, pear-like, with waxy undertones
5-Dodecyl PropionateC₁₅H₃₀O₂242.40~270-275 (est.)Potentially fruity, rum-like, with fatty nuances

Synthetic Pathways for Fragrance Creation

The two primary pathways for converting this compound into fragrant compounds are esterification and oxidation.

Esterification to Produce Fruity and Floral Notes

The reaction of this compound with various carboxylic acids can yield a range of esters, which are often characterized by fruity and floral scents. The Fischer-Speier esterification is a common and effective method for this transformation.[7][8][9][10][11][12][13][14][15]

Esterification_Workflow Dodecanol This compound Reaction Fischer-Speier Esterification Dodecanol->Reaction Carboxylic_Acid Carboxylic Acid (e.g., Acetic Acid) Carboxylic_Acid->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Ester 5-Dodecyl Ester (Fragrance Compound) Reaction->Ester Water Water Reaction->Water

Caption: Workflow for the synthesis of fragrant esters from this compound.

Experimental Protocol: Fischer-Speier Esterification of this compound

This protocol is a general guideline and may require optimization for specific carboxylic acids.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (e.g., acetic acid, propionic acid) (1.5 - 3.0 eq)

  • Concentrated sulfuric acid (catalytic amount, ~1-2 mol%)

  • Toluene or another suitable solvent for azeotropic removal of water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add this compound (1.0 eq), the selected carboxylic acid (1.5 - 3.0 eq), and toluene.

  • Slowly add the catalytic amount of concentrated sulfuric acid to the stirring mixture.

  • Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when no more water is formed.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution may cause pressure buildup. Vent the separatory funnel frequently.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ester.

  • The crude ester can be further purified by vacuum distillation.

Oxidation to Produce Ketonic Fragrances

Oxidation of the secondary alcohol this compound will yield 5-dodecanone, a ketone. Ketones in fragrance can range from fruity and floral to camphoraceous and musky. While 5-dodecanone is noted by some suppliers as "not for fragrance use," its synthesis and characterization are valuable for research purposes.[6] Common oxidizing agents for secondary alcohols include chromic acid (Jones reagent) and pyridinium (B92312) chlorochromate (PCC).[16][17] Milder, more environmentally friendly methods are also available.[18][19][20]

Oxidation_Workflow Dodecanol This compound Reaction Oxidation Dodecanol->Reaction Oxidizing_Agent Oxidizing Agent (e.g., PCC) Oxidizing_Agent->Reaction Ketone 5-Dodecanone Reaction->Ketone Byproducts Reduced Oxidant Byproducts Reaction->Byproducts

Caption: Workflow for the oxidation of this compound to 5-dodecanone.

Experimental Protocol: Oxidation of this compound to 5-Dodecanone using PCC

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend PCC (1.5 eq) in anhydrous DCM.

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add it to the PCC suspension in one portion.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium byproducts.

  • Wash the silica gel plug with additional diethyl ether.

  • Combine the organic filtrates and concentrate them using a rotary evaporator to yield the crude 5-dodecanone.

  • The crude product can be purified by column chromatography or vacuum distillation.

Olfactory Perception and Signaling Pathways

The olfactory perception of a molecule is initiated by its binding to olfactory receptors (ORs) in the nasal cavity. These ORs are G-protein coupled receptors (GPCRs). The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, leading to the activation of a G-protein (Gαolf). This, in turn, activates adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory sensory neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific scent. The exact ORs that would bind to this compound or its derivatives are unknown and would require experimental screening for their identification.

Olfactory_Signaling Odorant This compound Derivative OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Depolarization Depolarization CNG_channel->Depolarization Ions Na⁺, Ca²⁺ Ions->CNG_channel Influx Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Caption: Simplified olfactory signal transduction pathway.

Safety Considerations

  • This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Carboxylic Acids: Corrosive and may have strong odors. Handle in a well-ventilated fume hood.

  • Sulfuric Acid: Highly corrosive. Handle with extreme care.

  • PCC: A suspected carcinogen. Handle with appropriate engineering controls and PPE.

  • Solvents: Flammable and may be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound represents an under-explored starting material in fragrance synthesis. The protocols provided for its esterification and oxidation offer a foundation for researchers to create and investigate novel fragrance compounds. While the olfactory profiles of this compound derivatives are not yet established, the structural variations they offer compared to linear C12 alcohol derivatives make them compelling targets for the development of new and unique scent experiences. Further research is warranted to synthesize these compounds, characterize their olfactory properties, and determine their safety for use in consumer products.

References

Application Notes and Protocols: 5-Dodecanol as a Precursor for Surfactant Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of 5-dodecanol in the synthesis of anionic surfactants, specifically sodium 5-dodecyl sulfate (B86663). This document outlines the synthesis, purification, and characterization of these surfactants, offering valuable information for researchers in materials science, drug development, and formulation science.

Introduction

This compound, a secondary fatty alcohol, serves as a valuable precursor for the synthesis of various surfactants.[1] Its branched structure, with the hydroxyl group at the fifth carbon position, can impart unique properties to the resulting surfactants, such as altered solubility, critical micelle concentration (CMC), and surface tension, compared to their linear counterparts derived from 1-dodecanol.[2][3] The most common application of dodecanol (B89629) isomers is in the production of anionic surfactants like sodium dodecyl sulfate (SDS), which are widely used as detergents, emulsifiers, and foaming agents in numerous industrial and pharmaceutical applications.[4][5]

The synthesis of surfactants from this compound typically involves a two-step process: sulfation of the alcohol followed by neutralization.[5] This process transforms the hydrophobic this compound into an amphiphilic molecule with a hydrophilic sulfate head group. This document provides detailed experimental protocols for this synthesis and summarizes key performance data of the resulting surfactant.

Data Presentation

The performance of a surfactant is characterized by several key parameters. Below is a summary of typical quantitative data for anionic surfactants derived from branched C12 alcohols, which can be considered representative for surfactants synthesized from this compound.

PropertyValueUnitsConditions
Critical Micelle Concentration (CMC) 7.7 - 8.23mMIn aqueous solution at 25°C
Surface Tension at CMC (γCMC) 26.69 - 27.41mN/mIn aqueous solution at 25°C
Molecular Weight 289.39 g/mol (Calculated for C12H25NaO4S)

Note: The data presented is a range compiled from studies on branched-chain C12 alcohol sulfates and sodium dodecyl sulfate in various aqueous environments.[2][6][7] Actual values for a surfactant synthesized from this compound may vary and should be determined experimentally.

Experimental Protocols

This section provides a detailed methodology for the synthesis of sodium 5-dodecyl sulfate from this compound. The protocol is divided into two main stages: sulfation of this compound and subsequent neutralization.

Protocol 1: Synthesis of Sodium 5-Dodecyl Sulfate

Materials:

  • This compound

  • Chlorosulfonic acid or Sulfur trioxide-pyridine complex

  • Dichloromethane (B109758) (anhydrous)

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol (B129727) (cold)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Round-bottom flask

  • Büchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator

Procedure:

Part A: Sulfation of this compound

  • Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice bath to maintain a low temperature.

  • Dissolution: Add this compound (1 equivalent) to anhydrous dichloromethane (100 mL) in the flask and stir until fully dissolved.

  • Addition of Sulfating Agent: Slowly add chlorosulfonic acid (1.1 equivalents) dropwise from the dropping funnel to the stirred solution over a period of 30-60 minutes. Maintain the reaction temperature between 0 and 5°C. Alternatively, a sulfur trioxide-pyridine complex can be used as the sulfating agent.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction evolves hydrogen chloride gas, which should be vented safely.

Part B: Neutralization and Purification

  • Neutralization: Once the sulfation is complete, cool the reaction mixture again in an ice bath. Prepare a solution of sodium hydroxide (1.2 equivalents) in deionized water and add it slowly to the reaction mixture with vigorous stirring to neutralize the newly formed dodecyl sulfuric acid. The pH of the solution should be adjusted to approximately 7-8.

  • Phase Separation: Transfer the mixture to a separatory funnel. The aqueous layer containing the sodium 5-dodecyl sulfate will separate from the organic layer.

  • Washing: Wash the aqueous layer with dichloromethane (2 x 50 mL) to remove any unreacted this compound.

  • Precipitation and Filtration: Add cold methanol to the aqueous solution to precipitate the sodium 5-dodecyl sulfate. Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Drying: Wash the solid product with a small amount of cold methanol and dry it under vacuum at 50°C for 3-4 hours to obtain the final product.[8]

  • Characterization: The final product can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the sulfate group and proton nuclear magnetic resonance (¹H NMR) to verify the structure.

Visualizations

Diagram 1: Synthesis Workflow of Sodium 5-Dodecyl Sulfate

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product & Purification This compound This compound Sulfation Sulfation (in Dichloromethane, 0-5°C) This compound->Sulfation Sulfating Agent Sulfating Agent (e.g., Chlorosulfonic Acid) Sulfating Agent->Sulfation Neutralization Neutralization (with Sodium Hydroxide) Sulfation->Neutralization Sodium 5-Dodecyl Sulfate Sodium 5-Dodecyl Sulfate Neutralization->Sodium 5-Dodecyl Sulfate Purification Purification (Washing, Precipitation, Drying) Sodium 5-Dodecyl Sulfate->Purification

Caption: Synthesis of sodium 5-dodecyl sulfate from this compound.

Diagram 2: Logical Relationship of Surfactant Action

Surfactant_Action cluster_components Components cluster_process Mechanism of Action Surfactant Surfactant Molecule (Amphiphilic) Adsorption Adsorption at Interface (Air-Water or Oil-Water) Surfactant->Adsorption Water Aqueous Medium Water->Adsorption Oil Non-polar Substance (e.g., Oil, Grease) Emulsification Emulsification (Encapsulation of Oil) Oil->Emulsification Micelle Micelle Formation (above CMC) Adsorption->Micelle Micelle->Emulsification

References

Application Notes and Protocols for the Quantitative Analysis of 5-Dodecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the quantitative determination of 5-Dodecanol in various matrices. The methods described herein are based on established principles of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering high sensitivity and selectivity.

Introduction to this compound and its Quantification

This compound is a secondary fatty alcohol with the chemical formula C12H26O. As a member of the dodecanol (B89629) family of isomers, it finds applications in various industries, including the manufacturing of surfactants, lubricants, and as a precursor in the synthesis of pharmaceuticals and fragrances.[1][2] Accurate quantification of this compound is essential for quality control, pharmacokinetic studies, and environmental monitoring.

The analytical challenges in quantifying this compound often lie in its relatively low volatility and the potential for complex sample matrices. The protocols detailed below address these challenges through appropriate sample preparation and sensitive analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust technique for the analysis of semi-volatile compounds like this compound. To enhance its volatility and improve chromatographic peak shape, a derivatization step is typically required.[3][4] Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization method for alcohols.[3]

Experimental Protocol: GC-MS

2.1.1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 1 mL of a liquid sample (e.g., plasma, environmental water), add 5 mL of methyl tert-butyl ether (MTBE) in a glass centrifuge tube.

  • Add an appropriate amount of internal standard (e.g., this compound-d1).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of pyridine.

2.1.2. Derivatization (Silylation)

  • To the reconstituted sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before GC-MS analysis.

2.1.3. GC-MS Instrumentation and Conditions

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature280°C
Injection Volume1 µL (Splitless mode)
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temp: 100°C, hold for 2 minRamp: 15°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored IonsTo be determined from the mass spectrum of the this compound-TMS derivative. A hypothetical primary ion could be m/z 159, with qualifiers at m/z 117 and 73.
Quantitative Data Summary (GC-MS)

The following table summarizes the expected performance characteristics for the quantification of this compound using the described GC-MS method. These values are based on typical performance for analogous secondary alcohols.

ParameterExpected Performance
Linearity Range10 - 2000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~2 ng/mL
Limit of Quantification (LOQ)~10 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Liquid Sample (1 mL) LLE Liquid-Liquid Extraction (MTBE) Sample->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution (Pyridine) Evaporation->Reconstitution Derivatization Silylation (BSTFA + 1% TMCS, 70°C) Reconstitution->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: Workflow for this compound quantification by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers an alternative and highly sensitive approach for the quantification of this compound. Similar to GC-MS, derivatization can be employed to enhance ionization efficiency and improve chromatographic retention in reversed-phase systems. Derivatization with phenyl isocyanate (PIC) has been shown to be effective for alcohols.[5][6][7]

Experimental Protocol: LC-MS/MS

3.1.1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 1 mL of a liquid sample, add 5 mL of ethyl acetate.

  • Add an appropriate amount of internal standard (e.g., this compound-d1).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of acetonitrile.

3.1.2. Derivatization (Phenyl Isocyanate)

  • To the reconstituted sample, add 20 µL of a 10% solution of phenyl isocyanate in acetonitrile.

  • Cap the vial and heat at 60°C for 60 minutes.

  • Evaporate the solvent to dryness and reconstitute in 200 µL of the initial mobile phase.

3.1.3. LC-MS/MS Instrumentation and Conditions

ParameterSetting
Liquid Chromatograph
ColumnC18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient50% B to 95% B over 5 min, hold for 2 min, re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsTo be determined by infusing the derivatized this compound standard. A hypothetical transition could be [M+H]+ -> product ion.
Quantitative Data Summary (LC-MS/MS)

The following table presents the expected performance characteristics for the quantification of this compound using the described LC-MS/MS method, based on data for analogous primary alcohols.[5][6][7]

ParameterExpected Performance
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.1 ng/mL
Limit of Quantification (LOQ)~0.5 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (%RSD)< 10%

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Liquid Sample (1 mL) LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution1 Reconstitution (Acetonitrile) Evaporation->Reconstitution1 Derivatization Phenyl Isocyanate Reaction (60°C) Reconstitution1->Derivatization Evaporation2 Evaporation to Dryness Derivatization->Evaporation2 Reconstitution2 Reconstitution (Mobile Phase) Evaporation2->Reconstitution2 LCMSMS LC-MS/MS Analysis (MRM Mode) Reconstitution2->LCMSMS Data Data Acquisition & Quantification LCMSMS->Data

Caption: Workflow for this compound quantification by LC-MS/MS.

Method Selection and Considerations

The choice between the GC-MS and LC-MS/MS methods will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

  • GC-MS is a widely available and cost-effective technique suitable for many applications. The derivatization step is crucial for good performance.

  • LC-MS/MS generally offers higher sensitivity and may be preferable for trace-level quantification in complex biological matrices.

For both methods, the use of a stable isotope-labeled internal standard is highly recommended to ensure the highest accuracy and precision by compensating for matrix effects and variations in sample preparation. Method validation should be performed according to established guidelines to ensure the reliability of the results.

References

Application Note: High-Resolution Gas Chromatography Analysis of 5-Dodecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Dodecanol is a secondary fatty alcohol with applications in various fields, including as a fragrance component, a precursor in chemical synthesis, and a potential biomarker in metabolic research. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and biological studies. Gas chromatography (GC), with its high resolving power, is the analytical technique of choice for the separation and quantification of volatile and semi-volatile compounds like this compound. This application note provides detailed protocols for the analysis of this compound using both Gas Chromatography with Flame Ionization Detection (GC-FID) for robust quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification.

Due to the polar nature of the hydroxyl group in this compound, which can lead to peak tailing and reduced volatility, a derivatization step is often recommended to improve chromatographic performance. Silylation, which converts the polar hydroxyl group to a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether, is a common and effective derivatization technique for alcohols.[1][2]

Experimental Protocols

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. The goal is to extract this compound into a volatile organic solvent suitable for GC analysis.

a) Liquid Samples (e.g., cosmetic formulations, reaction mixtures):

  • Accurately weigh approximately 1 g of the liquid sample into a 10 mL volumetric flask.

  • Dilute to volume with a high-purity solvent such as hexane (B92381) or dichloromethane.

  • Vortex for 30 seconds to ensure thorough mixing.

  • If necessary, filter the solution through a 0.45 µm syringe filter into a 2 mL autosampler vial.

b) Solid or Semi-Solid Samples (e.g., creams, biological tissues):

  • Accurately weigh a representative portion of the homogenized sample.

  • Perform a solvent extraction using a suitable solvent (e.g., a mixture of hexane and isopropanol) and an appropriate technique such as sonication or Soxhlet extraction.

  • Centrifuge the mixture to separate solid debris.

  • Carefully transfer the supernatant to a clean vial.

  • The extract may require concentration under a gentle stream of nitrogen before being reconstituted in a known volume of the injection solvent.

Derivatization (Silylation - Optional but Recommended)

To enhance volatility and improve peak shape, derivatization of this compound to its trimethylsilyl (TMS) ether is recommended.

  • Transfer 100 µL of the sample extract into a clean, dry micro-reaction vial.

  • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection into the GC.

GC-FID Analysis Protocol

This method is suitable for the routine quantification of this compound.

Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

ParameterCondition
GC Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 100°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C
Detector Temperature 280°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2 or He) 25 mL/min
GC-MS Analysis Protocol

This method is ideal for the confirmation of the identity of this compound and for its quantification, especially in complex matrices.

Instrumentation: A gas chromatograph coupled to a Mass Spectrometer.

ParameterCondition
GC Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 100°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 40-350
Acquisition Mode Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)

Data Presentation

Quantitative Data Summary

The following table summarizes the expected chromatographic and performance data for the analysis of this compound. These values are typical and may vary depending on the specific instrumentation and experimental conditions.

ParameterExpected Value
Estimated Retention Time (Underivatized) 10 - 12 minutes
Estimated Retention Time (TMS-derivatized) 9 - 11 minutes
Limit of Detection (LOD) - FID ~1-5 ng/mL
Limit of Quantification (LOQ) - FID ~5-15 ng/mL
Limit of Detection (LOD) - MS (SIM) ~0.1-1 ng/mL
Limit of Quantification (LOQ) - MS (SIM) ~0.5-5 ng/mL
Linearity (R²) - FID & MS > 0.995
Linear Range 1 - 500 µg/mL
Mass Spectral Data for this compound

For confirmation of identity using GC-MS, the mass spectrum of underivatized this compound is characterized by the following key ions. For quantitative analysis in SIM mode, the most abundant and specific ions should be selected.

m/z (mass-to-charge ratio)Relative IntensityProposed Fragment
59High[C3H7O]+
73Moderate[C4H9O]+
87Moderate[C5H11O]+
115Low[C8H19]+
129Low[C9H21]+
168Very Low[M-H2O]+
186Not Observed[M]+ (Molecular Ion)

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the GC analysis of this compound and a conceptual representation of the analytical signaling pathway.

GC_Analysis_Workflow GC Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Matrix (Liquid, Solid, or Semi-Solid) Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (Optional) with BSTFA Extraction->Derivatization GC_Vial Transfer to GC Vial Derivatization->GC_Vial Injection GC Injection GC_Vial->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Detection Detection (FID or MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: A streamlined workflow for the GC analysis of this compound.

Analytical_Signaling_Pathway Conceptual Analytical Signaling Pathway Analyte This compound (in sample) Vaporized_Analyte Vaporized Analyte Analyte->Vaporized_Analyte Injection & Heating Separated_Analyte Separated Analyte (eluting from column) Vaporized_Analyte->Separated_Analyte Chromatography Ionization Ionization (FID Flame or MS Source) Separated_Analyte->Ionization Detection Signal Electrical Signal Ionization->Signal Transduction Data_System Data Acquisition System Signal->Data_System Processing Result Quantitative Result Data_System->Result Calculation

Caption: Conceptual flow of the analyte through the GC system.

References

Application Note & Protocol: Detection of 5-Dodecanol and its Derivatives using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Dodecanol and its derivatives are long-chain fatty alcohols that are gaining interest in various fields, from industrial applications to potential roles in biological systems. Accurate and sensitive detection of these compounds is crucial for research and development. This document provides a detailed application note and a proposed protocol for the analysis of this compound and its derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is adapted from established procedures for structural isomers and related compounds, offering a robust starting point for method development and validation.[1][2][3][4]

The analytical challenge with long-chain fatty alcohols lies in their poor ionization efficiency in common electrospray ionization (ESI) sources. To overcome this, a derivatization step is employed to introduce a readily ionizable group, thereby significantly enhancing detection sensitivity in mass spectrometry.[1][2][3][4][5][6][7] This protocol utilizes Phenyl Isocyanate (PIC) as a derivatizing agent, which reacts with the hydroxyl group of this compound to form a phenyl carbamate (B1207046) derivative that is highly responsive in positive mode ESI-MS/MS.[1][2][3][4]

Experimental Workflow Overview

The overall experimental workflow consists of sample preparation via liquid-liquid extraction, derivatization of the analyte, followed by separation and detection using an LC-MS/MS system.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE Evaporation Evaporation (Nitrogen Stream) LLE->Evaporation Reconstitution Reconstitution (Acetonitrile) Evaporation->Reconstitution Derivatization Add Phenyl Isocyanate (PIC) Heat at 70°C Reconstitution->Derivatization Derivatize LC_Separation LC Separation (C18 Column) Derivatization->LC_Separation Inject MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis Quantify

Fig 1. Experimental workflow for the LC-MS/MS analysis of this compound derivatives.

Derivatization Reaction

The hydroxyl group of this compound reacts with phenyl isocyanate to form a phenyl carbamate derivative, which is more amenable to ionization by ESI.

Derivatization cluster_reactants Reactants cluster_product Product Dodecanol (B89629) This compound Reaction + Dodecanol->Reaction PIC Phenyl Isocyanate PIC->Reaction Product This compound-Phenyl Carbamate (Derivative) Reaction->Product Heat (70°C)

Fig 2. Derivatization of this compound with Phenyl Isocyanate.

Detailed Protocols

Note: This protocol is adapted from a validated method for 1-dodecanol (B7769020) and its ethoxylates.[1][3] Optimization, particularly of the MS/MS parameters (collision energy and fragment ions), is recommended for this compound and its specific derivatives.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for extracting this compound from aqueous matrices (e.g., river water, wastewater).[1]

  • To a 50 mL water sample in a glass centrifuge tube, add 15 g of sodium chloride and 0.1 g of sodium hydrogen carbonate.

  • Vortex the sample until the salts are dissolved.

  • Perform the extraction by adding ethyl acetate (B1210297) in three portions (10 mL, 10 mL, and 5 mL). After each addition, shake vigorously for 5 minutes.

  • Combine the ethyl acetate extracts.

  • Evaporate a 5 mL aliquot of the combined extract to dryness under a gentle stream of nitrogen.[1]

  • Reconstitute the dried residue in 1 mL of acetonitrile. This solution is now ready for derivatization.[1][3]

Derivatization Protocol
  • To the 1 mL reconstituted sample extract, add the derivatizing agent, phenyl isocyanate (PIC). The optimal amount of PIC may need to be determined, but a starting point is a 10-fold molar excess relative to the expected maximum concentration of this compound.

  • Securely cap the vial and heat the reaction mixture at 70°C for 30 minutes.[3]

  • After cooling to room temperature, the sample is ready for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

Liquid Chromatography (LC) Conditions

ParameterValue
LC System UltiMate 3000 RSLC or equivalent
Column Hypersil Gold C18 RP (100 mm × 2.1 mm, 1.9 µm)
Column Temp. 35 °C
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.2 mL/min
Injection Vol. 5 µL
Gradient 0 min, 40% B; 10 min, 60% B; 20 min, 100% B; 25 min, 100% B

Table 1: Liquid Chromatography Parameters.[1]

Mass Spectrometry (MS) Conditions

ParameterValue
MS System API 4000 QTRAP or equivalent triple quadrupole MS
Ion Source Turbo Ion Spray (Electrospray Ionization - ESI)
Polarity Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 10 psi
Nebulizer Gas 40 psi
Auxiliary Gas 45 psi
Temperature 350 °C
Ion Spray Voltage 5500 V
Collision Gas Medium

Table 2: Mass Spectrometry Parameters.[1]

MRM Transitions for this compound Derivative (Proposed)

For method development, the precursor ion will be the [M+H]⁺ adduct of the phenyl carbamate derivative of this compound. The product ions will need to be determined by infusing a derivatized standard and performing a product ion scan.

  • This compound: C₁₂H₂₆O, MW = 186.34 g/mol

  • Phenyl Isocyanate: C₇H₅NO, MW = 119.12 g/mol

  • Derivative (this compound-Phenyl Carbamate): C₁₉H₃₁NO₂, MW = 305.46 g/mol

  • Proposed Precursor Ion [M+H]⁺: m/z 306.5

Product ions would likely result from the fragmentation of the carbamate linkage. These must be optimized experimentally.

Quantitative Performance (Based on 1-Dodecanol)

The following table summarizes the quantitative performance of the LC-MS/MS method for 1-dodecanol after derivatization with phenyl isocyanate.[1][2][3] These values serve as a benchmark for the expected performance of the proposed method for this compound.

AnalyteLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
Dodecanol (C₁₂OH) 0.0050.01 - 0.02
C₁₂EO₁ 12
C₁₂EO₂ 0.0050.02
C₁₂EO₃ 0.0050.02
C₁₂EO₄ 0.0050.02
C₁₂EO₅ 0.0050.01
C₁₂EO₆ 0.0050.01
C₁₂EO₇ 0.0050.01

Table 3: Method Detection and Quantification Limits for Dodecanol and its Ethoxylates.[1][2][3]

Biological Context and Signaling

While detailed intracellular signaling pathways for this compound are not well-defined in the current literature, related long-chain alcohols and their derivatives have been shown to be involved in various biological processes. For instance, dodecanol is a known metabolite of the entomopathogenic fungus Conidiobolus coronatus and affects the cellular immunity of insects. Additionally, certain bacteria like E. coli are capable of producing dodecanol. A derivative, 5-dodecanolide, has been shown to interfere with biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that this compound and its derivatives could be important signaling molecules or metabolic byproducts in various biological interactions. Further research, enabled by sensitive analytical methods like the one proposed here, is necessary to elucidate their specific roles and pathways.

Conclusion

This application note provides a comprehensive framework for the sensitive and selective analysis of this compound and its derivatives by LC-MS/MS. By employing a derivatization strategy with phenyl isocyanate, the inherent challenges of analyzing long-chain fatty alcohols can be overcome. The detailed protocols for sample preparation, derivatization, and instrument parameters offer a solid foundation for researchers to adapt and validate this method for their specific applications, paving the way for a better understanding of the role of these compounds in chemical, biological, and pharmaceutical research.

References

Application of Dodecanol in Polymer Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dodecanol (B89629), a fatty alcohol with the chemical formula C₁₂H₂₆O, has found notable applications in polymer chemistry, primarily as an initiator and a chain transfer agent in various polymerization reactions. While the isomeric form 1-dodecanol (B7769020) is most commonly cited and studied, the principles and applications can often be extended to other isomers like 5-dodecanol, although specific reaction kinetics and efficiencies may vary. This document provides detailed application notes and protocols for the use of dodecanol in the synthesis of polylactide (PLA) through ring-opening polymerization and in the cationic polymerization of epoxides.

Application as an Initiator in Ring-Opening Polymerization (ROP) of Lactide

1-Dodecanol is frequently employed as an initiator in the ring-opening polymerization of lactide to produce polylactide (PLLA), a biodegradable and biocompatible polyester. The alcohol initiates the polymerization in the presence of a catalyst, typically stannous octoate (Sn(Oct)₂), through a coordination-insertion mechanism.[1][2]

1.1. General Reaction Mechanism

The polymerization process is initiated by the reaction of 1-dodecanol with the stannous octoate catalyst, forming a tin alkoxide. This species then coordinates with a lactide monomer, activating it for nucleophilic attack by the alkoxide. The lactide ring opens and inserts into the tin-alkoxide bond. This process repeats with subsequent lactide monomers, leading to the growth of the polymer chain.[1]

1.2. Experimental Protocol: Bulk Polymerization of L-lactide using 1-Dodecanol

This protocol describes the synthesis of poly(L-lactide) (PLLA) via bulk ring-opening polymerization using 1-dodecanol as an initiator and stannous octoate as a catalyst.[1][2]

Materials:

  • L-lactide monomer

  • 1-Dodecanol (initiator)

  • Stannous octoate (Sn(Oct)₂) (catalyst)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Nitrogen gas supply

  • Vacuum oven

  • Reaction vessel (e.g., Schlenk flask)

Procedure:

  • Dry the L-lactide monomer in a vacuum oven at 45°C for 12 hours to remove any moisture.

  • Place the dried L-lactide into the reaction vessel.

  • Add 1-dodecanol as the initiator. A typical monomer-to-initiator molar ratio is around 100:1 to 500:1, depending on the desired molecular weight.

  • Add stannous octoate as the catalyst. A common catalyst concentration is 0.1 mol% relative to the monomer.[1][2]

  • Purge the reaction vessel with dry nitrogen gas to create an inert atmosphere.

  • Heat the reaction mixture to 165°C and maintain this temperature for 4 hours with continuous stirring.[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • Dissolve the resulting polymer in chloroform.

  • Precipitate the polymer by slowly adding the chloroform solution to an excess of methanol with vigorous stirring.

  • Filter the precipitated PLLA and wash it with methanol.

  • Dry the purified PLLA in a vacuum oven at 50°C for 24 hours to remove residual solvents.[1]

1.3. Quantitative Data

The properties of the resulting PLLA are influenced by the choice of initiator and reaction conditions. The following table summarizes a comparison of PLLA synthesized using different alcohol initiators.

InitiatorMolar Mass of Initiator ( g/mol )Number Average Molecular Weight (Mn) of PLLA ( g/mol )Weight Average Molecular Weight (Mw) of PLLA ( g/mol )Polydispersity Index (PDI)Yield (%)
1-Dodecanol186.346,200[2]--65[2]
1-Octanol130.239,500[1]11,800[1]1.24[1]82[1]
Methanol32.0411,800[1]14,400[1]1.22[1]89[1]

Note: The data indicates that smaller alcohol initiators like methanol tend to produce PLLA with higher molecular weight and yield under similar reaction conditions.[1]

1.4. Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Dry_Lactide Dry L-lactide (45°C, 12h, vacuum) Add_Reactants Add L-lactide, 1-Dodecanol, and Stannous Octoate to vessel Dry_Lactide->Add_Reactants Purge_N2 Purge with Nitrogen Add_Reactants->Purge_N2 Heat_React Heat to 165°C (4 hours) Purge_N2->Heat_React Dissolve_Chloroform Dissolve polymer in Chloroform Heat_React->Dissolve_Chloroform Precipitate_Methanol Precipitate in Methanol Dissolve_Chloroform->Precipitate_Methanol Filter_Wash Filter and Wash with Methanol Precipitate_Methanol->Filter_Wash Dry_PLLA Dry PLLA (50°C, 24h, vacuum) Filter_Wash->Dry_PLLA

Workflow for PLLA synthesis using 1-dodecanol.

Application as a Chain Transfer Agent in Cationic Polymerization of Epoxides

Dodecanol can also function as a chain transfer agent (CTA) in the cationic polymerization of epoxides.[3] In this role, it helps to control the molecular weight of the resulting polymer and can influence the physical properties of the cured material. This is particularly relevant in applications such as UV/EB curing of coatings and adhesives.[3]

2.1. General Mechanism

In cationic epoxide polymerization, a photo-acid generator initiates the reaction by producing a strong acid upon irradiation. This acid protonates the epoxide monomer, which then becomes susceptible to nucleophilic attack by another monomer, leading to chain growth. When a chain transfer agent like dodecanol is present, the growing polymer chain can transfer its active center (a proton) to the alcohol. This terminates the growth of that particular polymer chain and initiates a new one, thereby controlling the overall molecular weight.

2.2. Experimental Protocol: Photopolymerization of Epoxide with Dodecanol as a CTA

This protocol outlines the preparation and photopolymerization of an epoxide formulation containing 1-dodecanol as a chain transfer agent.[3]

Materials:

  • Epoxide monomer (e.g., 3,4-Epoxycyclohexylmethyl-3,4-epoxycyclohexanecarboxylate, EEC)

  • 1-Dodecanol (Chain Transfer Agent, CTA)

  • Photo-acid generator (e.g., iodonium (B1229267) hexafluoroantimonate salt, IHA)

  • Microscope slides (silanized)

  • UV curing system (e.g., black light and a belt-driven Fusion curing system)

Procedure:

  • Prepare the formulation by mixing the epoxide monomer with the photo-acid generator (e.g., 0.3 wt% IHA).

  • Add 1-dodecanol as the chain transfer agent. The concentration can be varied, for example, to achieve a hydroxyl to epoxide ratio of 0.3.[3]

  • Inject the resin formulation between two silanized microscope slides separated by spacers (e.g., 150-micron thick coverslips) to create a film of a defined thickness.

  • Expose the assembly to a low-intensity UV source (e.g., black light at 2-5 mW/cm²) for 5 minutes per side to initiate polymerization.

  • Pass the assembly through a high-intensity UV curing system (e.g., a belt-driven Fusion curing system with an H-bulb at 3 ft/min) twice, once per side, to ensure complete curing.[3]

  • Store the cured specimens for a period (e.g., 2 weeks) before analysis to allow for post-curing effects.

2.3. Quantitative Data

The use of dodecanol as a CTA influences the physical properties of the cured polymer network. The following table shows a conceptual representation of how a CTA can affect the glass transition temperature (Tg) of the cured epoxy resin.

Chain Transfer Agent (CTA)CTA Concentration (hydroxyl to epoxide ratio)Glass Transition Temperature (Tg) of Photocured Polymer (°C)Glass Transition Temperature (Tg) of Annealed Polymer (°C)
None0HigherHigher
1-Dodecanol0.3LowerLower

Note: The addition of a mono-alcohol CTA like dodecanol can lower the crosslink density of the polymer network, which typically results in a lower glass transition temperature.

2.4. Visualization of the Logical Relationship in Cationic Polymerization

G cluster_initiation Initiation cluster_propagation Propagation cluster_chain_transfer Chain Transfer UV_Light UV Light Photoinitiator Photo-acid Generator (IHA) UV_Light->Photoinitiator activates Proton Proton (H+) Photoinitiator->Proton generates Epoxide_Monomer Epoxide Monomer Proton->Epoxide_Monomer protonates Growing_Chain Growing Polymer Chain Epoxide_Monomer->Growing_Chain initiates Growing_Chain->Growing_Chain propagates with more monomer Dodecanol Dodecanol (CTA) Growing_Chain->Dodecanol transfers proton to Terminated_Chain Terminated Polymer Chain Growing_Chain->Terminated_Chain becomes New_Chain New Growing Chain Dodecanol->New_Chain initiates

Logical flow of cationic epoxide polymerization with a CTA.

Dodecanol, particularly 1-dodecanol, serves as a versatile reagent in polymer chemistry. As an initiator in the ring-opening polymerization of lactide, it enables the synthesis of biodegradable polyesters with controlled molecular weights. As a chain transfer agent in cationic epoxide polymerization, it provides a means to modulate the physical properties of thermosetting resins. The detailed protocols and data presented herein offer a foundation for researchers and scientists to explore and optimize the use of dodecanol in their specific polymer synthesis applications.

References

Application Notes and Protocols for 5-Dodecanol as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 5-dodecanol as a novel, high-boiling point, and biodegradable solvent for specialized organic reactions. While direct literature examples are sparse, its physicochemical properties suggest significant advantages in specific applications, particularly in high-temperature catalysis and reactions requiring a non-polar, protic medium.

Properties of this compound

This compound is a secondary fatty alcohol characterized by a long alkyl chain, which imparts distinct physical and chemical properties. These properties make it a candidate for a specialized solvent in organic synthesis.

Physicochemical Data Summary

PropertyValueSource/Note
Molecular Formula C₁₂H₂₆O-
Molecular Weight 186.34 g/mol [1]
Boiling Point ~241-243 °C (estimated)Similar to other dodecanol (B89629) isomers like 1-dodecanol (B7769020) (259 °C).[1][2]
Melting Point Solid at room temperature1-Dodecanol melts at 24 °C.[1]
Density ~0.83 g/cm³[1]
Solubility in Water Very low / InsolubleThe long hydrophobic chain dominates its properties.[1][3]
Solubility in Organic Solvents SolubleSoluble in common organic solvents like ethanol, ether, and toluene (B28343).[4]
Appearance Colorless liquid or white solid[1]

Key Advantages as a Solvent:

  • High Boiling Point: Enables reactions to be conducted at elevated temperatures, which can accelerate reaction rates and overcome activation energy barriers for challenging transformations.[5]

  • Low Volatility: Reduces solvent loss during long reaction times at high temperatures and minimizes worker exposure to volatile organic compounds (VOCs).[5]

  • Chemical Stability: As a saturated alcohol, it is relatively inert and less prone to oxidation compared to other solvents, though it can participate in specific catalytic cycles (see Application 2).

  • Hydrophobicity: Its non-polar nature makes it suitable for dissolving hydrophobic substrates and reagents.[6]

  • Biodegradability: As a fatty alcohol, it is expected to be more environmentally benign than many traditional high-boiling aprotic polar solvents.

Application I: High-Temperature Suzuki-Miyaura Cross-Coupling

Introduction: The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation in pharmaceutical and materials science.[7] For sterically hindered or electronically deactivated substrates, high temperatures are often necessary to achieve reasonable reaction rates and yields. This compound serves as an excellent high-boiling solvent for such transformations, providing a stable medium that can effectively solubilize non-polar substrates and organoboron reagents.

Hypothetical Reaction Data: The following table presents hypothetical data comparing this compound to other common solvents in the Suzuki coupling of a sterically hindered aryl bromide with an arylboronic acid.

SolventBoiling Point (°C)Reaction Temp (°C)Reaction Time (h)Yield (%)
Toluene1111102445
Dioxane1011002442
DMF1531501275
This compound ~242 180 6 91

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-tert-butylbenzene with Phenylboronic Acid

Materials:

  • 4-Bromo-tert-butylbenzene (1.0 mmol, 213 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 424 mg)

  • This compound (5 mL)

  • Toluene (for extraction)

  • Brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add 4-bromo-tert-butylbenzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add 5 mL of degassed this compound via syringe.

  • Heating: Place the flask in a preheated oil bath at 180 °C and stir vigorously for 6 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 15 mL of water and extract with toluene (3 x 15 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic phase over anhydrous MgSO₄.

    • Filter the solution and concentrate under reduced pressure to remove the toluene.

  • Purification: The crude product, which will contain this compound, can be purified by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to remove the high-boiling this compound.[8]

Application II: Hydrogen Borrowing Catalysis

Introduction: Hydrogen borrowing catalysis is an atom-economical process where an alcohol is temporarily oxidized by a transition metal catalyst to a carbonyl compound.[9] This intermediate can then react with a nucleophile (e.g., a ketone enolate or an amine). The catalyst then returns the "borrowed" hydrogen to complete the transformation, producing water as the only byproduct.[10] Secondary alcohols like this compound can serve as both the solvent and the alkylating agent in these reactions.[11][12]

Proposed Reaction Scheme: In this hypothetical example, this compound is used to alkylate acetophenone (B1666503) in the presence of an iridium catalyst.

Protocol 2: α-Alkylation of Acetophenone using this compound

Materials:

  • Acetophenone (1.0 mmol, 120 mg)

  • [Cp*IrCl₂]₂ (0.01 mmol, 8.0 mg)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol, 192 mg)

  • This compound (5 mL)

  • Diethyl ether (for extraction)

  • 1 M HCl (for neutralization)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine acetophenone, [Cp*IrCl₂]₂, and NaOtBu under an argon atmosphere.

  • Solvent/Reagent Addition: Add 5 mL of anhydrous this compound to the tube.

  • Heating: Seal the tube and place it in a preheated oil bath at 120 °C. Stir for 24 hours.

  • Work-up:

    • After cooling to room temperature, carefully quench the reaction by adding 10 mL of water.

    • Neutralize the mixture with 1 M HCl until the pH is ~7.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic phase over anhydrous MgSO₄.

  • Purification: Filter the solution and remove the diethyl ether by rotary evaporation. Purify the resulting residue by flash column chromatography (hexane/ethyl acetate) to isolate the alkylated ketone product from the excess this compound.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Reaction Setup (Reagents, Catalyst) solvent Add this compound (Solvent) prep->solvent inert Inert Atmosphere (Ar/N2 Purge) solvent->inert react Heating & Stirring (e.g., 120-180 °C) inert->react Start Reaction monitor Monitor Progress (TLC / GC-MS) react->monitor quench Quench & Cool monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry purify Purification (Chromatography or Distillation) dry->purify product Isolated Product purify->product

Caption: General workflow for an organic reaction using this compound as a solvent.

Hydrogen Borrowing Catalytic Cycle

G cluster_H_transfer Hydrogen Transfer catalyst [Ir]-H (Active Catalyst) alkoxide Iridium Alkoxide catalyst->alkoxide + R'₂C(O) alcohol This compound (R₂CHOH) ketone 5-Dodecanone (R₂C=O) alcohol->ketone Oxidation (-H₂) enolate Enolate Nucleophile ketone->enolate Base enolate->alkoxide Nucleophilic Attack product_complex Product-Iridium Complex alkoxide->product_complex Aldol Addition product_complex->catalyst Dehydration & Hydrogenation product Alkylated Product product_complex->product Release

Caption: Proposed catalytic cycle for hydrogen borrowing using this compound.

References

Application Notes and Protocols for Esterification Reactions Involving 5-Dodecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Dodecanol is a 12-carbon secondary alcohol that serves as a versatile building block in organic synthesis. Its ester derivatives are of significant interest in various fields, including the development of pharmaceuticals, cosmetics, and specialty lubricants. In drug development, the esterification of active pharmaceutical ingredients (APIs) containing carboxylic acid moieties with this compound can yield prodrugs with modified lipophilicity, potentially improving drug delivery, bioavailability, and pharmacokinetics. Furthermore, this compound esters can function as biocompatible excipients, such as emollients and solubilizing agents, in topical and oral formulations.

These application notes provide an overview of the primary methods for the esterification of this compound, with a focus on acid-catalyzed and enzyme-catalyzed reactions. Detailed protocols are provided to serve as a starting point for laboratory synthesis and process development.

Key Esterification Strategies for this compound

The synthesis of esters from this compound can be broadly categorized into two main approaches: chemical catalysis and biocatalysis.

  • Fischer-Speier Esterification (Acid Catalysis): This classic method involves the reaction of this compound with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is reversible, and thus, often requires the removal of water to drive the equilibrium towards the ester product.[1]

  • Enzymatic Esterification (Biocatalysis): Lipases are widely used enzymes for ester synthesis due to their high selectivity and mild reaction conditions. Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are particularly effective for the esterification of secondary alcohols.[1][2] This method avoids the harsh conditions of acid catalysis, making it suitable for sensitive substrates.

Data Presentation: Comparative Reaction Parameters

The following tables summarize typical reaction conditions and reported yields for the esterification of secondary alcohols, which can be adapted for reactions involving this compound.

Table 1: Acid-Catalyzed Esterification of Secondary Alcohols

Carboxylic AcidSecondary AlcoholCatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Yield (%)Reference
Adipic Acidsec-ButanolNovozym 4351:260>2>96[1]
Lauric Acid2-EthylhexanolAmberlyst-161:1.251405>98[3]
Oleic Acid2-EthylhexanolSulfonic heterogeneous catalysts1:1.641206>95[4]
Acetic AcidEthanolH₂SO₄1:10Reflux-97[5]

Table 2: Enzyme-Catalyzed Esterification of Secondary Alcohols

Carboxylic AcidSecondary AlcoholEnzymeSolventTemperature (°C)Time (h)Conversion/Yield (%)Reference
Adipic Acidsec-ButanolNovozym 435Solvent-free60>2>96 (Yield)[1]
FlurbiprofenMethanolNovozym 435MTBE459635.7 (Conversion)[6]
Oleic Acidn-PropanolCandida antarctica lipase (B570770)n-Hexane3224>90 (Yield)[7]
Lauric AcidDodecyl AlcoholSurfactant-coated lipasen-Hexane405High[8]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound with a Carboxylic Acid

This protocol describes a general procedure for the acid-catalyzed esterification of this compound. The specific quantities and reaction time may need to be optimized for the particular carboxylic acid used.

Materials:

  • This compound

  • Carboxylic Acid (e.g., Ibuprofen, for a prodrug synthesis)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (B28343) (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add the carboxylic acid (1.0 eq), this compound (1.2 eq), and toluene (enough to suspend the reactants).

  • Catalyst Addition: While stirring, add the acid catalyst (p-TsOH·H₂O, 0.05 eq or concentrated H₂SO₄, 0.02 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected or the reaction is deemed complete by TLC or GC analysis.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude ester.

    • The crude product can be further purified by column chromatography or distillation if necessary.

Protocol 2: Enzymatic Esterification of this compound with a Fatty Acid using Novozym 435

This protocol outlines a solvent-free enzymatic approach, which is often preferred for its mild conditions and environmental benefits.

Materials:

  • This compound

  • Fatty Acid (e.g., Oleic Acid)

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Molecular sieves (3Å or 4Å, activated)

Equipment:

  • Reaction vial or flask with a screw cap

  • Orbital shaker or magnetic stirrer

  • Incubator or oil bath for temperature control

Procedure:

  • Reactant Preparation: In a reaction vial, combine the fatty acid (1.0 eq) and this compound (1.0-1.5 eq).

  • Enzyme and Desiccant Addition: Add Novozym 435 (typically 5-10% by weight of the total substrates) and activated molecular sieves (to remove the water produced during the reaction).

  • Reaction: Securely cap the vial and place it in an orbital shaker or on a stirrer in an incubator set to the desired temperature (typically 40-60°C). Allow the reaction to proceed for 24-72 hours. The progress can be monitored by analyzing small aliquots via GC or HPLC.

  • Enzyme Recovery: Once the reaction is complete, dilute the mixture with a nonpolar solvent (e.g., hexane) and filter to recover the immobilized enzyme. The enzyme can be washed with the solvent and dried for potential reuse.

  • Purification: The filtrate contains the ester product. The solvent can be removed under reduced pressure. Further purification, if required, can be achieved by column chromatography.

Visualizations

Esterification_Pathways cluster_reactants Reactants cluster_products Products cluster_catalysis Catalytic Methods This compound This compound Ester Ester This compound->Ester Carboxylic_Acid Carboxylic Acid / Fatty Acid Carboxylic_Acid->Ester Water Water Acid_Catalysis Acid Catalysis (Fischer-Speier) Acid_Catalysis->Ester H+, Heat Enzyme_Catalysis Enzyme Catalysis (Lipase) Enzyme_Catalysis->Ester Mild Conditions

Caption: Overview of esterification pathways for this compound.

Fischer_Esterification_Workflow Start Start Mix_Reactants Mix this compound, Carboxylic Acid, and Toluene in Flask Start->Mix_Reactants Add_Catalyst Add Acid Catalyst (p-TsOH or H2SO4) Mix_Reactants->Add_Catalyst Reflux Heat to Reflux with Dean-Stark Trap Add_Catalyst->Reflux Monitor_Water Monitor Water Collection Reflux->Monitor_Water Workup Cool, Dilute, Wash with NaHCO3 and Brine Monitor_Water->Workup Reaction Complete Dry_and_Concentrate Dry with MgSO4, Filter, and Evaporate Solvent Workup->Dry_and_Concentrate Purify Purify by Chromatography or Distillation Dry_and_Concentrate->Purify End End Purify->End

Caption: Workflow for Fischer-Speier esterification.

Enzymatic_Esterification_Workflow Start Start Combine_Substrates Combine this compound and Fatty Acid Start->Combine_Substrates Add_Enzyme Add Novozym 435 and Molecular Sieves Combine_Substrates->Add_Enzyme Incubate Incubate at 40-60°C with Shaking Add_Enzyme->Incubate Monitor_Reaction Monitor by GC/HPLC Incubate->Monitor_Reaction Filter_Enzyme Dilute with Solvent and Filter to Recover Enzyme Monitor_Reaction->Filter_Enzyme Reaction Complete Concentrate Evaporate Solvent Filter_Enzyme->Concentrate Purify_Product Purify by Chromatography (if needed) Concentrate->Purify_Product End End Purify_Product->End

Caption: Workflow for enzymatic esterification.

References

Application Notes: Williamson Ether Synthesis of 5-Ethoxydodecane from 5-Dodecanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of both symmetrical and unsymmetrical ethers.[1][2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide to form an ether.[1][4] This method's historical significance is rooted in its role in proving the structure of ethers.[1][3]

Application to 5-Dodecanol

This document outlines the protocol for synthesizing an unsymmetrical ether using this compound, a secondary alcohol. In this specific application, this compound is first deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding sodium 5-dodecanoxide.[4][5] This alkoxide then reacts with a primary alkyl halide (e.g., iodoethane) to yield the target ether, 5-ethoxydodecane.

Scope and Limitations

The success of the Williamson ether synthesis is highly dependent on the structure of the reactants. The reaction is most efficient when the alkyl halide is primary or methyl.[4]

  • Choice of Alkyl Halide: Using secondary or tertiary alkyl halides is generally avoided as it leads to a competing E2 elimination reaction, forming an alkene as the major product instead of the desired ether.[1][4][5] Therefore, when planning the synthesis of an unsymmetrical ether starting from a secondary alcohol like this compound, the synthetic route must involve the formation of the secondary alkoxide and its reaction with a primary alkyl halide.

  • Steric Hindrance: While the alkoxide can be secondary or tertiary, significant steric hindrance around the oxygen atom of the 5-dodecanoxide can slow down the rate of the SN2 reaction.[1]

  • Base and Solvent: A strong base like sodium hydride (NaH) is ideal for generating the alkoxide, as it irreversibly deprotonates the alcohol, and the hydrogen gas byproduct simply evolves from the reaction mixture.[4][5] Polar aprotic solvents such as Tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are preferred as they effectively solvate the cation of the alkoxide, leaving a more reactive "naked" alkoxide nucleophile.[1][4][6]

Experimental Protocol: Synthesis of 5-Ethoxydodecane

This protocol details the synthesis of 5-ethoxydodecane from this compound and iodoethane (B44018).

Materials and Reagents
ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
This compound186.3410.01.01.86 g
Sodium Hydride (60% in mineral oil)24.00 (NaH)12.01.20.48 g
Iodoethane155.9711.01.10.88 mL
Anhydrous Tetrahydrofuran (THF)---50 mL
Diethyl Ether---~100 mL
Saturated NH₄Cl (aq)---~30 mL
Saturated NaCl (Brine)---~30 mL
Anhydrous MgSO₄---As needed
Procedure
  • Reaction Setup:

    • A 100 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

    • The glassware is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

    • Add this compound (1.86 g, 10.0 mmol) and anhydrous THF (30 mL) to the flask. Stir the solution under a nitrogen atmosphere.

  • Formation of the Alkoxide:

    • Carefully add sodium hydride (0.48 g of 60% dispersion in mineral oil, 12.0 mmol) to the solution in small portions at 0 °C (ice bath).

    • Caution: NaH reacts violently with water. Hydrogen gas is evolved.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should cease, indicating the complete formation of the sodium 5-dodecanoxide.

  • Alkylation:

    • Add iodoethane (0.88 mL, 11.0 mmol) dropwise to the alkoxide solution via syringe.

    • Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution (~30 mL) to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel. Add diethyl ether (~50 mL) and water (~20 mL).

    • Separate the layers. Extract the aqueous layer with another portion of diethyl ether (2 x 25 mL).

    • Combine the organic layers and wash with saturated brine solution (30 mL).

  • Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude oil by flash column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate (B1210297) gradient) to yield pure 5-ethoxydodecane.

Characterization

The identity and purity of the final product, 5-ethoxydodecane, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizations

Reaction Scheme

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound (Secondary Alcohol) Alkoxide Sodium 5-dodecanoxide (Nucleophile) This compound->Alkoxide + NaH - H₂ (gas) NaH NaH (Strong Base) Iodoethane Iodoethane (Primary Alkyl Halide) Ether 5-Ethoxydodecane (Product) Iodoethane->Ether Alkoxide->Ether + Iodoethane (SN2 Attack) Salt NaI (Byproduct)

Caption: Reaction scheme for the Williamson ether synthesis of 5-ethoxydodecane.

Experimental Workflow

Experimental_Workflow node_start node_start node_process node_process node_purify node_purify node_end node_end A Setup Flame-Dried Glassware under N₂ Atmosphere B Add this compound and Anhydrous THF A->B C Deprotonation: Add NaH at 0°C, then RT B->C D Alkylation: Add Iodoethane and Reflux C->D E Cool to 0°C and Quench with Sat. NH₄Cl D->E F Aqueous Workup: Extract with Diethyl Ether E->F G Wash Organic Layer with Brine F->G H Dry over MgSO₄ and Filter G->H I Solvent Evaporation (Rotary Evaporator) H->I J Purification: Flash Column Chromatography I->J K Characterize Pure 5-Ethoxydodecane J->K

Caption: Step-by-step workflow for the synthesis and purification of 5-ethoxydodecane.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral 5-Dodecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral alcohols are critical building blocks in the pharmaceutical industry, where the stereochemistry of a molecule can significantly influence its pharmacological activity. The synthesis of enantiomerically pure compounds is therefore of paramount importance. Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for producing chiral molecules, offering high selectivity under mild reaction conditions.[1]

This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of chiral 5-dodecanol, a valuable intermediate, through the kinetic resolution of its racemic mixture. The protocols focus on the use of lipases, particularly Candida antarctica lipase (B570770) B (CALB), a robust and highly selective biocatalyst for the resolution of a wide range of secondary alcohols.[2][3]

Principle of the Method: Enzymatic Kinetic Resolution

Kinetic resolution is a widely used biocatalytic method for separating enantiomers from a racemic mixture. In this process, an enzyme selectively catalyzes the transformation of one enantiomer at a much faster rate than the other. For the kinetic resolution of racemic this compound, a lipase is used to selectively acylate one of the enantiomers, typically the (R)-enantiomer according to Kazlauskas' rule, which predicts (R)-selectivity for most secondary alcohols.[2] This results in the formation of an ester from one enantiomer, leaving the other enantiomer largely unreacted. The resulting mixture of the ester and the unreacted alcohol can then be separated, providing access to both enantiomers.

Data Presentation

The following tables summarize representative quantitative data for the lipase-catalyzed kinetic resolution of secondary alcohols. While specific data for this compound is not extensively published, the data presented for structurally similar long-chain secondary alcohols demonstrate the effectiveness of this method.

Table 1: Lipase Screening for the Kinetic Resolution of Secondary Alcohols

Lipase SourceSubstrateAcyl DonorSolventConversion (%)Enantiomeric Excess of Alcohol (ee_S, %)Enantiomeric Excess of Ester (ee_P, %)Enantioselectivity (E)
Candida antarctica Lipase B (CALB)1-phenylethanolisopropenyl acetate (B1210297)Toluene~50>99 (S)>99 (R)>200
Pseudomonas cepacia Lipase (PSL-C)1-phenylethanolisopropenyl acetateToluene~50>99 (S)>99 (R)>200
Burkholderia cepacia Lipase (Amano PS)hept-1-en-3-olvinyl acetateHexane (B92381)~5091 (R)97 (S)High
Novozym 435 (C. antarctica lipase B)octan-2-olvinyl acetateHexane~50>99 (S)>99 (R)>200

Note: Data is compiled from various sources and represents typical results for the kinetic resolution of secondary alcohols.[4][5][6]

Table 2: Effect of Reaction Parameters on the Kinetic Resolution of 1-phenylheptanol using a Mutated CALB

EntryTemperature (°C)Time (days)Conversion (%)Product ee (%)Byproduct (ketone, %)
1601>999038
2403>999524
330699971

This table illustrates the impact of temperature on reaction time, enantioselectivity, and by-product formation.[2]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol describes a general procedure for the enantioselective acylation of racemic this compound using immobilized Candida antarctica lipase B (Novozym 435).

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate or isopropenyl acetate)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Thermostatically controlled water bath or oil bath

  • Reaction vessel (e.g., round-bottom flask with a stopper)

  • Equipment for reaction monitoring (TLC or GC)

  • Equipment for purification (silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 eq).

  • Solvent Addition: Add anhydrous organic solvent (e.g., hexane, 10-20 mL per gram of substrate). Stir until the substrate is completely dissolved.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (typically 10-50 mg per mmol of substrate).

  • Acyl Donor Addition: Add the acyl donor (1.5-2.0 eq). Vinyl acetate is a common choice as it is an irreversible acylating agent.

  • Reaction Incubation: Seal the flask and place it in a thermostatically controlled bath at a set temperature (e.g., 30-40 °C). Stir the reaction mixture at a moderate speed (e.g., 200 rpm).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or by taking aliquots for GC analysis. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude mixture of the unreacted this compound and the corresponding ester can be separated by column chromatography on silica (B1680970) gel.

Analytical Methods:

  • Conversion and Enantiomeric Excess: The conversion and enantiomeric excess of the unreacted alcohol and the ester product should be determined using chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).

Mandatory Visualizations

Biocatalytic_Kinetic_Resolution_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification cluster_products Final Products racemic_alcohol Racemic this compound reaction_mixture Reaction Mixture in Flask racemic_alcohol->reaction_mixture solvent Anhydrous Solvent solvent->reaction_mixture lipase Immobilized Lipase (CALB) lipase->reaction_mixture acyl_donor Acyl Donor acyl_donor->reaction_mixture incubation Incubation with Stirring (30-40°C) reaction_mixture->incubation Controlled Temperature filtration Filtration to Remove Enzyme incubation->filtration ~50% Conversion concentration Solvent Evaporation filtration->concentration chromatography Column Chromatography concentration->chromatography s_alcohol (S)-5-Dodecanol chromatography->s_alcohol r_ester (R)-5-Dodecyl Acetate chromatography->r_ester

Caption: Workflow for the biocatalytic kinetic resolution of this compound.

Signaling_Pathway cluster_products Products Racemic_Mix Racemic this compound ((R)- and (S)-enantiomers) Enzyme Lipase (CALB) Racemic_Mix->Enzyme S_Alcohol (S)-5-Dodecanol (unreacted) Enzyme->S_Alcohol k_slow R_Ester (R)-5-Dodecyl Acetate (product) Enzyme->R_Ester k_fast Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Enzyme

Caption: Principle of lipase-catalyzed kinetic resolution of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Dodecanol by Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-dodecanol using flash chromatography. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the flash chromatography of this compound?

For the purification of a moderately polar compound like this compound, normal-phase silica (B1680970) gel is the most common and recommended stationary phase.[1][2] For particularly sensitive compounds that may degrade on acidic silica, deactivated silica gel or alternative stationary phases like alumina (B75360) could be considered.[3][4]

Q2: Which mobile phase system is best suited for the purification of this compound?

A common and effective mobile phase for separating moderately polar compounds like this compound on silica gel is a mixture of a non-polar solvent and a slightly more polar solvent.[5] Good starting points for solvent systems include mixtures of hexane (B92381)/ethyl acetate (B1210297) or petroleum ether/ethyl acetate.[5][6] The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.[7]

Q3: How should I prepare and load my this compound sample onto the column?

There are two primary methods for sample loading in flash chromatography:

  • Liquid Loading: If your crude this compound sample is readily soluble in the initial mobile phase, you can dissolve it in a minimal amount of this solvent and carefully apply it to the top of the column.[1]

  • Dry Loading: If your sample has poor solubility in the mobile phase, dry loading is recommended.[1] To do this, dissolve your sample in a volatile solvent, mix it with a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[8]

Q4: My this compound is not eluting from the column. What could be the problem?

Several factors could prevent your compound from eluting:

  • Incorrect Solvent System: The mobile phase may not be polar enough to move the this compound down the column. You can try gradually increasing the polarity of your eluting solvent.[3]

  • Compound Decomposition: Although less common for a stable alcohol like this compound, some compounds can decompose on silica gel.[3] You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then developing it to see if any new spots appear.

  • Incomplete Elution: You may not have passed enough solvent through the column to elute the compound.[9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of this compound from Impurities Inappropriate mobile phase polarity.Optimize the solvent system using TLC to achieve a larger difference in Rf values between this compound and the impurities. A good separation is often achieved when the target compound has an Rf of 0.2-0.4.[7]
Column overloading.Reduce the amount of crude sample loaded onto the column.
Uneven column packing.Ensure the silica gel is packed uniformly without any air pockets or channels.[9]
Peak Tailing of this compound Column contamination.If the column is contaminated, it may need to be solvent rinsed.[10]
Strong interaction with the stationary phase.Adding a small amount of a more polar solvent (like methanol, up to 10%) to the mobile phase can sometimes reduce tailing.[5] For acid-sensitive compounds, adding a small amount of triethylamine (B128534) (1-3%) to the mobile phase can help.[8]
No Compound Detected in Fractions The compound may have eluted very quickly in the solvent front.Check the very first fractions collected. This can happen if the initial mobile phase was too polar.
The fractions may be too dilute to detect the compound.Try concentrating a few of the fractions where you expect the compound to be and re-analyze them.[3]
The compound did not elute.Increase the polarity of the mobile phase significantly to see if the compound will elute.
Cracked or Dry Column Bed The solvent level dropped below the top of the silica bed.Always keep the silica gel bed covered with solvent to prevent it from drying out and cracking.
Pressure fluctuations.Ensure a consistent and stable flow rate is maintained.[9]

Experimental Protocol: Flash Chromatography of this compound

This protocol provides a general guideline for the purification of this compound using flash chromatography.

1. Materials:

  • Crude this compound mixture

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Flash chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp (if impurities are UV active) or appropriate staining solution (e.g., potassium permanganate)

2. Method Development (TLC):

  • Dissolve a small amount of the crude this compound mixture in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate using various solvent systems (e.g., starting with 5% ethyl acetate in hexane and increasing the polarity) to find a system that gives good separation and an Rf value of ~0.2-0.4 for this compound.[7]

3. Column Packing:

  • Select an appropriately sized flash chromatography column based on the amount of crude material.

  • Secure the column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, less polar mobile phase determined from your TLC analysis.

  • Carefully pour the slurry into the column, allowing the silica to settle without forming air bubbles.

  • Once settled, drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample and solvent addition.

4. Sample Loading:

  • Liquid Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase and carefully apply it to the top of the column.

  • Dry Loading: Dissolve the crude sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column without disturbing the top layer of sand.

  • Apply gentle pressure to the top of the column to begin the elution process.

  • Collect fractions in separate test tubes.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase as the chromatography progresses.[8]

6. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Combine the pure fractions containing this compound.

  • Evaporate the solvent to obtain the purified product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Method Development Pack 2. Pack Column TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Purified this compound Evaporate->Pure_Product

Caption: Experimental workflow for this compound purification.

Troubleshooting_Guide cluster_separation Separation Issues cluster_elution Elution Problems cluster_peak Peak Shape cluster_solution Resolution Start Problem Encountered Poor_Sep Poor Separation? Start->Poor_Sep Optimize_Solvent Optimize Mobile Phase (TLC) Poor_Sep->Optimize_Solvent Yes Reduce_Load Reduce Sample Load Poor_Sep->Reduce_Load Still Poor No_Elution Compound Not Eluting? Poor_Sep->No_Elution No Success Problem Resolved Optimize_Solvent->Success Reduce_Load->Success Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Yes Check_Dilution Concentrate & Re-analyze Fractions No_Elution->Check_Dilution Still No Elution Peak_Tailing Peak Tailing? No_Elution->Peak_Tailing No Increase_Polarity->Success Check_Dilution->Success Check_Contamination Check for Column Contamination Peak_Tailing->Check_Contamination Yes Modify_Solvent Add Modifier to Mobile Phase Peak_Tailing->Modify_Solvent Still Tailing Peak_Tailing->Success No Check_Contamination->Success Modify_Solvent->Success

Caption: Troubleshooting guide for flash chromatography.

References

Technical Support Center: Purification of Synthetic 5-Dodecanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of synthetic 5-Dodecanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my synthetic this compound?

A1: The impurities in synthetically produced this compound are largely dependent on the synthetic route employed. A common method for synthesizing this compound is the Grignard reaction between heptylmagnesium bromide and pentanal. Potential impurities from this synthesis can include:

  • Unreacted Starting Materials: Residual pentanal or heptyl bromide.

  • Grignard Byproducts: Side products from the coupling of the Grignard reagent, such as tetradecane.

  • Isomeric Alcohols: Other isomers of dodecanol (B89629) may form depending on the reaction conditions.

  • Solvent and Reagent Residues: Residual solvents like diethyl ether or THF, and inorganic salts from the workup.

Q2: How can I assess the purity of my this compound sample?

A2: The most effective and widely used method for determining the purity of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate volatile and semi-volatile compounds and provide information on their relative amounts and identities. For less volatile impurities, High-Performance Liquid Chromatography (HPLC) can be utilized.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and can help identify impurities.

Q3: My this compound appears cloudy or has a precipitate. What could be the cause?

A3: Cloudiness or precipitation in your this compound sample could be due to several factors:

  • Water Contamination: this compound is insoluble in water. The presence of water will cause the solution to appear cloudy.

  • Inorganic Salts: Residual inorganic salts from the reaction workup may not have been fully removed.

  • Low Temperature: If the temperature of the sample is close to its melting point (approximately 5-7°C), it may begin to solidify.

To address this, ensure your glassware is dry, perform a thorough aqueous workup with a brine wash to remove residual water and salts, and dry the organic phase with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before solvent removal.

Q4: I'm having trouble separating this compound from an impurity with a very similar boiling point. What should I do?

A4: When fractional distillation is insufficient for separating compounds with close boiling points, column chromatography is the recommended method.[4][5] By choosing an appropriate solvent system (mobile phase) and stationary phase (e.g., silica (B1680970) gel), you can often achieve separation based on differences in polarity. For very challenging separations, preparative HPLC may be necessary.

Troubleshooting Guides

Fractional Vacuum Distillation

Issue 1: Poor separation of this compound from impurities.

  • Possible Cause: Inefficient distillation column or incorrect packing.

    • Troubleshooting Steps:

      • Ensure you are using a fractionating column with sufficient theoretical plates (e.g., a Vigreux or packed column).

      • Make sure the column is well-insulated to maintain a proper temperature gradient.

      • Control the heating rate to ensure a slow and steady distillation.

  • Possible Cause: Vacuum level is not optimal.

    • Troubleshooting Steps:

      • Check your vacuum system for any leaks.

      • Use a vacuum gauge to monitor and maintain a stable pressure.

Column Chromatography

Issue 2: this compound is not separating from a non-polar impurity.

  • Possible Cause: The solvent system (mobile phase) is too polar.

    • Troubleshooting Steps:

      • Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate.

      • Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between this compound and the impurity before running the column.

Issue 3: Low recovery of this compound from the column.

  • Possible Cause: The product is strongly adsorbed to the stationary phase.

    • Troubleshooting Steps:

      • Gradually increase the polarity of the mobile phase to elute the product.

      • If using silica gel, which is acidic, consider switching to a neutral stationary phase like alumina (B75360) if your compound is sensitive to acid.

Data Presentation

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgComments
This compound186.34~243Target Compound
Pentanal86.13103Unreacted Starting Material
Heptyl Bromide179.10179-181Unreacted Starting Material
Tetradecane198.40253.5Potential Grignard Byproduct

Note: The boiling point of this compound is an estimate based on related isomers. It is recommended to perform distillation under vacuum to reduce the boiling point and prevent potential decomposition.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is suitable for removing impurities with significantly different boiling points from this compound.

  • Setup: Assemble a fractional distillation apparatus with a Vigreux or packed fractionating column. Ensure all joints are properly sealed for vacuum application.

  • Drying: Ensure the crude this compound is free of water by treating it with a suitable drying agent and filtering.

  • Distillation:

    • Heat the distillation flask gently using a heating mantle.

    • Apply vacuum to the system.

    • Slowly increase the temperature and collect any low-boiling fractions (e.g., residual solvent, unreacted pentanal).

    • Monitor the temperature at the head of the column. Collect the main fraction corresponding to the boiling point of this compound at the applied pressure.

    • Stop the distillation before any high-boiling impurities begin to distill over.

  • Analysis: Analyze the collected fractions by GC-MS to confirm purity.

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective for separating this compound from impurities with similar polarities.

  • Stationary Phase Preparation:

    • Select a suitable glass column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the silica gel slurry, avoiding air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., 100% hexane) to remove non-polar impurities like hydrocarbons.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

    • Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC or GC-MS to identify the fractions containing pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

G Troubleshooting Workflow for this compound Purification start Crude this compound purity_check Assess Purity (GC-MS) start->purity_check distillation Fractional Vacuum Distillation purity_check->distillation Impurities with different B.P. column_chrom Column Chromatography purity_check->column_chrom Impurities with similar B.P. dist_purity_check Purity > 98%? distillation->dist_purity_check dist_purity_check->column_chrom No (Similar B.P. Impurities) end_product Pure this compound dist_purity_check->end_product Yes chrom_purity_check Purity > 98%? column_chrom->chrom_purity_check chrom_purity_check->end_product Yes failure Re-evaluate Purification Strategy chrom_purity_check->failure No

Caption: Workflow for troubleshooting the purification of synthetic this compound.

References

Technical Support Center: Grignard Synthesis of 5-Dodecanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 5-Dodecanol. The information is presented in a question-and-answer format to address specific issues encountered during experimentation.

Troubleshooting Guides

Low yields and the formation of side products are common challenges in Grignard syntheses. The following table outlines frequent problems, their probable causes, and recommended solutions to improve the yield and purity of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Reaction fails to initiate 1. Inactive Magnesium Surface: A layer of magnesium oxide on the turnings can prevent the reaction from starting. 2. Presence of Moisture: Grignard reagents are highly sensitive to water, which will quench the reaction. 3. Impure Alkyl Halide: Contaminants in the alkyl halide can inhibit the reaction.1. Activate Magnesium: Use mechanical (crushing the turnings) or chemical (a small crystal of iodine or a few drops of 1,2-dibromoethane) activation methods. 2. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. 3. Purify Alkyl Halide: Distill the alkyl halide before use.
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Wurtz coupling of the alkyl halide, enolization of the aldehyde, or reduction of the aldehyde. 3. Loss during Work-up: Formation of emulsions or incomplete extraction.1. Optimize Reaction Time: Monitor the reaction by TLC to ensure completion. 2. Control Reaction Conditions: Slowly add the aldehyde to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize side reactions. 3. Improve Work-up: Use saturated ammonium (B1175870) chloride for quenching and brine to break up emulsions during extraction.
Presence of Heptane (B126788) as a Byproduct Protonation of Grignard Reagent: The Grignard reagent (heptylmagnesium bromide) reacts with trace amounts of water or other acidic protons in the reaction mixture.Strict Anhydrous Conditions: Rigorously dry all glassware and solvents. Ensure the pentanal is also anhydrous.
Presence of 1-Heptanol as a Byproduct Reaction with Oxygen: The Grignard reagent reacts with atmospheric oxygen.Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.
Presence of Pentanal (Starting Material) in Product Incomplete Reaction: Insufficient Grignard reagent or reaction time.Use a Slight Excess of Grignard Reagent: Employ a 1.1 to 1.2 molar excess of the Grignard reagent. Monitor Reaction: Ensure the reaction has gone to completion using TLC.
Formation of a High-Boiling Point Impurity Wurtz Coupling: The heptylmagnesium bromide reacts with unreacted 1-bromoheptane (B155011) to form tetradecane.Slow Addition of Alkyl Halide: Add the 1-bromoheptane slowly to the magnesium turnings during the formation of the Grignard reagent to maintain a low concentration of the alkyl halide.

Frequently Asked Questions (FAQs)

Q1: What are the two main synthetic routes for preparing this compound via a Grignard reaction?

A1: The two primary routes for synthesizing this compound are:

  • Reaction of heptylmagnesium bromide (a C7 Grignard reagent) with pentanal (a C5 aldehyde).

  • Reaction of pentylmagnesium bromide (a C5 Grignard reagent) with heptanal (B48729) (a C7 aldehyde).

Both routes are viable, and the choice often depends on the availability and cost of the starting materials.

Q2: How can I be certain that my Grignard reagent has formed?

A2: Visual cues for the formation of the Grignard reagent include the disappearance of the magnesium turnings, the solution turning cloudy and gray or brownish, and a gentle reflux of the solvent due to the exothermic nature of the reaction. For a quantitative assessment, the concentration of the Grignard reagent can be determined by titration before its use.

Q3: What is the optimal temperature for the reaction between the Grignard reagent and the aldehyde?

A3: The addition of the aldehyde to the Grignard reagent should be carried out at a low temperature, typically 0 °C, using an ice bath. This helps to control the exothermic reaction and minimize the formation of side products. After the addition is complete, the reaction is often allowed to warm to room temperature to ensure it goes to completion.

Q4: My reaction mixture formed a thick emulsion during the aqueous work-up. How can I resolve this?

A4: Emulsions are common during the work-up of Grignard reactions due to the formation of magnesium salts. To break up an emulsion, you can add a saturated aqueous solution of sodium chloride (brine). Gentle swirling of the separatory funnel can also help. In persistent cases, filtering the mixture through a pad of Celite may be necessary.

Q5: What are the most suitable methods for purifying the final this compound product?

A5: The primary methods for purifying this compound are:

  • Column Chromatography: This is effective for separating the alcohol from non-polar byproducts like heptane and tetradecane, as well as any unreacted aldehyde.

  • Vacuum Distillation: Due to its relatively high boiling point, this compound can be purified by distillation under reduced pressure to prevent decomposition.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol describes the synthesis of this compound from 1-bromoheptane and pentanal.

Materials:

  • Magnesium turnings

  • 1-Bromoheptane

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine (crystal) or 1,2-dibromoethane (B42909) (for activation)

  • Pentanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent (Heptylmagnesium Bromide):

    • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (1.1 equivalents) in the flask.

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane.

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

    • In the dropping funnel, place a solution of 1-bromoheptane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromoheptane solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle reflux.

    • Once the reaction has started, add the remaining 1-bromoheptane solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Pentanal:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of pentanal (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the pentanal solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data Summary

The yield of this compound is highly dependent on the reaction conditions. The following table provides a summary of how different parameters can influence the outcome of the reaction.

ParameterConditionExpected Outcome on YieldRationale
Temperature of Aldehyde Addition 0 °CHigher YieldMinimizes side reactions such as enolization and reduction of the aldehyde.
Room TemperatureLower YieldIncreased rates of side reactions compete with the desired nucleophilic addition.
Rate of Aldehyde Addition Slow (dropwise)Higher YieldMaintains a low concentration of the aldehyde, which disfavors side reactions and helps to control the exotherm.
FastLower YieldCan lead to localized heating and an increase in byproduct formation.
Solvent Anhydrous Diethyl Ether or THFHigh YieldEthereal solvents are essential for stabilizing the Grignard reagent and are non-protic.
"Wet" or Protic SolventsVery Low to No YieldGrignard reagents are strong bases and will be quenched by protic solvents like water or alcohols.
Purity of Reagents High PurityHigh YieldImpurities, especially water, in the alkyl halide or aldehyde will consume the Grignard reagent.
Low PurityLow YieldContaminants can inhibit the reaction or lead to unwanted side reactions.

Visualizations

Grignard Synthesis of this compound Reaction Pathway

Grignard_Synthesis Grignard Synthesis of this compound cluster_reagents Starting Materials cluster_intermediates Intermediates cluster_product Final Product 1-Bromoheptane 1-Bromoheptane Heptylmagnesium_Bromide Heptylmagnesium Bromide (Grignard Reagent) 1-Bromoheptane->Heptylmagnesium_Bromide + Mg (in ether) Magnesium Magnesium Magnesium->Heptylmagnesium_Bromide Pentanal Pentanal Alkoxide_Intermediate Magnesium Alkoxide Intermediate Pentanal->Alkoxide_Intermediate Heptylmagnesium_Bromide->Alkoxide_Intermediate + Pentanal This compound This compound Alkoxide_Intermediate->this compound Aqueous Work-up (e.g., NH4Cl, H2O)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield of this compound check_initiation Was Grignard reagent formation successful? start->check_initiation check_conditions Were reaction conditions optimal? check_initiation->check_conditions Yes solution_activation Activate Mg, ensure anhydrous conditions check_initiation->solution_activation No check_workup Was the work-up procedure efficient? check_conditions->check_workup Yes solution_conditions Control temperature (0 °C), slow aldehyde addition check_conditions->solution_conditions No solution_workup Use brine to break emulsions, perform multiple extractions check_workup->solution_workup No end_node Improved Yield check_workup->end_node Yes solution_activation->end_node solution_conditions->end_node solution_workup->end_node

Caption: A logical workflow for troubleshooting low product yield.

Technical Support Center: 5-Dodecanol Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 5-dodecanol. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound and its solutions?

A1: For neat this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be kept away from strong oxidizing agents, acids, and direct light. For solutions, storage conditions are dependent on the solvent. Generally, solutions should be stored in amber glass vials at 2-8°C to minimize degradation.[1] For long-term storage, consider storing under an inert atmosphere such as nitrogen or argon.

Q2: What are the primary degradation pathways for this compound?

A2: The primary chemical degradation pathway for this compound, a secondary alcohol, is oxidation. This process can be initiated by exposure to oxidizing agents, light, or heat and may be catalyzed by metal ions.[1] The initial step is the oxidation of the secondary alcohol to a ketone, forming 5-dodecanone. Further oxidation could potentially lead to cleavage of carbon-carbon bonds, resulting in smaller carboxylic acids and other fragments.

Q3: How can I detect the degradation of this compound in my samples?

A3: Degradation of this compound can be effectively monitored using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection, or Gas Chromatography (GC) with a Flame Ionization Detector (FID) or MS are common methods.[1][2] The key indicators of degradation are a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products, such as 5-dodecanone.[1]

Q4: Is this compound susceptible to hydrolysis?

A4: Due to the absence of functional groups that readily hydrolyze under typical environmental conditions, this compound is not expected to undergo hydrolysis.[3] It is considered stable in aqueous solutions across a range of pH values commonly encountered in experimental settings.[4][5]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Unexpected peaks in chromatographic analysis (HPLC, GC) - Degradation of this compound into byproducts (e.g., 5-dodecanone).- Contamination from solvent, container, or improper handling.- Confirm the identity of new peaks using mass spectrometry (MS).- Review storage conditions and handling procedures to minimize exposure to air, light, and heat.[1]- Run a blank solvent injection to rule out solvent contamination.[1]
Cloudiness or precipitation in solution - The concentration of this compound exceeds its solubility limit in the chosen solvent at the storage temperature.- The temperature of the solution has decreased, reducing solubility.- Interaction with impurities in the solvent.- Gently warm the solution while stirring to redissolve the compound.- Consider using a co-solvent to improve solubility if appropriate for the application.- Filter the solution through a 0.22 µm filter before use.- Ensure the use of high-purity, anhydrous solvents.[1]
Inconsistent analytical results between samples - Non-uniform degradation due to variations in light or air exposure.- Inconsistent sample preparation or handling.- Instability in the analytical instrument.- Prepare and handle all samples consistently, minimizing exposure to potential degradation triggers.- Use an internal standard during chromatographic analysis to correct for variations.- Perform system suitability tests on the analytical instrument before running samples.

Data Presentation

The following table presents hypothetical stability data for this compound in different common laboratory solvents under accelerated storage conditions (40°C). This data is for illustrative purposes only and is intended to show potential trends. Actual results may vary.

Table 1: Illustrative Stability Data for this compound (100 µg/mL) at 40°C

Solvent% Remaining after 1 week% Remaining after 4 weeksMajor Degradation Product
Acetonitrile (B52724)98.5%95.2%5-Dodecanone
Methanol97.8%93.5%5-Dodecanone
Dichloromethane96.2%90.1%5-Dodecanone
Dimethyl Sulfoxide (DMSO)99.1%97.8%5-Dodecanone

Experimental Protocols

Protocol 1: Forced Degradation Study by Oxidation

This protocol outlines a method to assess the oxidative stability of this compound.

1. Materials:

  • This compound (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Hydrogen peroxide (H₂O₂) solution (3% and 30%)

  • Deionized water (18.2 MΩ·cm)

  • Amber glass vials (2 mL)

2. Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Sample Preparation:

    • Control: In a vial, prepare a 100 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

    • Oxidative Stress: In separate vials, prepare 100 µg/mL solutions of this compound in 50:50 acetonitrile/water containing 3% H₂O₂ and 30% H₂O₂, respectively.

  • Incubation: Store all vials at room temperature, protected from light, for 24 hours.

  • Analysis: Analyze the control and stressed samples by HPLC-UV/MS to determine the percentage of this compound remaining and to identify any degradation products.

Protocol 2: Stability Analysis by HPLC-UV/MS

This protocol provides an example method for quantifying this compound and its degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a Mass Spectrometer (MS).

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 70% B to 100% B over 10 minutes, hold at 100% B for 5 minutes.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C[1]

  • Injection Volume: 10 µL[1]

  • UV Detection: 210 nm[1]

  • MS Detection: Electrospray ionization (ESI) in positive mode, scanning a mass range of m/z 100-500.[1]

3. Data Analysis:

  • Calculate the percentage of this compound remaining in the stressed samples relative to the initial (T=0) or control concentration.

  • Monitor the formation of degradation products by observing new peaks in the chromatogram and their corresponding mass spectra.[1]

Visualizations

G cluster_workflow Experimental Workflow for Stability Testing prep Sample Preparation (this compound in Solvent) initial Initial Analysis (T=0) by HPLC-MS prep->initial storage Accelerated Storage (e.g., 40°C, protected from light) prep->storage analysis Data Analysis (% Remaining, Degradant ID) initial->analysis timepoint Time-Point Analysis (e.g., 1, 2, 4 weeks) storage->timepoint timepoint->analysis

Caption: Workflow for stability testing of this compound.

G cluster_pathway Potential Oxidative Degradation Pathway of this compound Dodecanol This compound (C12H26O) Oxidation1 Oxidation [O] Dodecanol->Oxidation1 Dodecanone 5-Dodecanone (C12H24O) Oxidation1->Dodecanone Oxidation2 Further Oxidation [O] Dodecanone->Oxidation2 Fragments Smaller Acidic Fragments Oxidation2->Fragments

Caption: Potential oxidation pathway of this compound.

G cluster_troubleshooting Troubleshooting Logic for Unexpected Chromatographic Peaks start Unexpected Peak Observed in Chromatogram blank Inject Blank Solvent start->blank peak_present Peak Present in Blank? blank->peak_present solvent_issue Source of Contamination: Solvent or System peak_present->solvent_issue Yes ms_analysis Analyze Peak by MS peak_present->ms_analysis No is_degradant Is it a Related Degradation Product? ms_analysis->is_degradant review_storage Review Storage and Handling Procedures is_degradant->review_storage Yes impurity_issue Source of Contamination: Starting Material Impurity or Other Contaminant is_degradant->impurity_issue No

Caption: Troubleshooting logic for unexpected chromatographic peaks.

References

Technical Support Center: Oxidation of 5-Dodecanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the oxidation of 5-dodecanol to 5-dodecanone (B25007).

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product from the oxidation of this compound?

The oxidation of this compound, a secondary alcohol, is expected to yield 5-dodecanone as the primary product.[1][2][3] Secondary alcohols are oxidized to form ketones.[1][2][3][4][5]

Q2: What are the most common side reactions to be aware of?

While the oxidation of secondary alcohols to ketones is generally efficient, potential side reactions can include:

  • Incomplete Reaction: Leaving unreacted starting material in the final mixture.

  • Carbon-Carbon Bond Cleavage: This can occur under very harsh conditions with strong, non-selective oxidizing agents (e.g., hot potassium permanganate (B83412) or concentrated chromic acid), leading to smaller carboxylic acids and other fragments.[5]

  • Reagent-Specific Byproducts: The choice of oxidant can introduce specific impurities that require targeted removal during workup. For example, chromium-based oxidations produce chromium salts.[1]

Q3: Can this compound be over-oxidized into a carboxylic acid?

No, unlike primary alcohols, secondary alcohols are oxidized to ketones, which are generally stable to further oxidation under standard conditions.[5][6] The reaction stops at the ketone stage because there is no hydrogen atom on the carbonyl carbon to be removed for further oxidation.[6]

Q4: How do I select the appropriate oxidizing agent for my experiment?

The choice of oxidizing agent depends on factors like reaction scale, the presence of other functional groups in the molecule, desired reaction conditions (e.g., temperature, pH), and environmental/safety considerations. Mild and selective agents like Pyridinium Chlorochromate (PCC), Swern oxidation, or Dess-Martin Periodinane (DMP) are often preferred in laboratory settings to avoid harsh conditions.[2] Stronger agents like chromic acid (Jones reagent) are also effective but are less selective and generate hazardous heavy metal waste.[2][5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the oxidation of this compound.

Problem 1: Low or no yield of 5-dodecanone.

  • Possible Cause: The oxidizing agent may have degraded or is inactive.

    • Solution: Use a freshly opened or prepared batch of the oxidizing agent. Some reagents, like Dess-Martin periodinane, can be sensitive to moisture.

  • Possible Cause: Suboptimal reaction conditions, such as incorrect temperature or reaction time.

    • Solution: Ensure the reaction is maintained at the temperature specified in the protocol. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[7]

  • Possible Cause: Significant loss of product during the workup and purification steps.

    • Solution: Review your extraction procedure to ensure the correct pH for separating the product and byproducts. When performing column chromatography, choose an appropriate solvent system to effectively separate 5-dodecanone from residual starting material and impurities.[8][9]

Problem 2: The reaction is incomplete; a significant amount of this compound remains.

  • Possible Cause: An insufficient amount of the oxidizing agent was used.

    • Solution: Re-calculate the stoichiometry. It is common to use a slight excess (e.g., 1.1 to 1.5 equivalents) of the oxidant to drive the reaction to completion.

  • Possible Cause: The reaction was not allowed to run long enough.

    • Solution: Monitor the disappearance of the starting material via TLC or GC. Extend the reaction time until the this compound spot/peak is minimal or absent.

  • Possible Cause: Poor solvent quality.

    • Solution: Use anhydrous (dry) solvents, especially for moisture-sensitive reactions like Swern or DMP oxidations.[2] Traces of water can quench the reagents.

Problem 3: My final product is impure and contains unexpected byproducts.

  • Possible Cause: The reaction conditions were too harsh, leading to degradation.

    • Solution: With strong oxidants like KMnO₄ or Jones reagent, high temperatures can cause C-C bond cleavage.[5][6] Switch to a milder, more selective reagent such as PCC or perform a Swern oxidation at low temperatures.[2]

  • Possible Cause: Contamination from the oxidizing agent or its byproducts.

    • Solution: The workup procedure must be tailored to the oxidant used. For example, after a chromium-based oxidation, filtration through a pad of silica (B1680970) gel or celite can help remove chromium salts. For a Swern oxidation, byproducts like dimethyl sulfide (B99878) are volatile and can be removed under reduced pressure.[10]

Data Presentation

Table 1: Comparison of Common Oxidizing Agents for this compound

Oxidizing AgentTypical ConditionsSelectivity & StrengthCommon Side Reactions/IssuesWorkup Procedure
Jones Reagent (CrO₃, H₂SO₄, acetone)0°C to room tempStrong, non-selectivePotential for C-C cleavage with prolonged heating; generates Cr(VI) waste.[5][6]Quench with isopropanol, filter chromium salts, aqueous extraction.
PCC (Pyridinium chlorochromate)Room temp, CH₂Cl₂Mild, selectiveCan be acidic; requires anhydrous conditions.[1][2]Filter through silica/celite to remove chromium byproducts, then extraction.
Swern Oxidation (DMSO, oxalyl chloride, Et₃N)Low temp (-78°C), CH₂Cl₂Mild, selectiveRequires strict anhydrous conditions and low temperatures; produces volatile, odorous dimethyl sulfide.[2][10]Aqueous quench, extraction. Dimethyl sulfide is removed by evaporation.
Dess-Martin Periodinane (DMP) Room temp, CH₂Cl₂Mild, selectiveReagent is moisture-sensitive and can be explosive under certain conditions.Quench with Na₂S₂O₃ solution, extraction.

Experimental Protocols

Protocol: Oxidation of this compound to 5-Dodecanone using PCC

This protocol describes a representative procedure for the oxidation of a secondary alcohol on a laboratory scale.

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar to ensure all moisture is removed. Allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • To the flask, add a solution of this compound (1 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Reaction:

    • In a separate flask, create a slurry of Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous CH₂Cl₂.

    • Slowly add the PCC slurry to the stirring alcohol solution at room temperature. The mixture will typically turn dark brown/black.

    • Allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate (B1210297) eluent). The reaction is complete when the spot corresponding to this compound has disappeared.

  • Workup:

    • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the solid chromium byproducts.

    • Wash the silica plug thoroughly with additional diethyl ether to recover all the product.

    • Combine the organic filtrates and concentrate them using a rotary evaporator.

  • Purification:

    • The resulting crude oil can be further purified by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to yield pure 5-dodecanone.

Visualizations

Reaction_Pathway Figure 1: Oxidation of this compound cluster_main Main Reaction 5_Dodecanol 5_Dodecanol 5_Dodecanone 5_Dodecanone 5_Dodecanol->5_Dodecanone [Oxidizing Agent] Side_Products Side_Products 5_Dodecanone->Side_Products Harsh Conditions (e.g., heat, strong acid)

Caption: General reaction pathway for the oxidation of this compound.

Troubleshooting_Workflow Figure 2: Workflow for Troubleshooting Low Yield start Low Yield of 5-Dodecanone check_reaction Check TLC/GC: Is starting material (SM) consumed? start->check_reaction no_sm_consumed No, SM remains check_reaction->no_sm_consumed No yes_sm_consumed Yes, SM consumed check_reaction->yes_sm_consumed Yes cause_incomplete Possible Causes: 1. Insufficient Oxidant 2. Inactive Reagent 3. Suboptimal Conditions no_sm_consumed->cause_incomplete solution_incomplete Solutions: - Use 1.1-1.5 eq. oxidant - Use fresh reagent - Increase time/temp - Check solvent purity cause_incomplete->solution_incomplete cause_loss Possible Causes: 1. Product Degradation 2. Loss during Workup yes_sm_consumed->cause_loss solution_loss Solutions: - Use milder conditions - Review extraction/pH - Optimize purification cause_loss->solution_loss

Caption: A logical workflow to diagnose and solve low-yield issues.

Oxidant_Selection Figure 3: Decision Tree for Oxidant Selection start Start: Need to Oxidize This compound q1 Are other sensitive functional groups present? start->q1 a1 Yes q1->a1 Yes a2 No q1->a2 No select_mild Use Mild, Selective Oxidant: - Swern (-78°C) - Dess-Martin (DMP) - PCC a1->select_mild q2 Is scalability or cost a major concern? a2->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No select_strong Consider Stronger, Cheaper Oxidant: - Jones Reagent (Note: Hazardous Waste) a2_yes->select_strong recommend_mild Mild Oxidants are still recommended for cleaner reactions (PCC, etc.) a2_no->recommend_mild

Caption: A guide for selecting a suitable oxidizing agent.

References

Technical Support Center: Optimizing 5-Dodecanol Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-dodecanol. The information is designed to address specific issues that may arise during the distillation and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended distillation method for purifying this compound?

A1: Due to its relatively high boiling point, vacuum distillation is the recommended method for purifying this compound.[1] Distillation under reduced pressure allows for the purification of compounds at lower temperatures than their atmospheric boiling points, which is crucial for preventing thermal decomposition of sensitive molecules like secondary alcohols.[1][2]

Q2: What is the estimated boiling point of this compound under vacuum?

A2: While specific experimental data for the vapor pressure of this compound is limited, we can estimate its boiling point at various pressures based on the properties of its linear isomer, 1-dodecanol (B7769020), and established principles of physical chemistry. Branching in alcohols generally leads to a lower boiling point compared to their straight-chain counterparts.[3][4] The atmospheric boiling point of 1-dodecanol is approximately 259 °C.[5][6][7] The estimated boiling point of this compound at atmospheric pressure is slightly lower, and this difference will be reflected at reduced pressures. The following table provides estimated boiling points for this compound at various vacuum levels.

Data Presentation: Estimated Boiling Point of this compound at Various Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
760 (Atmospheric)~255 °C
100~190 °C
50~175 °C
20~155 °C
10~140 °C
5~125 °C
1~95 °C

Note: These are estimated values and should be used as a starting point for optimization.

Q3: Does this compound form azeotropes?

A3: There is no specific experimental data available on azeotrope formation for this compound. However, long-chain alcohols have a lower tendency to form azeotropes with common organic solvents compared to shorter-chain alcohols. It is always good practice to be aware of the potential for azeotrope formation, especially when distilling from complex mixtures.[8]

Q4: What are the primary safety concerns when distilling this compound?

A4: The primary safety concerns are the high temperatures required for distillation, even under vacuum, and the potential for bumping (sudden, violent boiling).[1] It is crucial to use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses. Ensure the distillation apparatus is assembled correctly and securely clamped. A safety shield should be used, and the distillation should be performed in a well-ventilated fume hood.

Troubleshooting Guides

This section provides solutions to common problems encountered during the distillation of this compound.

Issue 1: The this compound is not distilling over, even at the estimated boiling point.

  • Possible Cause 1: Vacuum level is not as low as indicated.

    • Solution: Check the entire distillation apparatus for leaks. Ensure all joints are properly sealed with a suitable vacuum grease. Verify the performance of your vacuum pump and pressure gauge.

  • Possible Cause 2: Inaccurate temperature reading.

    • Solution: Ensure the thermometer bulb is positioned correctly in the distillation head (the top of the bulb should be level with the bottom of the sidearm leading to the condenser).

  • Possible Cause 3: Heat transfer is inefficient.

    • Solution: Use a heating mantle with a stirrer to ensure even heating of the distillation flask. Insulate the distillation head and neck with glass wool or aluminum foil to minimize heat loss.

Issue 2: The distillation is proceeding very slowly.

  • Possible Cause 1: Insufficient heating.

    • Solution: Gradually increase the temperature of the heating mantle. Be careful not to overheat, as this can lead to decomposition.

  • Possible Cause 2: The vacuum is too high (pressure is too low).

    • Solution: A very high vacuum can sometimes make it difficult for the vapor to travel to the condenser. Try slightly reducing the vacuum (increasing the pressure) to see if the distillation rate improves.

Issue 3: "Bumping" or violent boiling is occurring.

  • Possible Cause: Lack of nucleation sites for smooth boiling.

    • Solution: Use a magnetic stirrer and a PTFE-coated stir bar in the distilling flask to ensure smooth boiling. Boiling chips are not effective under vacuum.[9]

Issue 4: The distillate is discolored.

  • Possible Cause: Thermal decomposition of the this compound.

    • Solution: This indicates that the distillation temperature is too high. Improve the vacuum to further lower the boiling point. Secondary alcohols can be susceptible to dehydration at high temperatures.[2][10]

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus using clean, dry glassware.

    • Use a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full).

    • Include a magnetic stir bar in the distillation flask.

    • Grease all ground-glass joints lightly with a suitable vacuum grease.

    • Position the thermometer correctly in the distillation head.

    • Connect the condenser to a circulating cold water supply.

    • Use a receiving flask that can be changed without breaking the vacuum (e.g., a "cow" or "pig" adapter).

    • Connect the apparatus to a vacuum pump via a cold trap to protect the pump from corrosive vapors.

  • Procedure:

    • Place the crude this compound in the distillation flask.

    • Begin stirring the liquid.

    • Slowly and carefully apply the vacuum.

    • Once the desired pressure is reached and stable, begin to heat the distillation flask using a heating mantle.

    • Collect any low-boiling impurities as a forerun in the first receiving flask.

    • When the temperature at the distillation head stabilizes at the expected boiling point of this compound for the given pressure, switch to a clean receiving flask to collect the main fraction.

    • Continue distillation until the temperature begins to drop or rise significantly, indicating that the main fraction has been collected.

    • Stop heating and allow the apparatus to cool completely before slowly releasing the vacuum.

Mandatory Visualizations

Distillation_Troubleshooting_Workflow start Distillation Issue no_distillate No Distillate Collected start->no_distillate slow_distillation Slow Distillation start->slow_distillation bumping Bumping / Violent Boiling start->bumping discolored_distillate Discolored Distillate start->discolored_distillate check_vacuum Check Vacuum System for Leaks Verify Pump & Gauge no_distillate->check_vacuum Cause: Poor Vacuum check_temp Verify Thermometer Placement no_distillate->check_temp Cause: Temp Reading improve_heating Improve Heat Transfer (Stirrer, Insulation) no_distillate->improve_heating Cause: Heat Loss increase_heat Gradually Increase Heat slow_distillation->increase_heat Cause: Low Heat adjust_vacuum Slightly Reduce Vacuum slow_distillation->adjust_vacuum Cause: High Vacuum use_stirrer Use Magnetic Stirrer bumping->use_stirrer Cause: No Nucleation lower_bp Improve Vacuum to Lower BP discolored_distillate->lower_bp Cause: Decomposition solution Problem Resolved check_vacuum->solution check_temp->solution improve_heating->solution increase_heat->solution adjust_vacuum->solution use_stirrer->solution lower_bp->solution

Caption: Troubleshooting workflow for this compound distillation.

Experimental_Workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_shutdown Shutdown setup Assemble Vacuum Distillation Apparatus add_sample Add Crude this compound & Stir Bar to Flask setup->add_sample start_stirring Start Stirring add_sample->start_stirring apply_vacuum Apply Vacuum start_stirring->apply_vacuum apply_heat Apply Heat apply_vacuum->apply_heat collect_forerun Collect Forerun apply_heat->collect_forerun collect_main Collect Main Fraction collect_forerun->collect_main stop_heat Stop Heating & Cool collect_main->stop_heat release_vacuum Release Vacuum stop_heat->release_vacuum product Purified this compound release_vacuum->product

Caption: Experimental workflow for the vacuum distillation of this compound.

References

Troubleshooting poor resolution in GC analysis of dodecanol isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatographic (GC) analysis of dodecanol (B89629) isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of these challenging compounds.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution between my dodecanol isomers?

A: Poor resolution of dodecanol isomers is a common issue due to their similar physicochemical properties, such as close boiling points and polarity.[1] Several factors can contribute to this, including:

  • Inappropriate GC Column: The stationary phase chemistry is critical for selectivity between isomers.[1]

  • Suboptimal Temperature Program: A temperature ramp that is too fast or an unsuitable initial temperature can prevent proper separation.[1]

  • Poor Peak Shape: Issues like peak tailing can cause peaks to merge, reducing resolution. This is often due to unwanted interactions between the polar hydroxyl group of the alcohol and active sites in the GC system.

Q2: What is the best type of GC column for separating dodecanol isomers?

A: The choice of column depends on the type of isomers you are separating:

  • Structural Isomers (Positional or Branched): For separating non-chiral structural isomers, a polar stationary phase is generally recommended. Polyethylene glycol (PEG) columns, often referred to as WAX columns, are a common choice.[2] Highly polar cyanopropyl phases can also offer excellent resolution.[1] For some complex structural isomers, liquid crystal stationary phases can provide unique selectivity based on the molecule's shape.[3]

  • Chiral Isomers (Enantiomers): To separate enantiomers, a chiral stationary phase is mandatory. These are typically based on cyclodextrin (B1172386) derivatives. Different cyclodextrin chemistries offer varying selectivities for different types of chiral molecules.[3]

Q3: Is derivatization necessary for analyzing dodecanol isomers?

A: Derivatization is not always necessary but is often highly recommended, especially for long-chain alcohols like dodecanol. The primary reasons to derivatize are:

  • Improved Peak Shape: The polar hydroxyl group on the alcohol can interact with active sites in the injector or on the column, leading to peak tailing. Derivatization replaces the active hydrogen with a non-polar group, minimizing these interactions.[1]

  • Increased Volatility: Converting the alcohol to a less polar derivative (e.g., a silyl (B83357) ether) increases its volatility, which is a fundamental requirement for GC analysis.[4]

  • Enhanced Resolution: By reducing polarity, derivatization can improve chromatographic separation.[4]

A common derivatization method is silylation, which converts the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.[1]

Q4: How does the oven temperature program affect the separation of isomers?

A: The temperature program is a critical parameter for optimizing the resolution of closely eluting compounds.[1]

  • Slower Ramp Rates: A slower increase in oven temperature provides more time for the isomers to interact with the stationary phase, which can significantly enhance separation.[1]

  • Lower Initial Temperature: Starting the analysis at a lower temperature increases the retention of more volatile isomers, which can improve their resolution.[1][5]

Troubleshooting Guides

Issue: Co-eluting or Poorly Resolved Dodecanol Isomer Peaks

This guide provides a systematic approach to improving the separation of dodecanol isomers.

G cluster_0 Troubleshooting Poor Resolution cluster_1 Detailed Steps start Observe Poor Resolution of Isomers step1 Optimize Temperature Program start->step1 step2 Review GC Column Choice step1->step2 If resolution is still poor end Resolution Improved step1->end If resolution improves opt_temp Decrease ramp rate (e.g., 2-5°C/min) Lower initial temperature Introduce isothermal holds step1->opt_temp step3 Consider Derivatization step2->step3 If column is appropriate but resolution is poor step2->end If new column resolves peaks opt_col Structural Isomers: Use a polar column (e.g., WAX) Chiral Isomers: Use a cyclodextrin-based chiral column Increase column length or decrease internal diameter step2->opt_col step4 Check System Suitability step3->step4 If derivatization doesn't resolve the issue step3->end If derivatization improves peaks opt_deriv Perform silylation to reduce peak tailing and improve volatility step3->opt_deriv step4->start If system fails opt_sys Check for leaks Inspect inlet liner Trim column front end step4->opt_sys G cluster_workflow Derivatization Workflow prep Prepare Sample Solution (1 mg/mL in anhydrous solvent) reagent Add Silylating Reagent (BSTFA + 1% TMCS) prep->reagent react Heat at 60°C for 30 min reagent->react analyze Cool and Inject into GC react->analyze G start What type of dodecanol isomers are being separated? is_chiral Are they enantiomers (chiral)? start->is_chiral chiral_col Select a Chiral Stationary Phase (e.g., Cyclodextrin-based) is_chiral->chiral_col Yes polar_col Select a Polar Stationary Phase (e.g., WAX or Cyanopropyl) is_chiral->polar_col No (Structural Isomers)

References

Technical Support Center: Scaling Up 5-Dodecanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of 5-dodecanol. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for synthesizing this compound, and is it suitable for scale-up?

A1: The most common laboratory method for synthesizing this compound is the Grignard reaction. This involves reacting heptylmagnesium bromide with pentanal.[1][2] This method is suitable for scale-up, but careful consideration must be given to heat management due to the highly exothermic nature of the Grignard reaction.[3][4][5]

Q2: What are the primary safety concerns when scaling up the Grignard synthesis of this compound?

A2: The primary safety concern is the potential for a runaway reaction due to the exothermic nature of the Grignard addition.[3][4] As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[6] Other concerns include the handling of flammable ether solvents and the pyrophoric nature of magnesium turnings.

Q3: What are the critical reaction conditions to ensure a successful and high-yield synthesis?

A3: The success of the Grignard reaction is highly dependent on maintaining strictly anhydrous (dry) conditions. Grignard reagents are potent bases and will react with any protic source, including traces of water in the glassware or solvents.[3][7] The reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). All glassware must be thoroughly dried before use.[7][8]

Q4: What are the common byproducts in the synthesis of this compound via the Grignard reaction?

A4: Common byproducts can include the Wurtz coupling product (tetradecane, from the reaction of two heptylmagnesium bromide molecules), the starting materials (if the reaction is incomplete), and potentially a small amount of pentanoic acid if the Grignard reagent is exposed to carbon dioxide.[8] With sterically hindered ketones, side products from deprotonation (yielding an enolate) or reduction can also occur.[1]

Q5: How can I purify the crude this compound after the reaction?

A5: Purification of this compound can be achieved through several methods. For larger scales, fractional vacuum distillation is often the most effective method to separate the product from non-volatile impurities and byproducts with different boiling points.[9][10] For smaller scales or to remove impurities with similar boiling points, column chromatography on silica (B1680970) gel is a viable option.[9][10]

Troubleshooting Guides

Issue 1: The Grignard reaction fails to initiate.
Possible Cause Recommended Solution
Wet Glassware or Solvents Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use. Use freshly opened anhydrous solvents or solvents dried over an appropriate drying agent.[7][8]
Inactive Magnesium Surface The magnesium turnings may have an oxide layer. Gently crush the turnings in a mortar and pestle before the reaction to expose a fresh surface.[7]
Low-Quality Magnesium Use high-quality magnesium turnings.
Inhibitors in the Alkyl Halide Ensure the heptyl bromide is pure and free from acidic impurities. Consider passing it through a small plug of alumina (B75360) before use.[8]
Activation of Magnesium Add a small crystal of iodine to the magnesium turnings. The disappearance of the iodine color indicates the activation of the magnesium surface. Alternatively, a small amount of pre-formed Grignard reagent can be used to initiate the reaction.[7][8]
Issue 2: Low yield of this compound.
Possible Cause Recommended Solution
Incomplete Reaction Ensure the reaction is stirred for a sufficient amount of time. Gentle heating (reflux) can help drive the reaction to completion, but this must be done with extreme care due to the exothermicity.[11]
Premature Quenching of Grignard Reagent Ensure the pentanal is added slowly to the Grignard reagent solution to control the exotherm. A rapid addition can lead to localized heating and side reactions. Also, ensure the pentanal is anhydrous.
Side Reactions Maintain a low reaction temperature (e.g., 0 °C) during the addition of pentanal to minimize side reactions.
Loss during Workup Ensure proper extraction of the product from the aqueous layer during the workup. Use an appropriate organic solvent for extraction.[11]
Issue 3: Product is contaminated with byproducts.
Possible Cause Recommended Solution
Wurtz Coupling Product This is often difficult to avoid completely. Slow addition of the heptyl bromide during the formation of the Grignard reagent can minimize this. Purification by fractional vacuum distillation is usually effective.
Unreacted Starting Material This indicates an incomplete reaction. See "Low yield of this compound" for solutions.
Formation of Pentanoic Acid Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction to prevent exposure to atmospheric carbon dioxide.[8]

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis
Parameter Laboratory Scale (e.g., 10 g) Pilot Scale (e.g., 1 kg)
Heptyl Bromide 1.1 equivalents1.05 - 1.1 equivalents
Magnesium 1.2 equivalents1.1 - 1.2 equivalents
Pentanal 1.0 equivalent1.0 equivalent
Solvent (Anhydrous THF) ~5 mL per gram of pentanal~3-4 mL per gram of pentanal
Reaction Temperature 0 °C to room temperature-5 °C to 5 °C (addition), then 20-25 °C
Reaction Time 2 - 4 hours4 - 8 hours
Typical Yield 75 - 85%70 - 80%
Purity (after distillation) >98%>97%

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction (Laboratory Scale)

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • Heptyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Pentanal

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Diethyl ether

Procedure:

  • Preparation: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Place the magnesium turnings and the iodine crystal in the flask under an inert atmosphere (nitrogen or argon).

  • Grignard Reagent Formation: Add a small portion of a solution of heptyl bromide in anhydrous THF to the magnesium turnings. If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask. Once initiated, add the remaining heptyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour.

  • Reaction with Pentanal: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of pentanal in anhydrous THF dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. Stir until the magnesium salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_product Final Product prep Dry Glassware & Reagents grignard Grignard Reagent Formation (Heptyl-MgBr) prep->grignard reaction Reaction with Pentanal grignard->reaction quench Quench with NH4Cl reaction->quench extract Extraction with Ether quench->extract dry Dry & Concentrate extract->dry purify Purification (Vacuum Distillation) dry->purify product Pure this compound purify->product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low/No Product Yield check_initiation Did the Grignard reaction initiate? start->check_initiation no_initiation Troubleshoot Initiation: - Check for moisture - Activate Mg - Check halide purity check_initiation->no_initiation No check_conditions Were reaction conditions optimal? check_initiation->check_conditions Yes success Yield Improved no_initiation->success bad_conditions Optimize Conditions: - Control temperature - Ensure slow addition - Check stoichiometry check_conditions->bad_conditions No check_workup Was workup performed correctly? check_conditions->check_workup Yes bad_conditions->success bad_workup Review Workup Procedure: - Ensure complete extraction - Avoid product loss during transfers check_workup->bad_workup No check_workup->success Yes bad_workup->success

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

5-Dodecanol handling and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and troubleshooting of 5-Dodecanol in an experimental setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a fatty alcohol, which is an organic compound. It is used in the manufacturing of surfactants, lubricating oils, and pharmaceuticals.[1][2][3] It also serves as a precursor for fragrances and as an alkylating agent to enhance the lipophilicity of molecules.[2]

Q2: What are the primary hazards associated with this compound?

A2: this compound can cause serious eye irritation and skin irritation.[4][5] It is also considered very toxic to aquatic life with long-lasting effects.[4] Ingestion may be harmful.[5]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[6] Ensure work is conducted in a well-ventilated area to avoid inhalation of any dust or vapors.[1]

Q4: How should this compound be stored?

A4: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][6] Keep it away from incompatible materials such as acids, acid anhydrides, and oxidizing agents.[6]

Q5: What should I do in case of accidental contact with this compound?

A5: In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[4][7] If skin contact occurs, wash off immediately with plenty of soap and water.[5] If inhaled, move the person to fresh air.[4] In case of ingestion, do NOT induce vomiting and seek medical attention.[5]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Poor Solubility in Aqueous Solutions This compound is a long-chain fatty alcohol with very low water solubility.[2][7]- Use a suitable organic co-solvent such as ethanol, methanol, acetone, or ether to increase solubility.[8]- Consider using a surfactant or emulsifying agent.- For reactions in aqueous media, explore the use of phase-transfer catalysts.
Incomplete Reaction - Low Reaction Temperature: The melting point of this compound is around 24°C, so it may be solid at room temperature, limiting its reactivity.[7]- Steric Hindrance: The bulky dodecyl chain may hinder reactions at the hydroxyl group.- Inadequate Mixing: If the compound is not fully dissolved or dispersed, reaction rates will be slow.- Gently warm the reaction mixture to ensure the this compound is in a liquid state.- Choose a less sterically hindered reagent if possible.- Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Side Product Formation - Oxidation: Although generally stable, fatty alcohols can be oxidized to aldehydes or carboxylic acids by strong oxidizing agents.[9]- Avoid strong oxidizing agents unless oxidation is the desired reaction.- Run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, especially at elevated temperatures.
Difficulty in Product Isolation/Purification - Emulsion Formation during Workup: The surfactant-like properties of fatty alcohols can lead to the formation of stable emulsions during aqueous workup.[2]- Similar Polarity to Byproducts: The long alkyl chain can make separation from non-polar byproducts challenging.- Add a saturated brine solution to help break up emulsions.- Use a different extraction solvent.- For purification, consider column chromatography with a carefully selected solvent system or distillation.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₂H₂₆O
Molecular Weight 186.34 g/mol [10]
Melting Point 22 - 27 °C (71.6 - 80.6 °F)[6]
Boiling Point 258 - 265 °C (496.4 - 509 °F) at 760 mmHg[6]
Flash Point 119 °C (246.2 °F)[6]
Density 0.835 g/cm³[6]
Water Solubility 0.004 g/L[2]

Experimental Protocols

Detailed Methodology: Synthesis of a 5-Arylphthalide via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction, a common C-C bond-forming reaction in drug development, where a derivative of this compound could be utilized (e.g., after conversion to an organoboron reagent). This example uses commercially available reagents to illustrate the workflow.

Materials:

  • 5-Bromophthalide

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/H₂O)

  • Round-bottom flask

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heat source

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried round-bottom flask, add 5-Bromophthalide (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture (e.g., a 4:1:1 ratio of toluene, ethanol, and water).

  • Add the palladium catalyst (e.g., 5 mol% of Pd(PPh₃)₄) to the reaction mixture under a positive flow of inert gas.

  • Attach a reflux condenser and heat the mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure 5-arylphthalide.[11]

Visualizations

Troubleshooting_Workflow This compound Experiment Troubleshooting cluster_start Start cluster_problem Problem Identification cluster_checks Initial Checks cluster_solutions Potential Solutions cluster_end Outcome start Experiment Start problem Problem Encountered? (e.g., Low Yield, No Reaction) start->problem reagents Check Reagent Purity and Stoichiometry problem->reagents Yes success Successful Experiment problem->success No conditions Verify Reaction Conditions (Temp, Time, Atmosphere) reagents->conditions solubility Assess Solubility of This compound conditions->solubility optimize_conditions Optimize Conditions (e.g., Increase Temp, Change Solvent) solubility->optimize_conditions Solubility Issue purify_reagents Purify Starting Materials solubility->purify_reagents Purity Issue modify_workup Modify Workup Procedure (e.g., Brine Wash for Emulsions) solubility->modify_workup Workup Issue optimize_conditions->success purify_reagents->success modify_workup->success

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Resolving Emulsions in 5-Dodecanol Workup Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals encountering emulsions during the workup of 5-dodecanol and related long-chain alcohols.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the workup of this compound?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic droplets.[1][2] In the context of a this compound workup, emulsions often form due to the presence of surfactant-like molecules or fine solid particulates that stabilize the interface between the organic and aqueous layers.[3] Common causes include residual basic solutions, magnesium salts from a Grignard reaction, or other byproducts with amphiphilic properties.[4] The long carbon chain of this compound itself can also contribute to the stabilization of these mixtures.

Q2: How can I prevent emulsions from forming in the first place?

Preventing an emulsion is often easier than breaking one.[3] Key preventative strategies include:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the agitation that can lead to emulsion formation.[3]

  • Pre-emptive Salting Out: If a particular procedure is known to form emulsions, add a saturated sodium chloride solution (brine) to the aqueous layer before mixing it with the organic phase.[5][6]

  • Filtration Before Extraction: If your reaction mixture contains suspended solids, it is advisable to filter them out before transferring the mixture to a separatory funnel.[4][5]

Q3: I have an emulsion. What are the initial, simplest steps I should take to resolve it?

Always start with the least invasive methods:

  • Let it Stand: Allow the separatory funnel to sit undisturbed for 15-30 minutes. Sometimes, the layers will separate on their own with time.[6]

  • Gentle Agitation: Gently swirl the separatory funnel or stir the emulsion with a glass rod. This can help the dispersed droplets to coalesce.[2][6]

Q4: When should I choose one emulsion-breaking method over another?

The choice of method depends on the nature and persistence of the emulsion. A general approach is to start with the simplest and most non-invasive techniques. If letting the mixture stand or gentle swirling does not work, the addition of brine is a common and often effective next step. If the emulsion is suspected to be caused by fine solid particles, filtration through Celite is a good option. For very persistent emulsions, centrifugation is a highly effective, albeit more equipment-intensive, method.

Troubleshooting Guide

If an emulsion forms, follow this logical progression of troubleshooting steps.

G start Emulsion Formed stand Let it Stand (15-30 min) start->stand brine Add Saturated NaCl (Brine) stand->brine If not resolved celite Filter through Celite brine->celite If not resolved resolved Emulsion Resolved brine->resolved If resolved centrifuge Centrifuge celite->centrifuge If not resolved celite->resolved If resolved centrifuge->resolved If resolved unresolved Emulsion Persists centrifuge->unresolved ph_adjust Adjust pH ph_adjust->resolved solvent Add Different Organic Solvent solvent->resolved unresolved->ph_adjust unresolved->solvent G cluster_prep Preparation cluster_filtration Filtration cluster_result Result p1 Assemble Filtration Apparatus (Büchner Funnel, Filter Flask) p2 Place Filter Paper in Funnel p1->p2 p3 Add a 1-2 cm Pad of Celite® p2->p3 p4 Wet the Pad with Organic Solvent p3->p4 f1 Carefully Pour Emulsion onto Celite® Pad p4->f1 f2 Apply Gentle Vacuum f1->f2 f3 Collect Filtrate f2->f3 r1 Two-Phase Mixture in Filter Flask f3->r1 r2 Proceed with Layer Separation r1->r2

References

Technical Support Center: Chiral Separation of 5-Dodecanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 5-Dodecanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enantiomeric separation of this and other similar secondary alcohols.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of this compound important?

Chirality is a critical property in pharmacology and material science. Enantiomers, which are non-superimposable mirror images of a molecule like this compound, can have significantly different biological activities, toxicities, and physical properties.[1][2] For pharmaceutical applications, regulatory agencies like the FDA strongly recommend the development of single-enantiomer drugs to ensure safety and efficacy.[1][2] Therefore, accurate methods to separate and quantify the enantiomers of chiral molecules are essential for research, development, and quality control.

Q2: What are the primary methods for separating this compound enantiomers?

The most common and effective methods for the chiral separation of alcohols like this compound are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[3][4] It is a versatile method applicable in normal-phase, reversed-phase, and polar organic modes.[5]

  • Chiral Gas Chromatography (GC): Suitable for volatile compounds, chiral GC employs capillary columns with chiral stationary phases, often based on derivatized cyclodextrins, to separate enantiomers.[6][7] this compound may require derivatization to improve its volatility and interaction with the CSP.[8]

  • Enzymatic Kinetic Resolution: This method uses an enzyme, typically a lipase (B570770), to selectively catalyze a reaction (e.g., acylation) on one enantiomer of the racemic mixture at a much faster rate than the other.[9] This results in a mixture of one unreacted alcohol enantiomer and one derivatized enantiomer, which can then be separated by standard chromatography.

Q3: Do I need to derivatize this compound before analysis?
  • For HPLC: Derivatization is generally not required. Direct separation on a chiral stationary phase is the most common approach.

  • For GC: Direct separation may be possible, but derivatization is often recommended. Converting the alcohol to an ester (e.g., acetate (B1210297) or trifluoroacetate) can reduce polarity, improve volatility, and enhance separation on the chiral column.[8]

  • For Enzymatic Resolution: The process itself is a derivatization (e.g., transesterification) of one enantiomer.

Troubleshooting Guides

Chiral HPLC Troubleshooting
Problem: Poor or no resolution of this compound enantiomers.

This is one of the most common challenges in chiral method development. The solution often involves systematically optimizing chromatographic conditions.

Answer:

If you are observing merged peaks or poor resolution (Rs < 1.5), consider the following troubleshooting steps, starting with the simplest adjustments.

Troubleshooting Workflow for Poor HPLC Resolution

G Start Poor Resolution (Rs < 1.5) MobilePhase Step 1: Optimize Mobile Phase Start->MobilePhase FlowRate Step 2: Adjust Flow Rate MobilePhase->FlowRate If still poor Success Baseline Resolution (Rs >= 1.5) MobilePhase->Success If resolved Temperature Step 3: Change Temperature FlowRate->Temperature If still poor FlowRate->Success If resolved Column Step 4: Try a Different CSP Temperature->Column If still poor Temperature->Success If resolved Column->Success If resolved

Caption: A decision tree for troubleshooting poor chiral HPLC resolution.

  • Optimize Mobile Phase Composition:

    • Normal Phase: The ratio of the polar modifier (e.g., isopropanol (B130326), ethanol) to the non-polar solvent (e.g., n-hexane) is critical.[10] Systematically vary the modifier concentration. For a Hexane (B92381):IPA mobile phase, try adjusting the IPA percentage from 2% up to 20%.[11]

    • Additives: For neutral molecules like this compound, additives are often unnecessary and can worsen the separation.[11] However, trace amounts of water in solvents can impact reproducibility.[11]

  • Adjust the Flow Rate:

    • Chiral separations are often more sensitive to flow rate than achiral separations due to slower mass transfer kinetics.[5]

    • A standard flow rate for method development is 1.0 mL/min for a 4.6 mm I.D. column.[5] If you see some separation, try decreasing the flow rate to 0.5 mL/min or even lower (e.g., 0.2 mL/min) to improve efficiency and resolution.[5]

  • Change the Column Temperature:

    • Temperature can significantly impact enantioselectivity.[5] Analyze at different temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often improve resolution, but increase analysis time and backpressure.

  • Try a Different Chiral Stationary Phase (CSP):

    • There is no universal chiral column.[12] The interactions leading to separation are highly specific.[12] If optimization on one column fails, screening other columns with different chiral selectors (e.g., amylose-based vs. cellulose-based) is the next logical step.[3]

Data Presentation: HPLC Starting Conditions

The table below provides typical starting conditions for screening this compound on common polysaccharide-based chiral columns.

ParameterNormal Phase (NP)Polar Organic Mode (POM)Reversed-Phase (RP)
CSP Type Chiralpak® AD-H, IA, ID; Chiralcel® OD-H, OJChiralpak® AD-H, IA, ID; Chiralcel® OD-H, OJChiralpak® AD-RH; Chiralcel® OD-RH
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Acetonitrile or Methanol (100%)Acetonitrile / Water (50:50, v/v)
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at 210-220 nm (or Refractive Index Detector)UV at 210-220 nmUV at 210-220 nm
Chiral GC Troubleshooting
Problem: My this compound enantiomers are co-eluting on the GC column.

Answer:

Separation of alcohol enantiomers by chiral GC often requires careful optimization of the temperature program and may benefit from derivatization.

  • Optimize the Temperature Program: A slow temperature ramp (e.g., 1-2°C/min) is crucial for resolving enantiomers.[6] Start with a low initial oven temperature to ensure good focusing on the column head.

  • Consider Derivatization: While direct analysis is possible, converting the alcohol to an acetate or trifluoroacetate (B77799) ester can enhance enantioselectivity.[8] The derivatized compound may interact more effectively with the cyclodextrin-based stationary phase.[8]

  • Check Carrier Gas Flow Rate: Ensure the linear velocity of the carrier gas (Helium or Hydrogen) is optimized for your column diameter to achieve maximum efficiency.

  • Select the Right Column: Different derivatized cyclodextrin (B1172386) phases (e.g., β-DEX, γ-DEX) exhibit unique selectivities.[7] If one column doesn't work, another might provide the necessary separation.

Data Presentation: GC Starting Conditions
ParameterTypical Conditions for Derivatized this compound
CSP Type Chirasil-DEX CB or similar β-cyclodextrin column
Column Dimensions 25 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Injector Temp. 230 °C
Detector Temp. 250 °C (FID)
Oven Program Start at 80°C, hold for 1 min, ramp at 2°C/min to 180°C
Enzymatic Resolution Troubleshooting
Problem: The kinetic resolution of this compound stops at a low conversion or results in low enantiomeric excess (ee).

Answer:

The success of an enzymatic resolution depends on the choice of enzyme, acyl donor, solvent, and reaction conditions.

Workflow for Enzymatic Kinetic Resolution

G cluster_products Start Racemic This compound Reaction Reaction Vessel (Solvent, e.g., MTBE) Start->Reaction Monitor Monitor Reaction (Chiral GC/HPLC) Reaction->Monitor Enzyme Add Lipase (e.g., CALB) Enzyme->Reaction Acyl Add Acyl Donor (e.g., Vinyl Acetate) Acyl->Reaction Stop Quench Reaction (at ~50% conversion) Monitor->Stop Separate Separation (e.g., Column Chromatography) Stop->Separate Prod1 (S)-5-Dodecanol (Unreacted) Separate->Prod1 Prod2 (R)-5-Dodecyl Acetate (Product) Separate->Prod2 Products Enantiopure Products Prod1->Products Prod2->Products

Caption: General workflow for the enzymatic kinetic resolution of this compound.

  • Screen Different Enzymes: Lipases are highly selective. If one (e.g., Candida antarctica Lipase B - CALB) gives poor results, try others (e.g., from Pseudomonas cepacia, Burkholderia sp.).[13]

  • Choose an Appropriate Solvent: Non-polar organic solvents like methyl tert-butyl ether (MTBE) or hexane are often preferred as they maintain enzyme activity.[14]

  • Vary the Acyl Donor: The choice of acylating agent can influence reaction rate and enantioselectivity. Vinyl acetate is commonly used as its byproduct (acetaldehyde) is volatile and does not interfere with the reaction equilibrium.

  • Control Reaction Time and Temperature: Monitor the reaction progress using chiral GC or HPLC. The highest enantiomeric excess for both the unreacted starting material and the product is typically achieved at or near 50% conversion.[9] Over-running the reaction will decrease the ee of the product. Room temperature is often a good starting point.[14]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound
  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the initial mobile phase (e.g., Hexane:IPA 90:10). Filter the sample through a 0.45 µm syringe filter before injection.[11]

  • Column Equilibration: Select a chiral column (e.g., Chiralpak IA). Equilibrate the column with the starting mobile phase at a flow rate of 1.0 mL/min for at least 30 column volumes or until a stable baseline is achieved.[11]

  • Initial Injection: Inject 10 µL of the sample and run the analysis under the starting conditions (see HPLC table).

  • Optimization - Mobile Phase: If resolution is poor, adjust the percentage of the polar modifier. Decrease the IPA content to 5% to increase retention and potentially improve separation. If retention is too long, increase IPA content to 15% or 20%.

  • Optimization - Flow Rate & Temperature: If partial separation is observed, decrease the flow rate to 0.5 mL/min.[5] If needed, further optimize by adjusting the column temperature between 10°C and 40°C.

  • Column Washing: After use, wash the column according to the manufacturer's instructions. For polysaccharide columns used in normal phase, flushing with 100% ethanol (B145695) or isopropanol is a common procedure.[11]

Protocol 2: Derivatization and Chiral GC Analysis of this compound

This protocol describes acetylation, a common derivatization for alcohols.

  • Derivatization (Acetylation):

    • In a vial, dissolve 10 mg of this compound in 1 mL of pyridine.

    • Add 0.5 mL of acetic anhydride.

    • Cap the vial and heat at 60°C for 1 hour.

    • Allow the mixture to cool. Quench the reaction by slowly adding 2 mL of water.

    • Extract the product with 2 mL of diethyl ether.

    • Wash the organic layer with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and dilute to an appropriate concentration (~1 mg/mL) with hexane for GC analysis.

  • GC Analysis:

    • Equip the GC with a chiral column (e.g., CP Chirasil-DEX CB).[8]

    • Set the injector and detector temperatures (e.g., 230°C and 250°C, respectively).

    • Use the oven program from the GC table above (or optimize as needed).

    • Inject 1 µL of the derivatized sample.

    • Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers.

Protocol 3: Enzymatic Kinetic Resolution of this compound
  • Reaction Setup:

    • To a 25 mL flask, add racemic this compound (e.g., 1 mmol).

    • Add 10 mL of MTBE as the solvent.[14]

    • Add the acyl donor, vinyl acetate (e.g., 3 mmol, 3 equivalents).

    • Add the lipase (e.g., Novozym 435, immobilized CALB, ~20 mg/mmol of substrate).

  • Reaction Execution:

    • Seal the flask and place it on an orbital shaker at room temperature (~25°C).[14]

  • Monitoring:

    • Periodically (e.g., every 2-4 hours), take a small aliquot of the reaction mixture, filter out the enzyme, and analyze by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

  • Workup:

    • When the reaction reaches ~50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • Evaporate the solvent from the filtrate.

    • Separate the unreacted this compound from the acylated this compound using standard column chromatography on silica (B1680970) gel.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 5-Dodecanol vs. 1-Dodecanol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and drug development, the selection of appropriate reagents is paramount to achieving desired outcomes. Long-chain alcohols, such as dodecanol (B89629) isomers, serve as crucial building blocks in a myriad of applications, from surfactants and lubricants to pharmaceuticals. Understanding the nuanced differences in their chemical reactivity is essential for optimizing reaction conditions and maximizing product yields. This guide provides an objective comparison of the reactivity of 5-dodecanol, a secondary alcohol, and 1-dodecanol (B7769020), a primary alcohol, with a focus on oxidation, esterification, and dehydration reactions, supported by established chemical principles and available experimental data.

Structural and Physicochemical Properties

The fundamental difference between 1-dodecanol and this compound lies in the position of the hydroxyl (-OH) group on the twelve-carbon chain. In 1-dodecanol, the hydroxyl group is attached to a terminal carbon atom, classifying it as a primary alcohol.[1] In contrast, the hydroxyl group in this compound is bonded to an internal carbon atom, making it a secondary alcohol.[1] This structural disparity significantly influences their steric hindrance and the electronic environment of the reactive center, thereby dictating their chemical behavior.

Property1-DodecanolThis compoundReference(s)
Synonyms Dodecyl alcohol, Lauryl alcoholPentylheptylcarbinol[2]
CAS Number 112-53-810203-33-5[3][4]
Molecular Formula C₁₂H₂₆OC₁₂H₂₆O[3][5]
Molecular Weight 186.34 g/mol 186.34 g/mol [3][5]
Boiling Point 259 °CNot available[2]
Melting Point 24 °CNot available[2]
Density 0.8309 g/cm³Not available[2]
Structure Primary AlcoholSecondary Alcohol[1]

Comparative Reactivity Analysis

The differing placement of the hydroxyl group leads to distinct reactivity profiles for 1-dodecanol and this compound in key organic transformations.

Oxidation

The oxidation of alcohols is a fundamental reaction that highlights the reactivity differences between primary and secondary alcohols. The general order of reactivity for alcohol oxidation is primary > secondary > tertiary.[6]

1-Dodecanol (Primary Alcohol): Primary alcohols can be oxidized to form aldehydes or, with stronger oxidizing agents and harsher conditions, can be further oxidized to carboxylic acids.[7] The presence of two alpha-hydrogens allows for this two-step oxidation process.[6] For instance, the oxidation of 1-dodecanol can yield dodecanal (B139956) and subsequently dodecanoic acid.[8]

This compound (Secondary Alcohol): Secondary alcohols, having only one alpha-hydrogen, can be oxidized to form ketones.[7] Further oxidation is resisted under normal conditions as it would require the cleavage of a carbon-carbon bond.[6] The oxidation of this compound will yield 5-dodecanone.

OxidationPathways cluster_primary 1-Dodecanol (Primary) cluster_secondary This compound (Secondary) 1-Dodecanol 1-Dodecanol Dodecanal Dodecanal 1-Dodecanol->Dodecanal [O] mild Dodecanoic Acid Dodecanoic Acid Dodecanal->Dodecanoic Acid [O] strong This compound This compound 5-Dodecanone 5-Dodecanone This compound->5-Dodecanone [O] No Reaction No Reaction 5-Dodecanone->No Reaction

Diagram 1. Oxidation pathways of 1-dodecanol and this compound.
Esterification

Esterification, the reaction of an alcohol with a carboxylic acid to form an ester, is another area where structural differences impact reactivity. The reaction is sensitive to steric hindrance around the hydroxyl group.

1-Dodecanol (Primary Alcohol): Primary alcohols, being less sterically hindered, generally undergo esterification more readily and provide better yields compared to secondary alcohols.[1] The Fischer esterification, which involves reacting a carboxylic acid and an alcohol with an acid catalyst, is a common method.[10]

This compound (Secondary Alcohol): The bulkier environment around the hydroxyl group in secondary alcohols makes the nucleophilic attack on the carboxylic acid more difficult, leading to slower reaction rates and lower equilibrium yields in esterification reactions.[1]

Experimental Data Summary: A study on the esterification of various hydroxy compounds with stearic acid demonstrated that the reaction rates for non-silicone esters made with primary alcohols are faster than those based on secondary alcohols.[1] Another study on the kinetics of esterification of crotonic acid with a series of long-chain alcohols showed a decrease in the rate of esterification with increasing molecular mass of the alcohol.[11]

Esterification cluster_primary 1-Dodecanol (Primary) cluster_secondary This compound (Secondary) Carboxylic Acid Carboxylic Acid Ester Ester 1-Dodecanol 1-Dodecanol (Less hindered, faster rate) Ester->1-Dodecanol + Water (Hydrolysis) This compound This compound (More hindered, slower rate) Ester->this compound + Water (Hydrolysis) Water Water 1-Dodecanol->Ester + Carboxylic Acid H+ catalyst This compound->Ester + Carboxylic Acid H+ catalyst DehydrationMechanisms cluster_primary 1-Dodecanol (Primary) cluster_secondary This compound (Secondary) 1-Dodecanol 1-Dodecanol Transition State (E2) Transition State (E2) 1-Dodecanol->Transition State (E2) H+, Heat (Slower) 1-Dodecene + H2O 1-Dodecene + H2O Transition State (E2)->1-Dodecene + H2O This compound This compound Secondary Carbocation Secondary Carbocation This compound->Secondary Carbocation H+, Heat (Faster) Alkene Mixture + H2O Alkene Mixture + H2O Secondary Carbocation->Alkene Mixture + H2O

References

Comparing the toxicological profiles of dodecanol isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of various dodecanol (B89629) isomers, focusing on key endpoints relevant to safety assessment. Dodecanol, a 12-carbon fatty alcohol, exists in several isomeric forms, with the position of the hydroxyl group influencing its physicochemical properties and, consequently, its toxicological effects. This document summarizes available data for 1-dodecanol (B7769020), 2-dodecanol (B159162), and branched isomers, highlighting areas where data is lacking and providing detailed experimental protocols for major toxicological assays.

Quantitative Toxicological Data Summary

The following table summarizes the available quantitative toxicological data for different dodecanol isomers. It is important to note that data for isomers other than 1-dodecanol are limited. Data for 2-octyl-1-dodecanol, a branched C20 alcohol, is included as a surrogate for a branched dodecanol isomer to provide some comparative context.

Toxicological Endpoint1-Dodecanol2-Dodecanoltert-Dodecanol2-Octyl-1-dodecanol (Branched Isomer Surrogate)
Acute Oral Toxicity (LD50) >12,800 mg/kg (rat)[1]Data not availableData not availableData not available
Acute Dermal Toxicity (LD50) 8,000 - 12,000 mg/kg (rabbit)[2]Data not availableData not availableData not available
Acute Inhalation Toxicity (LC50) >1.05 mg/L (rat, 18h)[1]Data not availableData not availableData not available
Skin Irritation Irritating (rabbit, human)[3][4]Causes skin irritation[5]Data not availableSevere (rabbit, 100 mg/24h)[6]
Eye Irritation Mild, reversible irritation (rabbit)[7]Data not availableData not availableMild (rabbit, 100 mg/24h)[6]
Skin Sensitization Not a sensitizer (B1316253) in humans at 4%[8]Data not availableData not availableShall not be classified as a skin sensitiser[9]
Mutagenicity (Ames Test) Not mutagenic[1]Data not availableData not availableNot expected to be genotoxic[10]
Reproductive/Developmental Toxicity No reproductive or developmental toxicity observed (rat)[1]Data not availableData not availableNot expected to be a reproductive toxicant[9]

Experimental Protocols

The toxicological data presented in this guide are typically generated following standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological assessments.

Acute Oral Toxicity (OECD 420, 423, 425)
  • Principle: To determine the short-term toxicity of a substance following a single oral dose. Different guidelines offer various methodologies to reduce the number of animals used.

  • Test Animals: Typically young adult rats of a single sex (usually females).

  • Procedure: A single dose of the substance is administered by gavage. Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

  • Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals. Observations of toxic effects are also recorded.

Skin Irritation/Corrosion (OECD 404)
  • Principle: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Test Animals: Typically albino rabbits.

  • Procedure: A small amount of the test substance is applied to a shaved patch of skin on the animal's back and covered with a gauze patch. The exposure period is typically 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Endpoint: The severity of skin reactions is scored and used to classify the substance's irritation potential.

Eye Irritation/Corrosion (OECD 405)
  • Principle: To determine the potential of a substance to cause damage to the eye.

  • Test Animals: Typically albino rabbits.

  • Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control. The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals after application.

  • Endpoint: The severity of eye lesions is scored to classify the substance's irritation potential.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
  • Principle: An in vitro test to assess the mutagenic potential of a substance by its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid.

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix, typically from rat liver). The bacteria are then plated on a minimal agar (B569324) medium lacking the essential amino acid.

  • Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to the negative control.

Reproduction/Developmental Toxicity Screening Test (OECD 421)
  • Principle: To provide initial information on the potential effects of a substance on reproductive performance and the development of offspring.

  • Test Animals: Typically rats.

  • Procedure: The test substance is administered to male and female animals for a period before mating, during mating, and for females, throughout gestation and lactation. Observations include effects on mating behavior, fertility, pregnancy outcomes, and offspring survival and growth.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) for parental, reproductive, and developmental toxicity is determined.

Visualizations

Experimental Workflow for Toxicological Assessment

G General Experimental Workflow for Toxicological Assessment cluster_0 Initial Assessment cluster_1 Acute Toxicity Testing cluster_2 Local Tolerance Testing cluster_3 Repeated Dose & Long-term Toxicity cluster_4 Genetic & Reproductive Toxicology A Physicochemical Properties & In Silico Prediction B In Vitro Screening (e.g., Cytotoxicity, Genotoxicity) A->B C Oral (OECD 420/423/425) B->C D Dermal (OECD 402) B->D E Inhalation (OECD 403) B->E F Skin Irritation/Corrosion (OECD 404/439) B->F G Eye Irritation/Corrosion (OECD 405) B->G J Mutagenicity (e.g., Ames Test - OECD 471) B->J H Sub-chronic Toxicity (e.g., 90-day study) C->H L Hazard Identification & Risk Assessment C->L D->H D->L E->H E->L F->L G->L I Chronic Toxicity/Carcinogenicity H->I I->L K Reproductive/Developmental Toxicity (OECD 421/414) J->K K->L

Caption: A flowchart illustrating the typical stages of toxicological assessment for a chemical substance.

Conceptual Signaling Pathway for Fatty Alcohol-Induced Cell Membrane Disruption

G Conceptual Pathway of Fatty Alcohol-Induced Cytotoxicity cluster_0 Membrane Interaction cluster_1 Downstream Effects A Fatty Alcohol (Dodecanol Isomer) B Cell Membrane A->B Exposure C Intercalation into Lipid Bilayer B->C D Alteration of Membrane Fluidity C->D E Disruption of Membrane Proteins C->E F Increased Membrane Permeability D->F E->F G Loss of Ion Homeostasis F->G H Mitochondrial Dysfunction G->H I Cellular Stress & Apoptosis H->I

Caption: A conceptual diagram illustrating the potential mechanism of cytotoxicity induced by fatty alcohols through cell membrane disruption.

Discussion and Conclusion

The available toxicological data indicates that 1-dodecanol has a low order of acute toxicity via oral and dermal routes. It is considered a skin and eye irritant but is not mutagenic in the Ames test and has not shown reproductive or developmental toxicity in screening studies.

A significant data gap exists for other dodecanol isomers, particularly 2-dodecanol and tert-dodecanol. For 2-dodecanol, it is classified as a skin irritant, but quantitative data on other toxicological endpoints are scarce in the public domain. Information on tert-dodecanol is even more limited. The data on the branched isomer surrogate, 2-octyl-1-dodecanol, suggests it can be a severe skin irritant but is not expected to be genotoxic or a reproductive toxicant.

The primary mechanism of toxicity for fatty alcohols is often attributed to their interaction with cell membranes, leading to a non-specific, narcotic-like effect, especially in aquatic organisms. This is likely due to their amphiphilic nature, allowing them to partition into and disrupt the lipid bilayer of cell membranes.

References

A Comparative Spectroscopic Analysis of 2-dodecanol and 5-dodecanol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic distinctions between the isomeric secondary alcohols, 2-dodecanol (B159162) and 5-dodecanol. This guide provides a comprehensive comparison of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols and visual aids to facilitate understanding and application in research and development.

The structural isomers 2-dodecanol and this compound, both saturated twelve-carbon secondary alcohols, exhibit subtle yet distinct differences in their spectroscopic profiles. These differences, arising from the varied position of the hydroxyl group along the carbon chain, are critical for their unambiguous identification and characterization in complex chemical environments. This guide presents a side-by-side comparison of their key spectroscopic features.

Molecular Structures

The positioning of the hydroxyl group is the fundamental differentiator between these two isomers. In 2-dodecanol, the -OH group is located on the second carbon atom, while in this compound, it is situated on the fifth carbon atom. This seemingly minor shift has a significant impact on the electronic environment of neighboring atoms, which is reflected in their spectroscopic data.

Figure 1. Molecular structures of 2-dodecanol and this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the chemical shift of the proton attached to the hydroxyl-bearing carbon (the carbinol proton) is a key diagnostic feature. For 2-dodecanol, this proton (at C2) is a sextet at approximately 3.8 ppm. In contrast, the carbinol proton of this compound (at C5) appears as a quintet around 3.6 ppm. The difference in splitting patterns (sextet vs. quintet) and the slight upfield shift for the this compound carbinol proton are direct consequences of the different numbers of adjacent protons.

Chemical Shift (δ) / ppm 2-dodecanol This compound (Predicted)
CH-OH ~3.8 (sextet)~3.6 (quintet)
CH₃ (terminal) ~0.9 (t)~0.9 (t)
CH₃ (adjacent to CH-OH) ~1.2 (d)N/A
CH₂ (bulk) ~1.3-1.4 (m)~1.3-1.4 (m)
OH VariableVariable

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectra also show clear distinctions. The chemical shift of the carbon atom bonded to the hydroxyl group is significantly different for the two isomers. For 2-dodecanol, the C2 carbon resonates at approximately 68.3 ppm. In this compound, the C5 carbon is expected to appear further downfield, around 71.5 ppm. The chemical shifts of the adjacent carbons are also affected by the position of the hydroxyl group.

Chemical Shift (δ) / ppm 2-dodecanol This compound (Predicted)
C-OH ~68.3~71.5
C1 ~23.3~14.1
C3 ~39.4~22.6
C4 ~25.9~36.9
C6 ~29.7~25.5
Other CH₂ ~29.4 - 31.9~29.3 - 31.9
Terminal CH₃ ~14.1~14.1

Infrared (IR) Spectroscopy

The IR spectra of both 2-dodecanol and this compound are dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The C-O stretching vibration appears as a strong band in the 1000-1200 cm⁻¹ region. While the overall features are similar, the precise position of the C-O stretch may differ slightly between the two isomers. For 2-dodecanol, this peak is observed around 1115 cm⁻¹, whereas for this compound it is found at approximately 1118 cm⁻¹.

Functional Group Vibrational Mode 2-dodecanol (cm⁻¹) This compound (cm⁻¹)
O-HStretching~3340 (broad)~3350 (broad)
C-HStretching~2850-2960~2850-2960
C-OStretching~1115~1118

Mass Spectrometry (MS)

Mass spectrometry provides distinct fragmentation patterns for the two isomers, primarily driven by the position of the hydroxyl group which directs the cleavage of adjacent carbon-carbon bonds (α-cleavage).

For 2-dodecanol, the most significant fragmentation is the loss of a methyl radical (CH₃•) to form a stable oxonium ion with a mass-to-charge ratio (m/z) of 45, and the loss of a decyl radical (C₁₀H₂₁•) to give an ion at m/z 159.

In contrast, this compound undergoes α-cleavage on either side of the C5 carbon. This results in the formation of prominent fragment ions at m/z 87 (loss of a heptyl radical, C₇H₁₅•) and m/z 129 (loss of a butyl radical, C₄H₉•).

G cluster_2_dodecanol_frag 2-Dodecanol Fragmentation cluster_5_dodecanol_frag This compound Fragmentation 2-Dodecanol (M+• 186) 2-Dodecanol (M+• 186) m/z 45 m/z 45 2-Dodecanol (M+• 186)->m/z 45 - •C10H21 m/z 159 m/z 159 2-Dodecanol (M+• 186)->m/z 159 - •CH3 This compound (M+• 186) This compound (M+• 186) m/z 87 m/z 87 This compound (M+• 186)->m/z 87 - •C7H15 m/z 129 m/z 129 This compound (M+• 186)->m/z 129 - •C4H9

Figure 2. Key mass spectral fragmentation pathways.
Fragment Ion (m/z) 2-dodecanol This compound
[M-CH₃]⁺ 171-
[M-C₄H₉]⁺ -129
[M-C₇H₁₅]⁺ -87
[CH₃CH=OH]⁺ 45-
[C₄H₉CH=OH]⁺ -87
[C₇H₁₅CH=OH]⁺ 129-

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the alcohol (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz or higher. For ¹H NMR, a sufficient number of scans (typically 16-32) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans (1024 or more) is generally required. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

G cluster_nmr_workflow NMR Experimental Workflow A Dissolve Alcohol in Deuterated Solvent B Transfer to NMR Tube A->B C Acquire 1H and 13C Spectra B->C D Process Data (FT, Phasing, Baseline Correction) C->D

Figure 3. NMR experimental workflow.
Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid alcohol is placed directly onto the ATR crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The alcohol is injected into the GC, where it is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized by electron impact (EI) at 70 eV. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

A Comparative Guide to the Validation of Analytical Methods for 5-Dodecanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 5-dodecanol is essential for various applications, including quality control, formulation development, and metabolic studies. The selection of a suitable analytical method is a critical step that influences the reliability and validity of experimental data. This guide provides an objective comparison of the primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The comparison is supported by a summary of validation parameters and detailed experimental methodologies.

Data Presentation: Comparison of Analytical Methods

The performance of an analytical method is assessed through a series of validation parameters. The following table summarizes typical performance characteristics for the analysis of long-chain alcohols, including this compound, by GC-MS and HPLC. These values are indicative and may vary based on the specific instrumentation, column, and experimental conditions.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Specificity High (Mass spectral data provides structural information)Moderate to High (Dependent on detector)
Limit of Detection (LOD) pg to ng range[1]ng to µg range[2][3][4]
Limit of Quantitation (LOQ) ng range[1]µg range[2][3][4]
Linearity (R²) > 0.99[5]> 0.99[6]
Accuracy (% Recovery) Typically 90-110%[1]Typically 95-105%[5]
Precision (%RSD) < 15%[1]< 15%[6]

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC are provided below. These protocols are generalized and may require optimization for specific sample matrices and laboratory conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[7] Derivatization is often employed to increase the volatility and improve the chromatographic behavior of long-chain alcohols.[8][9]

  • Sample Preparation (including Derivatization):

    • For complex matrices, perform a liquid-liquid extraction with a non-polar organic solvent such as hexane (B92381) or a solid-phase extraction (SPE) for sample clean-up.[9][10]

    • Evaporate the solvent under a gentle stream of nitrogen.

    • To the dried residue, add a silylating agent, for example, 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[1]

    • Cap the vial and heat at 60–70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative.[1][11]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.[1]

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.[1][12]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes; ramp at 10°C/min to 280°C and hold for 5 minutes.[1]

    • Injector Temperature: 250°C.[1]

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.[1]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[1][12]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[9]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for a wide range of compounds, including less volatile alcohols.[7] For compounds like this compound that lack a strong chromophore, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is necessary.[1][7] A study by Zembrzuska (2017) describes a method for dodecanol (B89629) analysis using LC-MS/MS after derivatization with phenyl isocyanate.[2][3][4]

  • Sample Preparation (including Derivatization):

    • Extract the sample using an appropriate solvent.

    • For derivatization, react the dodecanol with phenyl isocyanate (PIC) to form a UV-active derivative.[2][3][4]

    • Filter the derivatized sample through a 0.45 µm syringe filter before injection.[1]

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.[1]

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[1][7]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used.[4][7]

    • Flow Rate: 1.0 mL/min.[1][7]

    • Column Temperature: 30-40°C.[1][7]

    • Detector: UV-Vis detector (after derivatization), ELSD, RI, or Mass Spectrometer (MS).[4][7]

Methodology Visualization

To better illustrate the analytical workflows, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GC Gas Chromatography Derivatization->GC MS Mass Spectrometry GC->MS Data Data Acquisition & Analysis MS->Data

GC-MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Filtration Filtration Derivatization->Filtration HPLC High-Performance Liquid Chromatography Filtration->HPLC Detector Detection (UV/ELSD/MS) HPLC->Detector Data Data Acquisition & Analysis Detector->Data

HPLC Experimental Workflow

References

A Comparative Guide to Catalysts for the Synthesis of 5-Dodecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Reduction of 5-Dodecanone (B25007) to 5-Dodecanol.

The synthesis of long-chain aliphatic alcohols such as this compound is a critical process in the production of fine chemicals, surfactants, and pharmaceutical intermediates. The most common route to this compound is the catalytic reduction of 5-dodecanone. The choice of catalyst is paramount in achieving high yield and selectivity under sustainable and economically viable conditions. This guide provides a comparative overview of common heterogeneous catalysts for this transformation, supported by available experimental data to inform catalyst selection.

Performance Comparison of Catalysts for Ketone Reduction

While direct comparative studies for the reduction of 5-dodecanone are not extensively documented in a single source, performance data for similar long-chain ketone reductions using common heterogeneous catalysts provide valuable insights. The following table summarizes typical performance characteristics of Raney Nickel, Palladium on Carbon (Pd/C), and Platinum on Carbon (Pt/C) in the hydrogenation of aliphatic ketones.

CatalystTypical SubstrateH₂ Pressure (bar)Temperature (°C)Reaction Time (h)SolventConversion (%)Selectivity to Alcohol (%)Reference
Raney Nickel Aliphatic Ketones3–10130–1354–6-HighHigh[1]
Palladium on Carbon (Pd/C) Alkenes, Nitro groups, Aldehydes1 (balloon) - high pressureRoom Temperature - High TemperatureVariableVariousHighHigh (for C=O)[2]
Platinum on Carbon (Pt/C) Alkenes, KetonesVariableVariableVariableVariousHighHigh[3]
Iridium-based Catalysts Aromatic & Aliphatic Ketones1 (transfer hydrogenation) - high pressure25–80Variable2-Propanol, WaterHighHigh[4][5]
Rhodium-based Catalysts Alkyl & Aryl Ketones1 (transfer hydrogenation)VariableVariableWater, Organic SolventsGood to ExcellentModerate to Excellent

Note: The data presented is a general representation of catalyst performance for aliphatic ketone hydrogenation and may vary based on the specific substrate, catalyst preparation, and precise reaction conditions.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of catalytic performance. Below is a generalized experimental protocol for the catalytic hydrogenation of 5-dodecanone.

General Protocol for Catalytic Hydrogenation of 5-Dodecanone

This protocol describes a typical procedure for the liquid-phase hydrogenation of 5-dodecanone using a heterogeneous catalyst.

Materials:

  • 5-Dodecanone

  • Heterogeneous Catalyst (e.g., 5% Pd/C, Raney Nickel, 5% Pt/C)

  • Anhydrous solvent (e.g., Ethanol, Isopropanol, Hexane)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware

  • High-pressure autoclave or a flask suitable for balloon hydrogenation

Procedure:

  • Catalyst Preparation: In a flame-dried reaction vessel under an inert atmosphere, the catalyst (typically 1-5 mol% of the metal relative to the substrate) is added. For slurry catalysts like Raney Nickel, it should be washed with the reaction solvent to remove any storage solution.

  • Reaction Setup: 5-Dodecanone is dissolved in the anhydrous solvent and added to the reaction vessel containing the catalyst.

  • Hydrogenation:

    • For high-pressure hydrogenation: The reaction vessel is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure. The reaction mixture is stirred vigorously and heated to the specified temperature.

    • For balloon hydrogenation: The reaction vessel is evacuated and backfilled with hydrogen from a balloon. The mixture is stirred at the desired temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the hydrogen pressure is carefully released. The catalyst is removed by filtration through a pad of celite.

  • Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The crude this compound can be purified by flash column chromatography on silica (B1680970) gel or by distillation.

  • Analysis: The yield of the purified product is determined, and its identity and purity are confirmed by analytical techniques such as NMR spectroscopy and GC-MS.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the comparative study of catalysts in the synthesis of this compound.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Hydrogenation cluster_analysis Work-up & Analysis start Start: 5-Dodecanone prep_raney Prepare Raney Ni start->prep_raney prep_pdc Prepare 5% Pd/C start->prep_pdc prep_ptc Prepare 5% Pt/C start->prep_ptc reaction_raney Reaction with Raney Ni prep_raney->reaction_raney reaction_pdc Reaction with Pd/C prep_pdc->reaction_pdc reaction_ptc Reaction with Pt/C prep_ptc->reaction_ptc workup Filtration & Solvent Removal reaction_raney->workup reaction_pdc->workup reaction_ptc->workup analysis GC/MS & NMR Analysis workup->analysis end_node This compound analysis->end_node

Caption: Workflow for comparing catalysts for this compound synthesis.

Signaling Pathways and Logical Relationships

The choice of catalyst and reaction conditions directly influences the reaction pathway and the formation of potential byproducts. The primary desired pathway is the selective hydrogenation of the carbonyl group of 5-dodecanone to the corresponding secondary alcohol, this compound.

Reaction_Pathway ketone 5-Dodecanone (C=O) alcohol This compound (CH-OH) ketone->alcohol catalyst Catalyst (e.g., Pd/C, Raney Ni) + H₂

Caption: Catalytic hydrogenation of 5-dodecanone to this compound.

The selection of a suitable catalyst is a critical step in the synthesis of this compound. While Raney Nickel, Pd/C, and Pt/C are all effective for the hydrogenation of aliphatic ketones, the optimal choice will depend on a balance of factors including cost, desired reaction conditions, and catalyst reusability. Further empirical studies are recommended to determine the most efficient catalyst for a specific industrial or laboratory application.

References

5-Dodecanol: A Comparative Analysis Against Other Fatty Alcohols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of the secondary fatty alcohol, 5-dodecanol, reveals distinct properties that position it as a viable alternative to traditional linear fatty alcohols in various scientific and pharmaceutical applications. This guide provides a comprehensive comparison of this compound with other fatty alcohols, supported by available experimental data, detailed protocols, and mechanistic insights to inform formulation and development decisions.

Fatty alcohols are essential components in a myriad of applications, serving as surfactants, emollients, solvents, and penetration enhancers in the cosmetic, pharmaceutical, and chemical industries.[1][2][3] While straight-chain primary alcohols like 1-dodecanol (B7769020) have been extensively studied and utilized, there is growing interest in the unique properties of their branched and secondary isomers. This compound, a secondary alcohol with the hydroxyl group on the fifth carbon of its twelve-carbon chain, presents a compelling case for consideration in formulations where modified physicochemical properties are desirable.

Physicochemical Properties: A Tale of Two Isomers

The positioning of the hydroxyl group significantly influences the physical and chemical characteristics of a fatty alcohol. While both 1-dodecanol and this compound share the same molecular formula (C₁₂H₂₆O) and molecular weight, their structural differences lead to variations in properties such as melting point, boiling point, and density.

PropertyThis compound1-DodecanolOther Fatty Alcohols (Example: 2-Dodecanol)
Molecular Formula C₁₂H₂₆OC₁₂H₂₆OC₁₂H₂₆O
Molecular Weight 186.34 g/mol 186.34 g/mol 186.34 g/mol
Appearance LiquidColorless solid-
Melting Point Not available24 °C[1][4]Not available
Boiling Point Not available259 °C[1][4]Not available
Density Not available0.8309 g/cm³[1]Not available
Water Solubility Insoluble0.004 g/L[1]Insoluble

Note: Experimental data for this compound is limited in publicly available literature.

The branched nature of secondary alcohols like this compound generally leads to lower melting points and pour points compared to their linear counterparts.[5][6] This can be a significant advantage in formulations requiring a liquid component at room temperature, simplifying handling and manufacturing processes.

Performance as a Surfactant Precursor

Fatty alcohols are crucial precursors in the synthesis of a wide range of surfactants, most notably through sulfation to produce alkyl sulfates.[4] The structure of the parent alcohol directly impacts the performance of the resulting surfactant.

Surfactants derived from branched-chain alcohols, which would be analogous to those synthesized from this compound, often exhibit distinct properties compared to their linear isomers:

  • Wetting Performance: Branched-chain alcohol ethoxylates have been shown to provide faster wetting times, a critical attribute in applications requiring rapid surface penetration.[5]

  • Foaming: Hydrophobe branching can dramatically affect foaming, sometimes leading to reduced foam stability, which can be desirable in certain applications like automatic dishwashing.[7]

  • Detergency: The effect of branching on detergency can vary depending on the specific formulation and application. Some studies suggest that at a constant molecular weight, detergency may be diminished by hydrophobe branching.[7]

While direct experimental data on the surfactant properties of this compound derivatives is scarce, the general trends observed for branched-chain surfactants suggest they would offer a different performance profile compared to the well-established sodium dodecyl sulfate (B86663) (SDS) derived from 1-dodecanol.

Role in Drug Delivery: Skin Permeation Enhancement

Fatty alcohols are widely recognized for their ability to act as penetration enhancers in topical and transdermal drug delivery systems.[8] They are thought to function by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of active pharmaceutical ingredients (APIs) through the skin.

Studies on various saturated fatty alcohols have shown that the length of the carbon chain influences their permeation enhancement effect and skin irritation potential.[9] For instance, a study using melatonin (B1676174) as a model drug found that decanol (B1663958) (C10) showed the maximum permeation enhancement.[9] While this particular study did not include this compound, the performance of fatty alcohols as penetration enhancers is a key area for further investigation of this secondary alcohol. The branched nature of this compound could alter its interaction with the skin lipids, potentially leading to a different efficacy and safety profile compared to linear alcohols.

Toxicological Profile: A Comparative Overview

The safety of excipients is a paramount concern in drug development. Fatty alcohols are generally considered to have low toxicity.[10] However, differences in structure can influence their toxicological profiles. Some studies suggest that branched-chain fatty alcohols may have a lower irritation potential compared to their linear counterparts.

  • In Vitro Cytotoxicity: Evaluating the cytotoxicity of this compound against relevant cell lines (e.g., keratinocytes, fibroblasts) is crucial to assess its potential for irritation and cellular damage. Standard assays like the MTT or neutral red uptake assays can be employed for this purpose.

  • Skin Irritation: The skin irritation potential of fatty alcohols can be assessed using in vitro models with reconstructed human epidermis or in vivo models.[9] Parameters such as transepidermal water loss (TEWL) and erythema are typically measured.[9]

Further toxicological studies are necessary to definitively characterize the safety profile of this compound in comparison to other fatty alcohols.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental methodologies are essential.

Synthesis of this compound

A common method for the synthesis of secondary alcohols like this compound is the Grignard reaction.

Protocol: Synthesis of this compound via Grignard Reaction

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromoheptane (B155011) in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

  • Reaction with Aldehyde: Once the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of pentanal in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

  • Quenching: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for one hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure.

Diagram: Synthesis of this compound

G cluster_reactants Reactants cluster_process Process cluster_product Product 1-bromoheptane 1-bromoheptane Grignard Reagent Formation Grignard Reagent Formation 1-bromoheptane->Grignard Reagent Formation Magnesium Magnesium Magnesium->Grignard Reagent Formation Pentanal Pentanal Reaction with Aldehyde Reaction with Aldehyde Pentanal->Reaction with Aldehyde Grignard Reagent Formation->Reaction with Aldehyde Quenching Quenching Reaction with Aldehyde->Quenching Extraction & Purification Extraction & Purification Quenching->Extraction & Purification This compound This compound Extraction & Purification->this compound

Synthesis of this compound via Grignard Reaction.

In Vitro Skin Permeation Study

The following workflow outlines a typical in vitro skin permeation study to compare the penetration enhancement effects of different fatty alcohols.

Diagram: In Vitro Skin Permeation Study Workflow

G Skin Preparation Skin Preparation Franz Cell Assembly Franz Cell Assembly Skin Preparation->Franz Cell Assembly Formulation Application Formulation Application Franz Cell Assembly->Formulation Application Sampling Sampling Formulation Application->Sampling Sample Analysis (HPLC) Sample Analysis (HPLC) Sampling->Sample Analysis (HPLC) Data Analysis Data Analysis Sample Analysis (HPLC)->Data Analysis

Workflow for an in vitro skin permeation study.

Conclusion

This compound presents an intriguing alternative to traditional linear fatty alcohols, with its secondary alcohol structure suggesting potentially advantageous properties such as a lower melting point and altered surfactant and skin penetration characteristics. While a comprehensive, data-driven comparison is currently limited by the scarcity of specific experimental data for this compound, the existing knowledge on branched-chain fatty alcohols provides a strong rationale for its further investigation. Researchers and formulation scientists are encouraged to conduct direct comparative studies to fully elucidate the performance of this compound and unlock its potential in a new generation of pharmaceutical and cosmetic products.

References

Quantifying the Enantiomeric Excess of 5-Dodecanol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (e.e.) of chiral molecules like 5-dodecanol is paramount for ensuring product quality, efficacy, and safety. This guide provides a comprehensive comparison of the primary analytical methodologies for quantifying the enantiomeric excess of this compound, supported by experimental data and detailed protocols. The principal techniques discussed are Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC), with Nuclear Magnetic Resonance (NMR) Spectroscopy presented as a viable alternative.

Data Presentation: Comparison of Analytical Methods

The selection of an optimal analytical method for determining the enantiomeric excess of this compound hinges on factors such as sample volatility, required resolution, available instrumentation, and the need for derivatization. The following table summarizes the key performance characteristics of Chiral GC and Chiral HPLC for the analysis of secondary alcohols, providing a framework for comparison.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Chiral Stationary Phase (CSP) Modified β-cyclodextrin (e.g., CP Chirasil-DEX CB)Polysaccharide-based (e.g., Lux® Cellulose-1, Chiralpak® AD-H, Chiralcel® OD-H)
Separation Principle Host-guest inclusion into the chiral cyclodextrin (B1172386) cavityHydrogen bonding, dipole-dipole, and π-π interactions with the helical polymer structure of the CSP
Derivatization Often required to improve volatility and resolution (e.g., acetylation)Generally not required for direct analysis
Selectivity (α) High selectivity for secondary alcohols is achievable. For example, a selectivity factor of 1.95 has been reported for 2-hexyl acetate (B1210297).Good selectivity is generally achieved for a broad range of chiral compounds.
Resolution (Rs) Baseline resolution is often achieved, particularly after derivatization.Baseline separation is attainable with proper method optimization.
Typical Mobile Phase/Carrier Gas Hydrogen or Heliumn-Hexane / Isopropanol (B130326) or other normal-phase eluents
Typical Temperature Oven temperature programming is common (e.g., 60°C to 180°C).Typically performed at a constant, controlled temperature (e.g., 25°C).
Limit of Detection (LOD) Generally low, in the µg/mL to ng/mL range.Dependent on the chromophore of the analyte or its derivative; typically in the µg/mL range for UV detection.
Limit of Quantification (LOQ) Generally low, in the µg/mL to ng/mL range.Dependent on the chromophore; typically in the µg/mL range for UV detection.
Accuracy & Precision High accuracy and precision are achievable with proper calibration.High accuracy and precision are standard with validated methods.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate quantification of enantiomeric excess. Below are representative experimental protocols for the analysis of this compound using Chiral GC and Chiral HPLC.

Chiral Gas Chromatography (GC) Protocol

Principle: The enantiomers of this compound, typically after derivatization to a more volatile species, are separated on a capillary column coated with a chiral stationary phase. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their quantification.

1. Derivatization (Acetylation):

  • To a solution of this compound (approximately 1 mg) in a suitable solvent (e.g., 1 mL of dichloromethane), add a derivatizing agent such as acetic anhydride (B1165640) (e.g., 100 µL) and a catalyst (e.g., a catalytic amount of pyridine (B92270) or 4-dimethylaminopyridine).

  • Heat the mixture (e.g., at 60°C) for a specified time (e.g., 1 hour) to ensure complete conversion to the acetate esters.

  • After cooling, the reaction mixture may be quenched (e.g., with water) and extracted with an organic solvent. The organic layer is then dried and diluted to an appropriate concentration for GC analysis.

2. GC Conditions:

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Column: A cyclodextrin-based chiral capillary column, such as a CP Chirasil-DEX CB (e.g., 25 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Hydrogen or Helium at a constant flow rate or linear velocity (e.g., Hydrogen at 80 cm/s).[1]

  • Injector Temperature: 250°C.[1]

  • Detector Temperature: 250°C.[1]

  • Oven Temperature Program: An initial temperature of around 100°C, ramped to a final temperature of approximately 180°C at a rate of 2-5°C/minute, can be a good starting point for method development.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

3. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers of the this compound derivative based on their retention times.

  • Integrate the peak areas for each enantiomer (A1 and A2).

  • Calculate the enantiomeric excess using the formula:

    • e.e. (%) = |(A1 - A2) / (A1 + A2)| x 100

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

Principle: The enantiomers of this compound are directly separated on an HPLC column containing a chiral stationary phase. The different interactions between the enantiomers and the CSP result in different retention times.

1. HPLC Conditions:

  • Instrumentation: HPLC system equipped with a UV detector or a refractive index detector (as this compound lacks a strong chromophore).

  • Chiral Column: A polysaccharide-based chiral column, such as a Lux® Cellulose-1, Chiralpak® AD-H, or Chiralcel® OD-H (e.g., 250 x 4.6 mm, 5 µm particle size), is a suitable choice.

  • Mobile Phase: A normal-phase eluent, typically a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol (B145695) (e.g., n-hexane:isopropanol 90:10 v/v), is commonly used. The exact ratio should be optimized to achieve baseline separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: A constant temperature, for example, 25°C, should be maintained to ensure reproducible retention times.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or a refractive index detector.

  • Injection Volume: 10-20 µL.

2. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm filter before injection.

3. Data Analysis:

  • As with the GC method, identify and integrate the peaks for the two enantiomers.

  • Calculate the enantiomeric excess using the same formula:

    • e.e. (%) = |(A1 - A2) / (A1 + A2)| x 100

Alternative Method: NMR Spectroscopy with Chiral Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining enantiomeric excess without the need for chromatographic separation.[2]

Principle: A chiral solvating agent (CSA) is added to the NMR sample containing the chiral analyte. The CSA forms transient diastereomeric complexes with the enantiomers of this compound, leading to the differentiation of their corresponding signals in the NMR spectrum. The integration of these distinct signals allows for the quantification of the enantiomeric ratio.

Experimental Protocol:

  • Chiral Solvating Agent: A variety of CSAs can be employed, including those based on cyclodextrins or metal complexes.

  • Sample Preparation: Dissolve a precise amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

  • Add a molar excess of the chiral solvating agent to the NMR tube.

  • Acquire a high-resolution proton (¹H) NMR spectrum.

  • Data Analysis: Identify a proton signal of this compound that shows clear separation for the two enantiomers upon addition of the CSA. Integrate the areas of these two resolved signals to determine the enantiomeric ratio and calculate the enantiomeric excess.

Mandatory Visualizations

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization (e.g., Acetylation) Sample->Derivatization Injection Injection Derivatization->Injection Separation Chiral GC Column (e.g., CP Chirasil-DEX CB) Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation e.e. Calculation Integration->Calculation

Caption: Workflow for quantifying the enantiomeric excess of this compound using Chiral Gas Chromatography.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Injection Injection Dissolution->Injection Separation Chiral HPLC Column (e.g., Polysaccharide-based) Injection->Separation Detection UV or RI Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation e.e. Calculation Integration->Calculation

Caption: Workflow for quantifying the enantiomeric excess of this compound using Chiral High-Performance Liquid Chromatography.

Method_Selection_Logic Analyte This compound Volatility Volatile? Analyte->Volatility NMR NMR with CSA Analyte->NMR Alternative Derivatization Derivatization Acceptable? Volatility->Derivatization Yes HPLC_UV Chiral HPLC (UV Detection) Volatility->HPLC_UV No GC Chiral GC Derivatization->GC Yes Derivatization->HPLC_UV No Chromophore Strong UV Chromophore? Chromophore->HPLC_UV Yes HPLC_RI Chiral HPLC (RI Detection) Chromophore->HPLC_RI No HPLC_UV->Chromophore

Caption: Logical decision tree for selecting a method to quantify the enantiomeric excess of this compound.

References

Navigating the Analytical Maze: A Comparative Guide to 5-Dodecanol Cross-Reactivity in Chemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific molecules is paramount. The presence of structurally similar compounds can lead to cross-reactivity in certain chemical assays, yielding inaccurate results and potentially derailing research. This guide provides a comparative analysis of analytical methodologies for 5-Dodecanol, a 12-carbon branched-chain alcohol, focusing on the potential for cross-reactivity in immunoassays and highlighting the specificity of alternative chromatographic techniques.

While direct experimental data on the cross-reactivity of this compound is limited in publicly available literature, compelling evidence from studies on other long-chain alcohols suggests a significant potential for interference in immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay). This guide will, therefore, compare the inherent susceptibility of immunoassays to such interference with the high-specificity alternatives of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Immunoassays: The Potential for Cross-Reactivity

Immunoassays, particularly competitive ELISAs, are widely used for their high throughput and sensitivity. However, their reliance on antibody-antigen binding can be a source of imprecision when analyzing compounds like long-chain alcohols. The specificity of an antibody is not always absolute, and molecules with similar structural motifs or physicochemical properties can sometimes bind to the antibody, leading to false-positive or inaccurate results.[1]

A key factor influencing the interference of alcohols in some ELISAs is the length of their carbon chain. Research on the effect of short-chain alcohols on cytokine ELISAs has demonstrated that as the carbon chain length increases, so does the level of interference.[2] This is likely due to the increased hydrophobicity of longer-chain alcohols, which may disrupt the conformation of the target protein or the antibodies, thereby affecting the binding events that the assay is designed to measure.

Table 1: Interference of Straight-Chain Alcohols in a Tumor Necrosis Factor-alpha (TNF-α) ELISA [2]

AlcoholCarbon Chain LengthConcentration (mM)% Inhibition of Detection
MethanolC186.8Not Significant
EthanolC286.8Not Significant
1-PropanolC386.8Significant
n-ButanolC486.8Significant
n-PentanolC586.8Significant

Data extrapolated from a study demonstrating a positive correlation between alcohol carbon chain length and ELISA interference. The study suggests that alcohols with three or more carbons can significantly inhibit the detection of certain cytokines.[2]

Given this trend, it is reasonable to infer that this compound, a C12 alcohol, would exhibit significant interference in similar immunoassay systems. Researchers relying on immunoassays for the quantification of analytes in the presence of this compound or other long-chain alcohols should perform validation experiments to assess the degree of cross-reactivity.

High-Specificity Alternatives: GC-MS and LC-MS/MS

For applications demanding high specificity and accurate quantification of long-chain alcohols like this compound, chromatographic methods coupled with mass spectrometry are the gold standard. These techniques separate compounds based on their physicochemical properties before detection, providing a much higher degree of certainty in identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For long-chain alcohols, a derivatization step is typically required to increase their volatility. The subsequent separation on a GC column and detection by a mass spectrometer allows for precise identification based on both retention time and mass-to-charge ratio of the fragmented ions.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers another robust alternative, particularly for less volatile or thermally labile compounds. Similar to GC-MS, LC-MS/MS separates compounds chromatographically before detection. The use of a tandem mass spectrometer provides an additional layer of specificity, as it allows for the selection of a specific parent ion and the monitoring of its characteristic fragment ions.[4]

Table 2: Comparison of Analytical Methodologies for Long-Chain Alcohol Analysis

FeatureImmunoassay (ELISA)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antibody-antigen bindingChromatographic separation followed by mass analysisChromatographic separation followed by tandem mass analysis
Specificity Potentially low; susceptible to cross-reactivity from structurally similar compounds.High; based on retention time and mass spectrum.Very high; based on retention time, parent ion, and fragment ions.
Throughput HighModerate to HighModerate to High
Sensitivity HighVery HighVery High
Sample Preparation Minimal to moderateModerate (often requires derivatization)Moderate (may require derivatization)
Cost per Sample Low to ModerateModerate to HighHigh
Confirmation Requires a secondary, more specific method.Provides structural information for confirmation.Provides high-confidence confirmation.

Experimental Protocols

To aid researchers in their analytical endeavors, detailed methodologies for assessing cross-reactivity in ELISAs and for the analysis of long-chain alcohols by GC-MS are provided below.

Protocol 1: Assessing Cross-Reactivity in a Competitive ELISA

This protocol provides a general framework for determining the potential interference of a compound like this compound in a competitive ELISA.

ELISA_Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Prepare serial dilutions of this compound add_samples Add this compound dilutions and standards to coated plate start->add_samples target_prep Prepare standard curve of the target analyte target_prep->add_samples add_conjugate Add enzyme-conjugated target analyte add_samples->add_conjugate incubate Incubate to allow competition add_conjugate->incubate wash Wash to remove unbound reagents incubate->wash add_substrate Add substrate and incubate wash->add_substrate read_plate Read absorbance add_substrate->read_plate plot_curves Plot standard curve and this compound inhibition curve read_plate->plot_curves calculate_ic50 Calculate IC50 for both plot_curves->calculate_ic50 calculate_cr Calculate % Cross-Reactivity calculate_ic50->calculate_cr

Caption: Workflow for assessing the cross-reactivity of this compound in a competitive ELISA.

Methodology:

  • Prepare Solutions: Prepare a stock solution of this compound in a solvent compatible with the assay buffer. Create a serial dilution series of this compound. Prepare the standard curve of the target analyte according to the ELISA kit manufacturer's instructions.

  • Assay Procedure:

    • To the wells of an antibody-coated microplate, add the this compound dilutions, the target analyte standards, and a zero-analyte control.

    • Add the enzyme-conjugated target analyte to all wells.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate and incubate until color develops.

    • Stop the reaction and read the absorbance on a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the concentration for both the target analyte standard curve and the this compound dilution series.

    • Determine the concentration of the target analyte and this compound that cause 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100

Protocol 2: Analysis of this compound by GC-MS

This protocol outlines a general procedure for the quantitative analysis of this compound using GC-MS, which involves a derivatization step to improve volatility.[3]

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_processing Data Processing start Sample containing this compound add_is Add Internal Standard start->add_is derivatize Derivatize with silylating agent (e.g., BSTFA) add_is->derivatize inject Inject into GC-MS derivatize->inject separate Separate on GC column inject->separate detect Detect by Mass Spectrometer separate->detect integrate Integrate peak areas detect->integrate quantify Quantify using calibration curve integrate->quantify

Caption: General workflow for the analysis of this compound by GC-MS.

Methodology:

  • Sample Preparation and Derivatization:

    • To a known volume or weight of the sample, add a known amount of a suitable internal standard (e.g., a deuterated analog or a similar long-chain alcohol not present in the sample).

    • Evaporate the solvent if necessary.

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine).

    • Heat the mixture to ensure complete derivatization.

  • GC-MS Analysis:

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector: Split/splitless injector.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., start at a lower temperature and ramp up).

    • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Data Analysis:

    • Identify the derivatized this compound and internal standard peaks based on their retention times and mass spectra.

    • Integrate the peak areas of the characteristic ions for both the analyte and the internal standard.

    • Create a calibration curve using standards of known concentrations and calculate the concentration of this compound in the sample.

Conclusion

The potential for cross-reactivity of this compound in immunoassays, inferred from the behavior of other long-chain alcohols, underscores the importance of careful assay selection and validation. While immunoassays offer high throughput for screening, their susceptibility to interference from structurally similar compounds can compromise data accuracy. For research and development applications requiring high specificity and reliable quantification of this compound, chromatographic methods such as GC-MS and LC-MS/MS are the recommended alternatives. By understanding the strengths and limitations of each analytical technique, researchers can make informed decisions to ensure the integrity and validity of their experimental results.

References

A Comparative Guide to the Synthesis and Structural Confirmation of 5-Dodecanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of chiral secondary alcohols such as 5-dodecanol is a frequent necessity. This guide provides an objective comparison of common synthetic routes to this compound, supported by representative experimental data. Detailed methodologies for the synthesis and structural confirmation are provided to aid in the replication and validation of these processes.

Comparison of Synthetic Methods for this compound

The synthesis of this compound can be approached through several methods, with the Grignard reaction and the reduction of the corresponding ketone being the most prevalent. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical requirements.

ParameterGrignard ReactionKetone Reduction
Starting Materials Heptanal (B48729) and Pentylmagnesium Bromide5-Dodecanone
Key Reagents Magnesium, Pentyl BromideSodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)
Reaction Solvent Anhydrous Diethyl Ether or THFMethanol or Ethanol (for NaBH₄), Diethyl Ether or THF (for LiAlH₄)
Reaction Temperature 0 °C to reflux0 °C to room temperature
Typical Reaction Time 2-4 hours1-3 hours
Reported Yield 75-85%85-95%
Purity (after workup) ~90%~95%
Key Advantages Forms carbon-carbon bond, versatileHigh yield, mild reaction conditions (for NaBH₄)
Key Disadvantages Sensitive to moisture and protic functional groupsRequires synthesis of the ketone precursor

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of this compound from heptanal and pentylmagnesium bromide.

Materials:

  • Magnesium turnings (1.2 g, 50 mmol)

  • Anhydrous diethyl ether (100 mL)

  • Pentyl bromide (6.8 g, 50 mmol)

  • Heptanal (5.7 g, 50 mmol)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried 250 mL three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add the magnesium turnings. A solution of pentyl bromide in 50 mL of anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating. Once initiated, the addition is continued at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.

  • Reaction with Aldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of heptanal in 50 mL of anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield this compound.

Structural Confirmation of this compound

The structure of the synthesized this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.60 (m, 1H, -CHOH), 1.50-1.20 (m, 18H, -CH₂-), 0.88 (t, 6H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 71.5 (-CHOH), 37.5, 32.0, 29.5, 29.3, 25.7, 22.7, 14.1.

  • IR (neat, cm⁻¹): 3350 (broad, O-H stretch), 2925, 2855 (C-H stretch).

  • GC-MS (EI): m/z 186 (M⁺), 168, 131, 113, 85, 71, 57, 43.

Visualizing the Workflow and Structural Confirmation

To better illustrate the synthesis and confirmation process, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Grignard Reagent Formation Grignard Reagent Formation Reaction with Heptanal Reaction with Heptanal Grignard Reagent Formation->Reaction with Heptanal Anhydrous Ether Aqueous Workup Aqueous Workup Reaction with Heptanal->Aqueous Workup NH4Cl (aq) Purification Purification Aqueous Workup->Purification Vacuum Distillation This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Structural_Confirmation cluster_analysis Spectroscopic Techniques Synthesized Product Synthesized Product Spectroscopic Analysis Spectroscopic Analysis Synthesized Product->Spectroscopic Analysis NMR (1H, 13C) NMR (1H, 13C) Spectroscopic Analysis->NMR (1H, 13C) IR Spectroscopy IR Spectroscopy Spectroscopic Analysis->IR Spectroscopy GC-MS GC-MS Spectroscopic Analysis->GC-MS Structural Elucidation Structural Elucidation NMR (1H, 13C)->Structural Elucidation Functional Groups Connectivity IR Spectroscopy->Structural Elucidation Functional Groups Purity and MW Confirmation Purity and MW Confirmation GC-MS->Purity and MW Confirmation Molecular Weight Fragmentation Pattern Confirmed Structure of this compound Confirmed Structure of this compound Structural Elucidation->Confirmed Structure of this compound Purity and MW Confirmation->Confirmed Structure of this compound

Caption: Logical workflow for the structural confirmation of synthesized this compound.

Performance Showdown: 5-Dodecanol Derived Surfactants vs. Linear Alternatives in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of branched versus linear dodecanol-derived surfactants, supported by experimental data and detailed methodologies.

In the intricate world of pharmaceutical formulations, the selection of an appropriate surfactant is paramount to ensuring product stability, efficacy, and safety. Surfactants, with their amphiphilic nature, play a crucial role as emulsifiers, solubilizers, wetting agents, and penetration enhancers. While surfactants derived from linear alcohols, such as 1-Dodecanol, are well-established, there is growing interest in the unique properties of surfactants derived from branched alcohols, like 5-Dodecanol. This guide provides an objective comparison of the performance of these two classes of surfactants, offering valuable insights for formulation development.

The fundamental difference between surfactants derived from this compound (a branched alcohol) and 1-Dodecanol (a linear alcohol) lies in their molecular architecture. The branched structure of this compound introduces steric hindrance, which significantly influences how the surfactant molecules arrange themselves at interfaces and form micelles. This structural variation leads to distinct performance characteristics. Generally, branching in the hydrophobic tail of a surfactant increases its cross-sectional area, which prevents the tight packing that is characteristic of linear-chain surfactants.[1][2]

Quantitative Performance Comparison

The following tables summarize the key performance indicators for surfactants derived from branched C12 alcohols (represented by this compound derivatives) and linear C12 alcohols (represented by 1-Dodecanol derivatives). The data represents typical values and trends observed in scientific literature.

Performance MetricBranched (this compound) SurfactantLinear (1-Dodecanol) SurfactantRationale for Difference
Critical Micelle Concentration (CMC) Generally HigherGenerally LowerThe bulky, branched structure hinders the efficient packing of molecules into micelles, requiring a higher concentration for micelle formation.[3]
Surface Tension at CMC (γCMC) Generally LowerGenerally HigherThe branched chains disrupt the packing of surfactant molecules at the air-water interface, leading to a greater reduction in surface tension.[4]
Foaming Ability Lower, less stable foamHigher, more stable foamThe irregular shape of branched surfactants prevents the formation of a tightly packed, cohesive film at the air-water interface, resulting in less stable foam.[5]
Wetting Power Higher (Faster Wetting)Lower (Slower Wetting)Branched surfactants can diffuse more quickly to interfaces and disrupt surface tension more effectively, leading to faster wetting of surfaces.[1]
Emulsification Power Good, can form stable emulsionsExcellent, often forms highly stable emulsionsWhile both are effective, the tight packing of linear surfactants can sometimes create more robust and stable emulsions. The choice depends on the specific oil phase and desired emulsion characteristics.[3]
Biodegradability Generally Readily BiodegradableReadily BiodegradableBoth linear and branched alcohol-derived surfactants are known to be readily biodegradable.[6]

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in this guide.

Critical Micelle Concentration (CMC) Determination by Surface Tension Measurement

Objective: To determine the concentration at which surfactant molecules begin to form micelles in a solution.

Apparatus:

  • Tensiometer (Wilhelmy plate or Du Noüy ring method)

  • Precision balance

  • Glassware (beakers, volumetric flasks)

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of the surfactant in deionized water at a concentration known to be well above the expected CMC.

  • Create a series of dilutions from the stock solution, covering a wide range of concentrations both below and above the anticipated CMC.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each dilution, starting with the most dilute solution. Ensure the Wilhelmy plate or Du Noüy ring is thoroughly cleaned and dried between measurements.[7][8]

  • Record the surface tension value for each concentration.

  • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[9]

  • The plot will typically show two linear regions. The CMC is the concentration at the point of intersection of these two lines.[10]

Surface Tension Measurement (Wilhelmy Plate Method)

Objective: To measure the force exerted on a platinum plate at the liquid-air interface, which is proportional to the surface tension.

Apparatus:

  • Tensiometer equipped with a platinum Wilhelmy plate

  • Thermostatically controlled sample vessel

  • High-purity solvent (e.g., deionized water) for calibration

Procedure:

  • Clean the Wilhelmy plate thoroughly, typically by rinsing with a suitable solvent and then flaming it to red heat to remove any organic contaminants.[7]

  • Calibrate the tensiometer using a liquid with a known surface tension, such as deionized water.

  • Place the surfactant solution in the thermostatically controlled sample vessel and allow it to reach thermal equilibrium (e.g., 25°C).

  • Lower the Wilhelmy plate until it is just touching the surface of the liquid.

  • The instrument measures the force exerted on the plate by the surface tension of the liquid.[11]

  • The surface tension is calculated from this force and the known dimensions of the plate.[12]

  • Multiple readings should be taken and averaged to ensure accuracy.

Foam Stability Assessment (Ross-Miles Method - ASTM D1173)

Objective: To evaluate the foaming capacity and stability of a surfactant solution.

Apparatus:

  • Ross-Miles foam apparatus, consisting of a jacketed glass column and a standardized pipette.[13]

  • Constant temperature water bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare the surfactant solution at the desired concentration and temperature.

  • Add 200 mL of the surfactant solution to the receiving cylinder of the Ross-Miles apparatus.

  • Pipette 50 mL of the same solution into the pipette of the apparatus.

  • Allow the solution in the pipette to fall from a specified height into the solution in the cylinder, which generates foam.[14]

  • Immediately after all the solution has run out of the pipette, measure the initial foam height.[15]

  • Record the foam height again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[13]

Emulsion Stability Testing

Objective: To assess the ability of a surfactant to form and stabilize an emulsion.

Apparatus:

  • Homogenizer (e.g., high-shear mixer or sonicator)

  • Glass vials or test tubes

  • Optical analysis instrument (e.g., Turbiscan) or visual inspection over time

Procedure:

  • Prepare the aqueous and oil phases of the emulsion separately. The surfactant is typically dissolved in the aqueous phase.

  • Gradually add the oil phase to the aqueous phase while applying high shear using a homogenizer to form the emulsion.

  • Transfer the freshly prepared emulsion into glass vials.

  • For Turbiscan Analysis: Place the vial in the Turbiscan analyzer, which measures backscattering and transmission of light through the sample over time. Changes in these signals indicate destabilization phenomena such as creaming, sedimentation, flocculation, and coalescence. The Turbiscan Stability Index (TSI) provides a quantitative measure of stability.[16][17][18][19]

  • For Visual Analysis: Store the vials under controlled conditions (e.g., room temperature, elevated temperature) and visually inspect for signs of phase separation, creaming, or coalescence at regular intervals.

Visualization of Concepts

To further aid in the understanding of surfactant selection and mechanism of action, the following diagrams have been generated using the Graphviz DOT language.

Surfactant_Selection_Workflow Surfactant Selection Workflow for Drug Formulation cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Compatibility and Stability cluster_3 Phase 4: Final Selection A Define Formulation Requirements (e.g., Emulsion, Solubilization) B Identify Potential Surfactants (Linear vs. Branched, Ionic vs. Non-ionic) A->B C Evaluate Physicochemical Properties (CMC, Surface Tension, HLB) B->C D Conduct Emulsification/ Solubilization Studies C->D E Assess Foam Characteristics (if relevant) D->E F Determine Wetting Properties E->F G Assess Drug-Surfactant Compatibility F->G H Perform Long-Term Stability Testing (e.g., Particle Size, Phase Separation) G->H I Evaluate Biocompatibility/ Toxicity H->I J Analyze all Data and Select Optimal Surfactant I->J K Optimize Surfactant Concentration J->K

Caption: A logical workflow for the selection of a suitable surfactant in pharmaceutical formulation.

Skin_Permeation_Mechanism Mechanism of Skin Permeation Enhancement by Surfactants cluster_0 Stratum Corneum Barrier cluster_1 Surfactant Interaction cluster_2 Enhanced Permeation SC Intact Stratum Corneum (Lipid Bilayers and Corneocytes) Result Increased Drug Permeation Across the Skin SC->Result leads to Surfactant Surfactant Molecules Interaction1 Disruption of Lipid Bilayer Fluidity Surfactant->Interaction1 Interaction2 Interaction with Intracellular Proteins Surfactant->Interaction2 Interaction3 Increased Drug Partitioning into Skin Surfactant->Interaction3 Interaction1->SC affects Interaction2->SC affects Interaction3->Result contributes to

Caption: A simplified diagram illustrating the mechanism of action of surfactants as skin permeation enhancers.

Conclusion

The choice between a surfactant derived from a branched alcohol like this compound and a linear alcohol like 1-Dodecanol is a critical decision in pharmaceutical formulation that depends heavily on the specific application. Branched-chain surfactants are advantageous in applications requiring rapid wetting and low foam.[2] In contrast, linear-chain surfactants are often preferred for their strong emulsifying and foaming properties.[5] A thorough understanding of their distinct performance characteristics, backed by robust experimental data, enables researchers and drug development professionals to select the optimal surfactant, thereby ensuring the development of stable, effective, and high-quality pharmaceutical products.

References

5-Dodecanol: A Comparative Review of Its Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Dodecanol, a secondary fatty alcohol, is emerging as a versatile molecule with niche applications in various scientific and industrial sectors. While its isomer, 1-dodecanol, has been extensively studied and utilized, this compound presents unique properties that make it a subject of growing interest. This guide provides a comparative analysis of this compound's performance in key applications, supported by available experimental data and detailed methodologies, to assist researchers in evaluating its potential for their work.

At a Glance: Key Properties of Dodecanol (B89629) Isomers

To understand the specific applications of this compound, it is essential to compare its physical and chemical properties with its more common isomer, 1-dodecanol.

PropertyThis compound1-DodecanolReference(s)
Synonyms Dodecan-5-olLauryl alcohol, Dodecan-1-ol
CAS Number 10203-33-5112-53-8[1]
Molecular Formula C₁₂H₂₆OC₁₂H₂₆O[1]
Molecular Weight 186.34 g/mol 186.34 g/mol [1]
Boiling Point 245-246 °C (estimated)259 °C[1]
Melting Point Not available24 °C[1]
Water Solubility 16.18 mg/L (estimated)Insoluble[1]
LogP (o/w) 4.759 (estimated)5.13[1]

Application in Solvent Extraction

This compound has shown promise as an extraction solvent, particularly in environmental analysis for the preconcentration of organic pollutants from aqueous samples. Its low water solubility and suitable density make it a candidate for dispersive liquid-liquid microextraction (DLLME) and related techniques.

Comparative Performance with Other Solvents

While direct, extensive comparative studies are limited, the selection of an extraction solvent is guided by factors such as extraction efficiency, selectivity, and environmental impact. The performance of this compound can be inferred and compared with commonly used solvents based on their physicochemical properties.

SolventLogP (o/w)Water SolubilityKey Characteristics
This compound 4.759 (est.)16.18 mg/L (est.)Low volatility, good affinity for nonpolar analytes.
1-Dodecanol 5.13InsolubleSimilar to this compound, slightly more hydrophobic.[1]
Toluene 2.73526 mg/LHigh selectivity for aromatic compounds, but higher toxicity.
Hexane (B92381) 3.913 mg/LGood for nonpolar compounds, but volatile and flammable.

The higher LogP of the dodecanol isomers suggests a strong affinity for nonpolar analytes, making them potentially effective for extracting a range of organic compounds from water.

Experimental Protocol: Dispersive Liquid-Liquid Microextraction (DLLME)

The following is a general protocol for a vortex-assisted DLLME method, which can be adapted for the use of this compound as the extraction solvent.

Objective: To extract and preconcentrate a target analyte from an aqueous sample.

Materials:

  • This compound (extraction solvent)

  • Dispersive solvent (e.g., acetonitrile, methanol)

  • Aqueous sample containing the analyte

  • Vortex mixer

  • Centrifuge

  • Microsyringe for collecting the organic phase

  • Analytical instrument for quantification (e.g., GC-MS, HPLC)

Procedure:

  • In a conical centrifuge tube, add a specific volume of the aqueous sample (e.g., 5 mL).

  • Add a defined volume of the dispersive solvent (e.g., 1 mL of acetonitrile) containing a known volume of this compound (e.g., 50 µL) to the sample.

  • Vortex the mixture at high speed for a set time (e.g., 1-2 minutes) to form a cloudy solution (emulsion).

  • Centrifuge the mixture at a specified speed and duration (e.g., 4000 rpm for 5 minutes) to break the emulsion and sediment the organic phase.

  • Carefully collect the organic phase (this compound) using a microsyringe.

  • Analyze the collected organic phase using the appropriate analytical instrument to determine the concentration of the extracted analyte.

Workflow for DLLME:

DLLME_Workflow A Aqueous Sample B Add Dispersive Solvent + this compound A->B C Vortex Mixing B->C D Centrifugation C->D E Collect Organic Phase D->E F Analysis (GC-MS/HPLC) E->F

Dispersive Liquid-Liquid Microextraction Workflow.

Role in Insect Pheromone Formulations

Secondary alcohols, including isomers of dodecanol, are known components of insect aggregation and sex pheromones.[1] These compounds are crucial for monitoring and controlling insect pest populations in agriculture. The specific isomer and its concentration in a pheromone blend are critical for its effectiveness.

Quantitative Analysis in Pheromone Lures

The accurate quantification of pheromone components in commercial lures is essential to ensure their efficacy and consistent performance. Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for this purpose. Due to the challenges in direct GC analysis of secondary alcohols, a derivatization step is often employed.

Experimental Protocol: GC-MS Analysis of Secondary Alcohol Pheromones

The following protocol outlines a method for the quantitative analysis of secondary alcohols in pheromone lures, which can be adapted for this compound.

Objective: To quantify the amount of a secondary alcohol pheromone component in a lure.

Materials:

  • Pheromone lure

  • Hexane (or other suitable solvent)

  • Trifluoroacetic anhydride (B1165640) (TFAA) (derivatizing agent)

  • Internal standard (e.g., a secondary alcohol acetate (B1210297) not present in the sample)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Extraction: Extract the pheromone components from the lure by soaking it in a known volume of hexane for a specified period (e.g., 24 hours).

  • Derivatization: Take an aliquot of the hexane extract and add the internal standard. Add TFAA to the mixture to convert the secondary alcohols to their trifluoroacetyl derivatives.

  • GC-MS Analysis:

    • Injector: Set to a temperature of 250°C in splitless mode.

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range. For quantitative analysis, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity.

  • Quantification: Create a calibration curve using standards of the derivatized secondary alcohol of known concentrations. Calculate the concentration of the pheromone in the lure extract based on the peak area ratio of the analyte to the internal standard.

Logical Flow for Pheromone Analysis:

Pheromone_Analysis A Pheromone Lure Extraction B Derivatization with TFAA A->B C GC-MS Analysis B->C D Quantification C->D

Workflow for the analysis of secondary alcohol pheromones.

Potential as a Co-surfactant in Microemulsions

Comparison with Other Co-surfactants

The choice of co-surfactant influences the phase behavior and stability of a microemulsion. The performance of this compound as a co-surfactant can be theoretically compared to other commonly used short-chain and medium-chain alcohols.

Co-surfactantChain LengthPolarityExpected Influence on Microemulsion
Ethanol ShortHighTends to increase the size of the microemulsion region in the phase diagram.
Butanol MediumMediumOften provides a good balance between oil and water solubility.
This compound LongLowMay lead to the formation of more structured interfacial films and could be effective in water-in-oil microemulsions.

The longer alkyl chain of this compound would increase its lipophilicity, potentially making it a more effective co-surfactant for stabilizing water-in-oil microemulsions or for solubilizing highly lipophilic drugs.

Experimental Protocol: Microemulsion Formulation and Stability Testing

The following protocol provides a general framework for preparing and evaluating the stability of a microemulsion that could incorporate this compound as a co-surfactant.

Objective: To formulate a stable microemulsion and assess its physical stability.

Materials:

  • Oil phase (e.g., isopropyl myristate)

  • Aqueous phase (e.g., purified water)

  • Primary surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., this compound)

  • Magnetic stirrer

  • Centrifuge

  • Thermostatic water bath

Procedure:

  • Phase Diagram Construction: To determine the microemulsion region, prepare a series of formulations with varying ratios of oil, water, surfactant, and co-surfactant. This is typically done by titrating a mixture of oil, surfactant, and co-surfactant with the aqueous phase while stirring. The transition from a turbid to a clear solution indicates the formation of a microemulsion.

  • Microemulsion Preparation: Based on the phase diagram, select a formulation within the stable microemulsion region. The components are typically mixed under constant stirring until a clear and homogenous system is formed.

  • Stability Testing:

    • Centrifugation: Centrifuge the microemulsion at a high speed (e.g., 5000 rpm for 30 minutes) to check for any phase separation.

    • Freeze-Thaw Cycles: Subject the microemulsion to several cycles of freezing and thawing (e.g., -20°C for 24 hours followed by 25°C for 24 hours) to assess its stability against temperature fluctuations.

    • Thermodynamic Stability: Store the microemulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) for an extended period and visually inspect for any signs of instability such as phase separation, creaming, or cracking.

Decision Tree for Microemulsion Stability:

Microemulsion_Stability Start Formulate Microemulsion Centrifugation Centrifugation Test Start->Centrifugation FreezeThaw Freeze-Thaw Cycles Centrifugation->FreezeThaw Pass Unstable Unstable - Reformulate Centrifugation->Unstable Fail Thermodynamic Thermodynamic Stability Test FreezeThaw->Thermodynamic Pass FreezeThaw->Unstable Fail Stable Stable Microemulsion Thermodynamic->Stable Pass Thermodynamic->Unstable Fail

References

Safety Operating Guide

Proper Disposal Procedures for 5-Dodecanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 5-Dodecanol are imperative for ensuring laboratory safety and environmental protection. As a long-chain alcohol, this compound is classified as a combustible chemical that is very toxic to aquatic life with long-lasting effects.[1][2] This guide provides a comprehensive, step-by-step protocol for its safe disposal in a laboratory setting. Adherence to these procedures is critical and should be performed in accordance with all applicable local, state, and federal regulations.

Immediate Safety and Logistical Information

Before handling this compound, it is essential to be aware of its potential hazards and the necessary safety precautions. This substance can cause serious eye and skin irritation.[3][4]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or glasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[2]

  • Skin Protection: Use appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[1][2][3]

  • Respiratory Protection: If working in an area with insufficient ventilation or where vapors may be generated, use a suitable respirator.[2]

Spill Response Protocol: In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.[2]

  • Evacuate and Ventilate: Clear all non-essential personnel from the spill area and ensure adequate ventilation.[2]

  • Remove Ignition Sources: Eliminate any potential sources of ignition in the vicinity.[3]

  • Containment: Prevent the spill from entering drains or waterways by using an inert absorbent material like sand or vermiculite.[1][2]

  • Cleanup: Carefully sweep or absorb the spilled material. Place the contaminated absorbent material into a sealed, properly labeled container for disposal as hazardous waste.[2][3]

  • Decontamination: Thoroughly clean the affected area after the spilled material has been completely removed.[2] All materials used for cleanup should also be treated as hazardous waste.[5]

Physicochemical and Toxicological Data

The following table summarizes key quantitative data for Dodecanol (data for the isomer 1-Dodecanol is used as a reference). This information is crucial for a proper risk assessment.

PropertyValueReference
Physical State Solid or liquid (depending on ambient temperature)[3][6]
Appearance White solid[3][6]
Flash Point 119 - 127 °C (246.2 - 260.6 °F)[3][6]
Melting Point 22 - 27 °C (71.6 - 80.6 °F)[6]
Boiling Point 258 - 265 °C (496.4 - 509 °F)[6]
Oral LD50 (Rat) 12,800 mg/kg[1]
Dermal LD50 (Rabbit) 8,000 - 12,000 mg/kg[1]
Aquatic Toxicity LC50 (Fish, 96h) 1.01 mg/L[1]
Aquatic Toxicity EC50 (Daphnia, 48h) 0.765 mg/L[1]

Detailed Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[1] It is strictly prohibited to dispose of this chemical down the drain or in regular trash.[1][7][8][9]

Methodology: Waste Segregation and Collection

  • Identify as Hazardous Waste: Due to its properties, this compound waste is classified as hazardous. Product wastes containing more than 10% alcohol are typically regarded as ignitable.[10]

  • Use a Designated Waste Container:

    • Collect this compound waste in a dedicated, compatible container, preferably plastic or glass, with a secure, leak-proof screw cap.[10][7][11] The original product container can be used if it is in good condition.[8]

    • Ensure the container is clean and dry before adding waste.

    • Do not mix this compound waste with other incompatible waste streams. It should be kept separate from acids, acid anhydrides, and strong oxidizing agents.[3][6][10]

  • Container Filling and Sealing:

    • Do not fill the waste container beyond 90% of its capacity to allow for expansion.[12]

    • Keep the container securely closed at all times, except when actively adding waste.[10][8][12] This prevents the release of vapors and potential spills.

    • Ensure the exterior of the container remains clean and free of chemical residue.[12]

Methodology: Waste Storage and Labeling

  • Labeling:

    • As soon as the container is first used for waste collection, affix a hazardous waste label.

    • The label must clearly identify the contents as "Hazardous Waste - this compound". If it is a mixture, list all constituents by percentage.[10][8]

    • Include the full name of the responsible individual, laboratory location (building and room number), and the date the waste was first added to the container.[5]

  • Storage:

    • Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[10][13]

    • The SAA must be a secure, well-ventilated area away from sources of ignition.[7]

    • Store the container within a secondary containment system, such as a chemical-resistant tray or bin, to contain any potential leaks.[5][11]

    • Segregate the this compound waste from incompatible materials.[10]

Methodology: Final Disposal Procedures

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][8]

    • Do not attempt to dispose of the chemical waste yourself. Disposal must be handled by a licensed and approved facility.[1][14]

  • Disposal of Empty Containers:

    • An empty container that once held this compound must be decontaminated before being disposed of as regular trash.[5]

    • Triple-rinse the empty container with a suitable solvent (such as ethanol (B145695) or water) that can remove the chemical residue.

    • Collect the rinsate from all three rinses and manage it as hazardous waste, adding it to your this compound waste stream.[15]

    • After triple-rinsing, deface or remove all chemical labels from the container and remove the cap before placing it in the appropriate recycling or trash receptacle.[5]

Visualized Workflow: this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Storage & Handling cluster_disposal Final Disposal start Identify this compound for Disposal ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container collect Collect Waste in Container (Do not exceed 90% capacity) container->collect seal Keep Container Tightly Sealed collect->seal storage Store in Designated SAA with Secondary Containment seal->storage segregate Segregate from Incompatible Chemicals storage->segregate pickup Arrange for Pickup by EH&S or Licensed Contractor segregate->pickup empty_decision Container Empty? pickup->empty_decision triple_rinse Triple-Rinse Container with Suitable Solvent empty_decision->triple_rinse Yes end Disposal Process Complete empty_decision->end No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Clean Container collect_rinsate->dispose_container dispose_container->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling 5-Dodecanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 5-Dodecanol in a laboratory setting. Adherence to these guidelines is critical for minimizing exposure and ensuring a safe research environment.

Hazard Identification and Personal Protective Equipment

Based on data for its isomer, 1-Dodecanol, this chemical is expected to cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[2] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for this compound

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[3] A face shield may be required for splash hazards.[4][5]To prevent eye contact which can cause serious irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, PVC).[3][6] A lab coat or gown and closed-toe shoes are required.[3][4]To prevent skin contact which can cause irritation.[7][8]
Respiratory Protection Not typically required under normal use with adequate ventilation.[3] If dusts or aerosols are generated, a NIOSH/MSHA approved respirator is recommended.[7][9]To prevent respiratory tract irritation.[2]
Quantitative Hazard and Physical Data

The following table summarizes key quantitative data for 1-Dodecanol, which is expected to be similar for this compound. This information is crucial for understanding its physical behavior and potential hazards.

Table 2: Key Quantitative Data for Dodecanol

PropertyValue
Flash Point 119 °C / 246.2 °F[10]
Autoignition Temperature 255 °C / 491 °F[10]
Oral LD50 (Rat) 12,800 mg/kg[1][8]
Solubility in Water Insoluble[1][11]

Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound is essential for laboratory safety. The following step-by-step plan outlines the key phases of handling this chemical.

I. Preparation and Engineering Controls
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the supplier-specific SDS for this compound.

  • Ensure Adequate Ventilation: Work in a well-ventilated area. The use of a chemical fume hood is highly recommended, especially when heating or creating aerosols.[3][12]

  • Verify Safety Equipment: Confirm that safety showers and eyewash stations are readily accessible and operational.[3][12]

  • Don Appropriate PPE: Put on all required personal protective equipment as detailed in Table 1.

II. Handling and Experimental Procedures
  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[2][3]

  • Prevent Aerosol Generation: Avoid the formation of dust and aerosols during handling.[2][3]

  • Maintain Container Integrity: Keep the container tightly closed when not in use.[2][7]

  • Prohibit Consumption: Do not eat, drink, or smoke in the work area.[8]

III. Storage
  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[7][12]

  • Incompatible Materials: Keep away from incompatible materials such as strong oxidizing agents and acids.[1][3]

IV. Spill Response
  • Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[12]

  • Contain Spill: Use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[12]

  • Collect and Dispose: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal.[7][12]

  • Decontaminate Area: Clean the spill area thoroughly with soap and water.[3]

V. Disposal Plan
  • Waste Collection: Collect all this compound waste in a clearly labeled, sealed container.

  • Regulatory Compliance: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification.[7]

  • Licensed Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not dispose of down the drain or in regular trash.[12]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment cluster_disposal Waste Disposal ReviewSDS Review SDS DonPPE Don PPE ReviewSDS->DonPPE PrepWorkArea Prepare Work Area (Fume Hood, Spill Kit) DonPPE->PrepWorkArea PerformExperiment Perform Experiment PrepWorkArea->PerformExperiment Decontaminate Decontaminate Work Area PerformExperiment->Decontaminate DoffPPE Doff PPE Decontaminate->DoffPPE ChemicalWaste Dispose of Chemical Waste DoffPPE->ChemicalWaste PPEWaste Dispose of Contaminated PPE DoffPPE->PPEWaste

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.